Allylmagnesium bromide
Description
Properties
IUPAC Name |
magnesium;prop-1-ene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEUYIQDSMINEY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938266 | |
| Record name | Allylmagnesium bromide | |
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Molecular Weight |
145.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
10-30% Solution in diethyl ether: Clear light brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | Allylmagnesium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
1730-25-2 | |
| Record name | Allylmagnesium bromide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylmagnesium bromide | |
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| Record name | Allylmagnesium bromide | |
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Foundational & Exploratory
Synthesis of Allylmagnesium Bromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of allylmagnesium bromide, a crucial Grignard reagent in organic chemistry. Detailing the reaction of allyl bromide with magnesium, this document outlines established experimental protocols, presents key quantitative data in a comparative format, and illustrates the underlying chemical processes through mechanistic and workflow diagrams. The information compiled is curated from peer-reviewed literature and established chemical synthesis resources to ensure reliability and reproducibility for researchers and professionals in drug development and chemical sciences.
Introduction
This compound is a highly versatile and reactive organometallic compound, widely employed in organic synthesis for the introduction of the allyl group.[1][2] Its ability to form new carbon-carbon bonds makes it an invaluable tool in the construction of complex molecular architectures, including those found in pharmaceuticals and other bioactive molecules.[3] The synthesis of this Grignard reagent is typically achieved through the reaction of allyl bromide with magnesium metal in an ethereal solvent.[4][5] However, the process is not without its challenges, most notably the competing Wurtz-coupling reaction that leads to the formation of 1,5-hexadiene.[6] This guide presents detailed methodologies to optimize the formation of this compound while minimizing side products.
Reaction Mechanism and Considerations
The formation of this compound proceeds via a radical mechanism on the surface of the magnesium metal. Key considerations for a successful synthesis include the purity and activation of the magnesium, the choice of solvent, and the rate of addition of allyl bromide to control the reaction temperature and minimize the formation of 1,5-hexadiene.[6] An excess of magnesium is often employed to favor the Grignard reagent formation.[4][6]
Reaction Scheme:
Side Reaction (Wurtz Coupling):
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of this compound, providing a comparative overview of reaction conditions and yields.
Table 1: Synthesis of this compound in Diethyl Ether
| Parameter | Value | Source |
| Allyl Bromide | 3.31 mol (400 g) | [7][8] |
| Magnesium | 8.0 g-atom (195 g) | [7][8] |
| Solvent | Anhydrous Diethyl Ether | [7][8] |
| Reaction Time | 17 hours (addition) + 30 min (stirring) | [7][8] |
| Initiator | Iodine crystal | [7][8] |
| Yield | 79-89% (determined by acidimetric titration) | [7][8] |
Table 2: Synthesis of this compound with Solvent Exchange to THF
| Parameter | Value | Source |
| Allyl Bromide | 1.50 mol (181.60 g) | [6] |
| Magnesium | 3.75 g-atom (90.00 g) | [6] |
| Initial Solvent | Anhydrous Diethyl Ether (1.65 L) | [6] |
| Final Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) (500 mL) | [6] |
| Reaction Time | 8 hours (addition) + 1 hour (stirring) | [6] |
| Yield | 94% (based on unreacted magnesium) | [6] |
Table 3: Alternative Synthesis Conditions
| Parameter | Value | Source |
| Allyl Bromide | 1.16 mol (140 g) | [9] |
| Magnesium | 1.44 mol (35 g) | [9] |
| Solvent | Anhydrous Ether (640 mL) | [9] |
| Resulting Molarity | 1.2 M | [9] |
Experimental Protocols
Protocol 1: Synthesis in Diethyl Ether (Based on Organic Syntheses)[7][8]
Materials:
-
Magnesium turnings (195 g, 8.0 g-atom)
-
Allyl bromide, redistilled (400 g, 3.31 mol)
-
Anhydrous diethyl ether (2.4 L for reaction, plus volume for allyl bromide solution)
-
Iodine (a small crystal)
Apparatus:
-
A dry 5-L three-necked flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Pressure-equalizing dropping funnel
-
Nitrogen inlet tube
Procedure:
-
Place the magnesium turnings and 2.4 L of anhydrous ether into the flask.
-
Cool the flask in an ice bath.
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of allyl bromide in an equal volume of anhydrous ether.
-
Add the allyl bromide solution dropwise to the stirred magnesium suspension over a period of 17 hours. Maintain a slow stream of dry, oxygen-free nitrogen through the flask during the addition.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
The Grignard reagent is then ready for use. The concentration can be determined by acidimetric titration.
Protocol 2: Synthesis in Diethyl Ether with Solvent Exchange to THF (Based on Organic Syntheses)[6]
Materials:
-
Magnesium turnings (90.00 g, 3.75 g-atom)
-
Allyl bromide, purified by distillation (181.60 g, 1.50 mol)
-
Anhydrous diethyl ether (1.65 L)
-
Anhydrous tetrahydrofuran (THF) (500 mL)
Apparatus:
-
A dry, 3-L, three-necked, round-bottomed flask
-
Sealed mechanical stirrer
-
500-mL, pressure-equalizing, dropping funnel
-
Reflux condenser with a calcium chloride drying tube
Procedure:
-
Charge the flask with magnesium turnings and 150 mL of dry diethyl ether.
-
Add a solution of allyl bromide in 1.5 L of dry diethyl ether dropwise to the stirred mixture. The addition should be slow enough to maintain the temperature below the boiling point of ether to minimize the formation of 1,5-hexadiene.[6] The total addition time is approximately 8 hours.
-
After the addition is complete, stir the mixture for 1 hour.
-
Transfer the Grignard solution under nitrogen to a new flask for the solvent exchange.
-
Heat the solution to remove the uncomplexed diethyl ether.
-
Rapidly add 500 mL of dry THF to the residue. A vigorous reaction will occur.
-
Distill off the decomplexed diethyl ether.
-
Heat the mixture with stirring for 1 hour to yield a fluid gray THF solution of this compound.
Visualizations
Reaction Mechanism
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
Allylmagnesium bromide CAS number and molecular structure
An In-depth Technical Guide to Allylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a pivotal Grignard reagent in organic synthesis. It covers its fundamental properties, synthesis, and reactivity, with a focus on practical applications for research and development.
Core Properties
This compound is an organometallic compound widely utilized for the introduction of the allyl group [—CH₂CH=CH₂] into various molecular scaffolds. Its high reactivity makes it a valuable tool for forming new carbon-carbon bonds.
Molecular Structure:
The structure of this compound involves a covalent bond between the allyl group's terminal carbon and the magnesium atom. In solution, particularly in ether solvents, Grignard reagents exist in complex equilibria (the Schlenk equilibrium) involving various solvated monomeric and dimeric species.
Chemical Identifiers and Physical Properties:
A summary of the key identifiers and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 1730-25-2 | [1][2][3] |
| Molecular Formula | C₃H₅BrMg | [1][2][4] |
| Molecular Weight | 145.28 g/mol | [1][2][4] |
| Appearance | Clear to light brown, yellow-green, or gray liquid (typically as a solution) | [4] |
| Density | ~0.851 g/mL (for ether solution) | [4] |
| Flash Point | -40 °C | [4] |
| Solubility | Soluble in diethyl ether and tetrahydrofuran (B95107) (THF); reacts violently with water. | [1][5] |
Synthesis and Experimental Protocols
The synthesis of this compound requires anhydrous conditions and an inert atmosphere to prevent reaction with moisture and oxygen. The primary method involves the reaction of allyl bromide with magnesium metal.
General Synthesis Pathway
The synthesis of a Grignard reagent like this compound follows a well-established workflow, emphasizing the need for inert and anhydrous conditions.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis in Diethyl Ether
This protocol is adapted from established laboratory procedures for the preparation of Grignard reagents.[1][6][7]
Materials:
-
Magnesium turnings (3.75 g-atom, e.g., 90.0 g)
-
Allyl bromide (1.50 mol, e.g., 181.6 g)
-
Anhydrous diethyl ether (1.65 L)
-
Iodine crystal (optional, as an initiator)
Equipment:
-
Dry 3-liter, three-necked, round-bottomed flask
-
Mechanical stirrer
-
Pressure-equalizing dropping funnel (500 mL)
-
Reflux condenser with a drying tube (e.g., calcium chloride)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the glassware and dry it thoroughly in an oven or by flame-drying under an inert atmosphere.
-
Charge the flask with the magnesium turnings and 150 mL of dry diethyl ether.[7]
-
Prepare a solution of allyl bromide in 1.5 L of dry diethyl ether in the dropping funnel.
-
While stirring the magnesium suspension, slowly add the allyl bromide solution dropwise. The reaction should be initiated (a small crystal of iodine can be added if the reaction does not start).[8] The addition rate must be controlled to maintain a gentle reflux and keep the temperature below 0 °C to minimize the formation of 1,5-hexadiene, a common side product from Wurtz coupling.[1][7]
-
After the addition is complete (which may take several hours), continue stirring the mixture for an additional hour to ensure complete reaction.[7]
-
The resulting gray-to-brown solution of this compound is ready for use or can be transferred via cannula to a storage vessel under an inert atmosphere.[7] The concentration is typically determined by titration before use.[6]
Reactivity and Applications
This compound is a potent nucleophile that reacts with a wide range of electrophiles. Its high reactivity allows it to participate in reactions where other Grignard reagents might fail.[9]
General Reaction with Carbonyl Compounds
The addition of this compound to a carbonyl compound (aldehyde or ketone) is a fundamental transformation that yields a homoallylic alcohol after acidic workup.
Caption: Reaction pathway of this compound with a carbonyl compound.
Scope of Reactions
This compound's utility extends to various synthetic transformations:
-
Addition to Aldehydes and Ketones: Forms secondary and tertiary homoallylic alcohols, respectively.[9]
-
Reaction with Esters and Acid Chlorides: Typically results in the double addition of the allyl group to form tertiary alcohols.[10]
-
Addition to Imines: Produces homoallylic amines.
-
Synthesis of Metal Allyl Complexes: Used as a precursor for other organometallic compounds.[1]
-
Reactions with Amides: Can add to amides, which are generally less reactive towards other Grignard reagents.[9]
Safety and Handling
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.
Safety Summary:
| Hazard Class | Description | GHS Pictograms |
| Flammable Liquid | Highly flammable liquid and vapor.[2] | 🔥 |
| Pyrophoric Liquid | May catch fire spontaneously if exposed to air.[2] | 🔥 |
| Water-Reactive | In contact with water, releases flammable gases that may ignite spontaneously.[2] | 🔥 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[2] | corrosive |
| Specific Target Organ Toxicity | May cause drowsiness or dizziness.[11] | ! |
Handling and Storage Precautions:
-
Always handle under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[12]
-
Use personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and appropriate gloves.
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[13]
-
Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert gas.[13]
-
Ensure that equipment is properly grounded to prevent static discharge.[14]
-
In case of a spill, do not use water. Smother with dry sand, earth, or another non-combustible material.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C3H5BrMg | CID 74413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. strem.com [strem.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Schlenk Equilibrium of Allylmagnesium Bromide in THF vs. Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the Schlenk equilibrium of allylmagnesium bromide, a critical Grignard reagent, comparing its behavior in two common ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O). Due to a notable scarcity of precise quantitative thermodynamic data for this compound in the scientific literature—likely stemming from its high reactivity and propensity for side reactions like Wurtz coupling—this guide leverages comparative data from other Grignard reagents to illustrate the principles governing this equilibrium.
The Schlenk Equilibrium: A Fundamental Overview
The Schlenk equilibrium, first described by Wilhelm Schlenk, is a fundamental chemical equilibrium that governs the composition of Grignard reagent solutions[1]. It describes the disproportionation of two molecules of an organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂).
The equilibrium is formally represented as:
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is highly sensitive to a number of factors, including the nature of the organic group (R), the halide (X), the solvent, temperature, and concentration[1]. The solvent plays a particularly crucial role, as it coordinates to the magnesium center, influencing the stability of the various species in solution.
Solvent Effects on the Schlenk Equilibrium: THF vs. Diethyl Ether
The choice of solvent has a profound impact on the position of the Schlenk equilibrium. Both THF and diethyl ether are Lewis basic solvents that stabilize the electron-deficient magnesium center through coordination. However, THF is a stronger Lewis base and a better solvating agent than diethyl ether, particularly for the magnesium dihalide species (MgX₂)[2].
-
In Tetrahydrofuran (THF): The strong solvation of MgBr₂ by THF shifts the equilibrium significantly to the right. This results in a higher proportion of dialkylmagnesium (R₂Mg) and magnesium bromide species in solution[2]. The formation of stable THF-solvated MgBr₂ complexes provides a strong thermodynamic driving force for the forward reaction.
-
In Diethyl Ether (Et₂O): Diethyl ether is a less effective solvating agent for MgBr₂ compared to THF. Consequently, the Schlenk equilibrium is positioned more to the left, favoring the organomagnesium halide form (RMgBr)[1].
Quantitative Data (Comparative)
Direct quantitative thermodynamic data for the this compound Schlenk equilibrium is not available in the literature. However, studies on other Grignard reagents provide valuable insight into the thermodynamics of this equilibrium. The following table summarizes data for cyclopentadienylmagnesium bromide in diethyl ether, which was determined using temperature-dependent NMR spectroscopy. This data is presented for illustrative purposes.
| Grignard Reagent | Solvent | Method | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
| Cyclopentadienylmagnesium Bromide | Diethyl Ether | ¹H NMR Spectroscopy | -11.5 | 60 | [3][4] |
Table 1: Thermodynamic parameters for the Schlenk equilibrium of a comparative Grignard reagent.
Experimental Protocols
Preparation of this compound
Caution: Grignard reagents are highly reactive and pyrophoric. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
Protocol 1: Preparation in Diethyl Ether [5][6]
-
Apparatus Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Reagents: The flask is charged with magnesium turnings (1.2 equivalents) and anhydrous diethyl ether.
-
Initiation: A small crystal of iodine can be added to activate the magnesium surface.
-
Addition of Allyl Bromide: A solution of allyl bromide (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred magnesium suspension. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Completion: After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting greyish solution of this compound is then ready for use or titration.
Protocol 2: Preparation in THF via Solvent Exchange [7]
Direct preparation of this compound in THF is often avoided due to a significant side reaction, the Wurtz coupling, which produces 1,5-hexadiene[7]. Therefore, a solvent exchange method is typically employed.
-
Preparation in Ether: Prepare this compound in diethyl ether as described in Protocol 1.
-
Ether Removal: After the reaction is complete, the diethyl ether is removed by distillation, initially at atmospheric pressure and then under reduced pressure, yielding a grey paste.
-
Addition of THF: Anhydrous THF is then added to the residue. An exothermic reaction occurs as the THF solvates the Grignard reagent.
-
Final Solution: The mixture is stirred until a homogeneous, fluid, grey solution of the this compound-THF complex is obtained.
Determination of the Schlenk Equilibrium by NMR Spectroscopy
A common method for studying the Schlenk equilibrium is through temperature-dependent NMR spectroscopy. By monitoring the chemical shifts and integrals of the signals corresponding to the different species (RMgX, R₂Mg) at various temperatures, the equilibrium constant (K) can be determined at each temperature.
General Protocol (based on studies of other Grignard reagents):
-
Sample Preparation: A sample of the Grignard reagent in the desired deuterated solvent (e.g., THF-d₈ or Et₂O-d₁₀) is prepared under an inert atmosphere in a sealed NMR tube.
-
NMR Acquisition: ¹H NMR (or other relevant nuclei like ¹³C or ²⁵Mg) spectra are acquired over a range of temperatures.
-
Data Analysis:
-
Identify the distinct signals for the organic groups in the RMgX and R₂Mg species.
-
Integrate the signals at each temperature to determine the relative concentrations of each species.
-
Calculate the equilibrium constant, K = [R₂Mg][MgX₂] / [RMgX]², at each temperature. Note that [MgX₂] is typically assumed to be equal to [R₂Mg].
-
-
Thermodynamic Parameters: A van 't Hoff plot (ln(K) vs. 1/T) is constructed. The slope of the line is equal to -ΔH/R and the y-intercept is equal to ΔS/R, where R is the gas constant. This allows for the determination of the enthalpy (ΔH) and entropy (ΔS) of the equilibrium.
Visualizations
Caption: The Schlenk equilibrium for this compound in an ethereal solvent.
Caption: Workflow for the determination of thermodynamic parameters of the Schlenk equilibrium.
Conclusion
The Schlenk equilibrium of this compound is a dynamic process heavily influenced by the choice of solvent. In THF, the equilibrium is driven towards the formation of diallylmagnesium and magnesium bromide due to the superior solvating power of THF for the magnesium salt. In contrast, the equilibrium in diethyl ether favors the this compound species. While precise quantitative data for this compound remains elusive, the principles outlined in this guide, supported by comparative data from other Grignard reagents, provide a robust framework for understanding and manipulating this important reagent in research and development. The provided experimental protocols offer practical guidance for the preparation and analysis of this compound solutions, emphasizing the importance of solvent choice and inert atmosphere techniques.
References
- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db-thueringen.de [db-thueringen.de]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Allylmagnesium Bromide: A Comprehensive Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylmagnesium bromide, a prominent member of the Grignard reagent family, stands as a potent and versatile tool in synthetic organic chemistry. Its unique reactivity profile, characterized by high nucleophilicity and a propensity for allylic rearrangement, enables the formation of crucial carbon-carbon bonds, paving the way for the synthesis of complex molecules, including pharmaceuticals and natural products. This in-depth technical guide provides a comprehensive overview of the core aspects of this compound's reactivity, including its synthesis, structure, and diverse reaction pathways. Detailed experimental protocols for key reactions are presented, alongside a thorough analysis of its stereochemical behavior. Quantitative data from seminal studies are summarized in structured tables for comparative analysis, and key mechanistic pathways are illustrated using Graphviz diagrams to provide a clear and concise visual representation for researchers and drug development professionals.
Synthesis and Structure
This compound is typically prepared by the reaction of allyl bromide with magnesium metal in an ethereal solvent, most commonly diethyl ether or tetrahydrofuran (B95107) (THF).[1][2] To suppress the formation of the Wurtz coupling product, 1,5-hexadiene, the reaction is generally conducted at low temperatures (below 0 °C).[1][3] The use of an excess of magnesium is also recommended to minimize this side reaction.[4][5]
The structure of Grignard reagents in solution is governed by the complex Schlenk equilibrium, which describes the disproportionation of the alkylmagnesium halide into dialkylmagnesium and magnesium dihalide species.[6] This equilibrium is influenced by the solvent, concentration, and temperature. While often represented as the simple monomer "RMgX," this compound exists as a mixture of these species in solution, which can influence its reactivity.
Experimental Protocol: Synthesis of this compound
A detailed procedure for the synthesis of this compound in diethyl ether is as follows:
Materials:
-
Magnesium turnings (35 g, 1.44 mol)[7]
-
Allyl bromide (140 g, 1.16 mol)[7]
-
Anhydrous diethyl ether (640 ml)[7]
-
Iodine crystal (optional, as an activator)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with magnesium turnings and anhydrous diethyl ether.[8]
-
A small crystal of iodine can be added to activate the magnesium surface.
-
A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of magnesium. The reaction temperature should be maintained below 0 °C using an ice bath to minimize the formation of 1,5-hexadiene.[1]
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[8]
-
The concentration of the resulting Grignard reagent can be determined by titration.[7] A typical preparation yields a 1.2 M solution of this compound in diethyl ether.[7]
Reactivity Profile
This compound is a highly reactive nucleophile that participates in a wide range of chemical transformations. Its reactivity is distinguished from that of many other Grignard reagents by its rapid reaction rates, which often approach the diffusion limit.[6][9] This high reactivity leads to some unique characteristics, such as low chemoselectivity in reactions with molecules containing multiple electrophilic sites.[10]
Nucleophilic Addition to Carbonyl Compounds
The most common application of this compound is its addition to carbonyl compounds to form homoallylic alcohols, a valuable functional group in organic synthesis.[10] The reaction is believed to proceed through a concerted, six-membered ring transition state.[2][6]
This high reactivity allows this compound to add to sterically hindered ketones where other Grignard reagents might fail or primarily act as a base.[10][11] However, a consequence of this rapid reaction is often low chemoselectivity. For instance, in a molecule containing both a ketone and an ester, this compound may react with both functional groups at comparable rates.[10]
Stereoselectivity in Carbonyl Additions
The stereochemical outcome of the addition of this compound to chiral aldehydes and ketones is a complex issue. Unlike many other Grignard reagents, the Felkin-Anh and chelation-control models are often not reliable predictors of the major diastereomer.[10][12] This is attributed to the diffusion-controlled nature of the reaction; the reaction rate is so fast that the energy difference between competing transition states becomes less significant.[9]
However, high diastereoselectivity can be achieved in specific cases, particularly with sterically demanding substrates. If one face of the carbonyl group is significantly more hindered, the allyl group will preferentially attack from the less hindered face, leading to a single major product.[13]
| Substrate | Product(s) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Benzaldehyde | 1-Phenyl-3-buten-1-ol | - | 90 | [4] |
| Acetone | 2-Methyl-4-penten-2-ol | - | 72 | [4] |
| Di-tert-butyl ketone | 2,2,4,4-Tetramethyl-5-hexen-3-ol | - | High | [10] |
| Chiral α-alkoxy aldimine | Homoallylic amine | High | - | [10] |
Table 1: Representative Reactions of this compound with Carbonyls and Imines.
Conjugate Addition Reactions
While Grignard reagents typically favor 1,2-addition to α,β-unsaturated carbonyl compounds, this compound can undergo conjugate (1,4-) addition, particularly with sterically hindered substrates.[14] The regioselectivity of the addition (1,2- vs. 1,4-) can be influenced by factors such as the substrate structure, reaction temperature, and the presence of catalysts.
Reactions with Other Electrophiles
The utility of this compound extends beyond carbonyl compounds. It readily reacts with a variety of other electrophiles:
-
Imines and Nitriles: Addition to imines and nitriles provides a route to homoallylic amines and ketones, respectively.[15][16]
-
Epoxides: Ring-opening of epoxides by this compound typically occurs at the least substituted carbon, furnishing homoallylic alcohols.
-
Alkyl Halides: this compound can participate in coupling reactions with alkyl halides, although this is less common than its addition reactions.[3]
-
Aza-aromatic Heterocycles: It has been shown to be a selective nucleophile toward aza-aromatic systems.[16][17]
Applications in Drug Development and Complex Molecule Synthesis
The ability of this compound to introduce a versatile allyl group makes it a valuable reagent in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The resulting homoallylic alcohol can be further elaborated through various transformations, such as oxidation, ozonolysis, or metathesis. Its application has been noted in the synthesis of compounds like tarchonanthuslactone (B1254068) and (+)-preussin.[17]
Conclusion
This compound is a uniquely reactive Grignard reagent with a distinct profile that sets it apart from its alkyl and aryl counterparts. Its high reactivity, while sometimes leading to challenges in chemoselectivity, enables transformations that are difficult to achieve with other nucleophiles. A thorough understanding of its reaction mechanisms, particularly the factors governing its stereoselectivity, is crucial for its effective application in the synthesis of complex organic molecules. For researchers and professionals in drug development, mastering the use of this powerful reagent opens up a vast landscape of synthetic possibilities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. prepchem.com [prepchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. acs.org [acs.org]
- 10. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C═N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin-Anh and Chelation-Control Models. | Semantic Scholar [semanticscholar.org]
- 13. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound 1.0M diethyl ether 1730-25-2 [sigmaaldrich.com]
The Crucial Spark: An In-depth Technical Guide to the Initiation of Allylmagnesium Bromide Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of Allylmagnesium bromide, a pivotal Grignard reagent in organic synthesis, is a process whose success hinges on a well-controlled initiation phase. This critical step, where the magnesium metal surface becomes activated and the reaction with allyl bromide commences, dictates the overall yield and purity of the final product. This technical guide provides a comprehensive overview of the core principles and practical methodologies for achieving efficient and reliable initiation of this compound formation.
The Mechanism of Initiation: A Single Electron Transfer Pathway
The initiation of the Grignard reaction, including the formation of this compound, is understood to proceed via a single electron transfer (SET) mechanism. The magnesium metal surface, typically passivated by a thin layer of magnesium oxide, must first be activated to expose fresh, reactive metal. Once activated, the magnesium donates an electron to the allyl bromide molecule, forming a radical anion. This transient species then fragments into an allyl radical and a bromide anion. The allyl radical subsequently reacts with a magnesium radical cation to form the organomagnesium species, which then coordinates with the bromide anion to yield the final this compound.
Caption: Initiation of this compound Formation via SET.
Key Factors Influencing Initiation
Successful and efficient initiation is dependent on several critical experimental parameters. Careful control of these factors is paramount to maximizing the yield of this compound while minimizing the formation of byproducts, most notably 1,5-hexadiene (B165246) through Wurtz coupling.
| Factor | Influence on Initiation | Recommendations |
| Magnesium Activation | The passivating MgO layer on magnesium turnings inhibits the reaction. Activation exposes a fresh metal surface, facilitating the initial electron transfer.[1] | Use of chemical activators like iodine (a small crystal), 1,2-dibromoethane, or prior amalgamation of very pure magnesium is effective.[2][3] Mechanical activation such as scratching the magnesium surface can also be employed.[1] For highly reactive magnesium, "Rieke magnesium" or a magnesium slurry can be prepared.[2][3] |
| Solvent | The choice of ethereal solvent (diethyl ether or THF) is crucial. Diethyl ether is generally preferred for suppressing the formation of 1,5-hexadiene.[4][5] THF can be used, but the reaction is more prone to Wurtz coupling.[4] | For initial preparations, dry diethyl ether is recommended. If THF is necessary, a solvent exchange can be performed after the initial formation in ether.[4] |
| Temperature | The formation of this compound is exothermic. Low temperatures are essential to control the reaction rate and suppress the formation of the 1,5-hexadiene byproduct.[5] | The reaction should be maintained at a low temperature, typically below 0°C, especially during the addition of allyl bromide.[5][6] |
| Reactant Purity | Impurities, particularly water, in the reactants or solvent will quench the Grignard reagent. The purity of the allyl bromide is also important. | Allyl bromide should be purified by distillation before use.[4] All glassware must be rigorously dried, and anhydrous solvents should be used under an inert atmosphere (e.g., nitrogen or argon). |
| Rate of Addition | A slow, controlled addition of allyl bromide is necessary to manage the exothermicity of the reaction and prevent a buildup of unreacted allyl bromide, which can lead to side reactions.[4] | Allyl bromide should be added dropwise to the magnesium suspension with efficient stirring.[2][7] |
| Excess Magnesium | Using an excess of magnesium helps to ensure complete reaction of the allyl bromide and minimizes the opportunity for Wurtz coupling between unreacted allyl bromide and the formed Grignard reagent.[3][4] | A molar excess of magnesium turnings (e.g., 1.2 to 2.5 equivalents) is recommended.[2][4] |
Experimental Protocols
Below are detailed methodologies for the preparation of this compound, emphasizing the critical initiation step.
Protocol 1: Initiation with Iodine in Diethyl Ether
This is a classic and widely used method for the laboratory-scale synthesis of this compound.
Materials:
-
Magnesium turnings
-
Allyl bromide (distilled)
-
Anhydrous diethyl ether
-
Iodine (a single crystal)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and mechanical stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Assemble the glassware and flame-dry it under a stream of inert gas to ensure all moisture is removed.
-
To the flask, add magnesium turnings and anhydrous diethyl ether.
-
Add a single crystal of iodine to the stirred suspension of magnesium in ether. The disappearance of the iodine color is an indication of magnesium activation.
-
Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Begin the dropwise addition of the allyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing of the ether and the appearance of a gray, cloudy solution.
-
Maintain a slow addition rate to sustain a gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and external cooling (ice bath) may be applied.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The resulting gray solution is the this compound reagent.
Protocol 2: Formation Using Magnesium Powder
This method utilizes the higher surface area of magnesium powder to facilitate a more rapid initiation.
Materials:
-
Magnesium powder (30-mesh)
-
Allyl bromide (distilled)
-
Anhydrous diethyl ether
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and mechanical stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Under an inert atmosphere, charge the flame-dried flask with magnesium powder and anhydrous diethyl ether.
-
Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.
-
With rapid stirring, add the allyl bromide solution dropwise to the magnesium suspension over a period of approximately 2 hours.[7]
-
The reaction should initiate readily due to the high reactivity of the magnesium powder. Maintain a controlled addition rate to manage the exotherm.
-
After the addition is complete, continue stirring until the reaction is complete. Titration of the resulting solution can be performed to determine the concentration of the Grignard reagent.[7]
Summary of Quantitative Data
The following tables summarize typical quantitative data for the synthesis of this compound.
Table 1: Reactant and Solvent Quantities
| Protocol | Magnesium (mol) | Allyl Bromide (mol) | Diethyl Ether (mL) | Yield (%) | Reference |
| 1 | 8.0 | 3.31 | 2400 | 79-89 | [2] |
| 2 | 3.75 | 1.50 | 1650 | Not specified | [4] |
| 3 | 1.44 | 1.16 | 640 | Not specified | [8] |
| 4 | 3.0 | 0.5 | 385 | 90 | [7] |
Table 2: Reaction Conditions
| Parameter | Condition | Rationale |
| Temperature | < 0°C to gentle reflux | Control exotherm, minimize side reactions |
| Atmosphere | Inert (Nitrogen or Argon) | Prevent quenching by moisture and oxygen |
| Stirring | Vigorous mechanical stirring | Ensure good mixing and heat transfer |
| Addition Time | 2 - 17 hours | Control reaction rate and exotherm |
Logical Workflow for Successful Initiation
The following diagram outlines the logical steps and decision points for successfully initiating the formation of this compound.
Caption: Workflow for this compound Initiation.
By understanding the underlying mechanism and meticulously controlling the key experimental variables, researchers can reliably and safely initiate the formation of this compound, a critical step for its successful application in a wide range of synthetic transformations.
References
- 1. organic chemistry - What's the purpose of a Grignard reagent initiation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. JPH07206870A - A continuous process for the preparation of allyl Grignard reagents. - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
Spectroscopic Analysis of Allylmagnesium Bromide: A Technical Overview
Introduction
Allylmagnesium bromide (CH₂=CHCH₂MgBr), a prominent member of the Grignard reagent family, is a powerful nucleophilic allylating agent crucial for the formation of carbon-carbon bonds in organic synthesis.[1] Its utility spans from pharmaceutical drug development to polymer chemistry. Due to its high reactivity with moisture and air, it is typically prepared and handled in anhydrous ether solutions, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere.[2][3] The precise structural characterization of this reagent in solution is paramount for understanding its reactivity and ensuring reproducible experimental outcomes. This guide provides an in-depth look at the spectroscopic data (NMR, IR) of this compound, including experimental protocols and structural interpretations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive tool for elucidating the structure of this compound in solution. The compound exhibits a dynamic nature, existing in equilibrium between different structures, which can be observed through NMR analysis.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the hydrogen environments within the allyl group. The spectrum is characterized by three distinct signals corresponding to the protons on the α-carbon (adjacent to magnesium) and the vinyl protons on the β and γ carbons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Multiplicity | Chemical Shift (δ) [ppm] | Coupling Constants (J) [Hz] |
|---|---|---|---|
| Hα (-CH₂ MgBr) | Doublet (d) | ~2.5 | Jαβ ≈ 10 |
| Hβ (-CH=) | Multiplet (m) | ~6.7 | Jβα ≈ 10, Jβγ(trans) ≈ 17, Jβγ(cis) ≈ 10 |
| Hγ (=CH₂ ) | Multiplet (m) | ~5.0 - 5.3 | Jγβ(trans) ≈ 17, Jγβ(cis) ≈ 10 |
Note: Data are approximate and can vary based on solvent, concentration, and temperature.
¹³C NMR Spectroscopy
Carbon NMR offers direct insight into the carbon skeleton of the molecule. The spectrum for this compound in THF shows three distinct resonances corresponding to the three carbon atoms of the allyl group.
Table 2: ¹³C NMR Spectroscopic Data for this compound in THF
| Carbon Assignment | Chemical Shift (δ) [ppm] |
|---|---|
| Cα (-C H₂MgBr) | ~50 |
| Cβ (-C H=) | ~148 |
| Cγ (=C H₂) | ~97 |
Note: Data derived from literature sources on analogous compounds.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within this compound, most notably the carbon-carbon double bond.
Table 3: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C=C Stretch | 1580 - 1600 | Medium |
| =C-H Stretch | ~3060 | Medium |
| C-H Stretch (sp³) | 2850 - 2960 | Medium-Strong |
The most diagnostic peak in the IR spectrum is the C=C stretching vibration. Its position at a lower frequency (~1580 cm⁻¹) compared to non-conjugated alkenes (~1640 cm⁻¹) is indicative of the interaction between the π-system and the electropositive magnesium atom, which alters the bond's electron density.[5][6][7]
Experimental Protocols
The acquisition of high-quality spectroscopic data for highly reactive species like Grignard reagents requires meticulous experimental technique.
Synthesis of this compound
A typical laboratory-scale synthesis involves the slow addition of allyl bromide to a stirred suspension of magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (Nitrogen or Argon).[2] The reaction is exothermic and should be maintained at a low temperature (e.g., below 10°C) to prevent the formation of the Wurtz coupling byproduct, 1,5-hexadiene.[2]
Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
NMR Sample Preparation and Data Acquisition
-
Sample Handling: All operations must be performed under an inert atmosphere using Schlenk line or glovebox techniques.
-
Solvent: The Grignard reagent solution is typically analyzed in its synthesis solvent (e.g., diethyl ether or THF). For locking purposes, a sealed capillary containing a deuterated solvent (e.g., benzene-d₆ or toluene-d₈) is inserted into the NMR tube.
-
Procedure: The Grignard solution is transferred via a cannula or gas-tight syringe into a dry NMR tube that has been previously flushed with nitrogen or argon. The tube is then sealed with a secure cap and parafilm.
-
Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. Due to the potential for sample degradation, acquisition times should be minimized where possible.
IR Sample Preparation and Data Acquisition
-
Sample Handling: A sample of the Grignard solution is transferred under an inert atmosphere into a sealed liquid IR cell with salt plates (e.g., NaCl or KBr) that are resistant to the ether solvent.
-
Acquisition: A background spectrum of the pure solvent is recorded first. The spectrum of the sample is then acquired, and the solvent spectrum is subtracted to yield the spectrum of the solute, this compound.
Structural Interpretation and Dynamics
The chemical structure of this compound is more complex than the simple monomeric form often depicted. It exists as a dynamic equilibrium of species, influenced by the Schlenk equilibrium.
Schlenk Equilibrium for this compound
Caption: The Schlenk equilibrium for a Grignard reagent (R = allyl).
NMR spectroscopy is particularly useful for studying this equilibrium. The simplicity of the observed spectra often indicates a rapid exchange between the various magnesium-containing species on the NMR timescale, resulting in time-averaged signals for the allyl group. This dynamic behavior, where the MgBr group can rapidly switch between the α and γ carbons of the allyl system, is a key feature of its reactivity, allowing it to act as a nucleophile at either position depending on the substrate and reaction conditions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 1730-25-2 | TCI AMERICA [tcichemicals.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. scribd.com [scribd.com]
An In-Depth Technical Guide to the Safe Handling and Storage of Allylmagnesium Bromide Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of Allylmagnesium bromide solutions. Given the hazardous nature of this Grignard reagent, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Core Hazards and Essential Safety Precautions
This compound is a highly reactive organometallic compound that presents several significant hazards. It is pyrophoric, meaning it can ignite spontaneously in air, and it reacts violently with water and other protic solvents.[1] The solution is also corrosive and can cause severe skin burns and eye damage.[2] Solutions are typically supplied in flammable ether solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), which adds to the overall fire risk.[1]
Due to these hazards, a thorough risk assessment is mandatory before commencing any work with this compound.[3] All manipulations should be performed in a well-ventilated chemical fume hood, and for larger-scale operations or with highly pyrophoric reagents, the use of a glove box is recommended.[4][5]
Data Presentation
For quick reference, the following tables summarize key quantitative and qualitative data regarding this compound solutions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃H₅BrMg |
| Molecular Weight | 145.28 g/mol |
| Appearance | Yellow-green to grey solution |
| Common Solvents | Diethyl ether, Tetrahydrofuran (THF) |
| Typical Concentration | 1.0 M |
| Density (1.0 M in diethyl ether) | ~0.851 g/mL at 25 °C |
| Flash Point (diethyl ether) | -40 °C |
(Data sourced from multiple chemical suppliers)
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield.[4] |
| Hand Protection | Nitrile gloves worn under neoprene or other chemical-resistant gloves.[4] |
| Body Protection | Flame-resistant lab coat (e.g., Nomex).[4] |
| Clothing | Non-synthetic clothing (e.g., cotton) that fully covers the body.[5] |
| Footwear | Closed-toe, chemical-resistant shoes. |
Table 3: Incompatible Materials
| Material | Hazard |
| Water | Violent reaction, release of flammable gases.[1] |
| Protic Solvents (e.g., alcohols) | Reacts to quench the Grignard reagent, potentially exothermically. |
| Air/Oxygen | Pyrophoric; can ignite spontaneously.[1] |
| Strong Oxidizing Agents | Vigorous or explosive reaction. |
| Carbon Dioxide (solid/gas) | Reacts with the Grignard reagent. |
Table 4: Storage Conditions and Stability
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Refrigeration is often recommended.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Container | Keep in the original, tightly sealed container (e.g., Sure/Seal™ bottle).[5][7] |
| Light | Protect from light. |
| Stability | Grignard reagents are relatively stable when stored properly, potentially for several months.[8] However, the concentration should be periodically checked by titration, as degradation can occur. |
| Shelf Life | For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable, with the recommendation for routine inspection by the user. |
Experimental Protocols
The following are detailed methodologies for key procedures involving this compound solutions.
Protocol for Titration of this compound Solution
Determining the precise concentration of the Grignard reagent is critical for stoichiometric control in reactions. The following protocol is based on a widely used method employing menthol (B31143) as a standard and 1,10-phenanthroline (B135089) as an indicator.[8]
Materials:
-
This compound solution (to be titrated)
-
Anhydrous tetrahydrofuran (THF)
-
(-)-Menthol (accurately weighed)
-
1,10-Phenanthroline
-
Dry, nitrogen-flushed glassware (e.g., 50 mL round-bottomed flask, syringe)
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried, 50 mL round-bottomed flask equipped with a magnetic stir bar, add an accurately weighed sample of (-)-menthol (approximately 2 mmol, ~312 mg).
-
Add a small crystal of 1,10-phenanthroline (approximately 4 mg) to the flask.
-
Cap the flask with a rubber septum and flush with dry nitrogen.
-
Add 15 mL of anhydrous THF to the flask and stir the solution at room temperature under a nitrogen atmosphere until the solids dissolve.
-
Using a dry syringe, slowly add the this compound solution dropwise to the stirred menthol solution.
-
The endpoint is reached when a distinct and persistent violet or burgundy color appears.[8]
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity of the this compound solution using the following formula: Molarity (M) = Moles of Menthol / Volume of Grignard Reagent (L)
Protocol for Safe Transfer of this compound Solution
Transferring pyrophoric liquids requires specialized techniques to prevent exposure to air. The cannula transfer method is recommended for volumes greater than 20 mL.[3][4]
Materials:
-
Sure/Seal™ bottle of this compound solution
-
Dry, nitrogen-flushed reaction flask with a septum
-
Double-tipped needle (cannula)
-
Needles for inert gas inlet and outlet
-
Inert gas source (nitrogen or argon) with a bubbler
Procedure:
-
Ensure the reaction flask is securely clamped and under a positive pressure of inert gas, vented through a bubbler.
-
Securely clamp the Sure/Seal™ bottle of this compound.
-
Insert a needle connected to the inert gas line into the headspace of the Sure/Seal™ bottle to create a slight positive pressure.
-
Purge the cannula by inserting both ends into a dry, nitrogen-flushed tube.
-
Insert one end of the cannula through the septum into the headspace of the Sure/Seal™ bottle.
-
Insert the other end of the cannula through the septum of the reaction flask.
-
To begin the transfer, lower the end of the cannula in the Sure/Seal™ bottle into the solution. The positive pressure in the reagent bottle will push the liquid through the cannula into the reaction flask.
-
To stop the transfer, raise the cannula out of the liquid into the headspace.
-
Once the transfer is complete, remove the cannula from the reaction flask first, and then from the reagent bottle.
Protocol for Quenching Excess this compound
Excess Grignard reagent must be safely neutralized before disposal. This is a highly exothermic process that requires careful control.
Materials:
-
Reaction mixture containing excess this compound
-
Anhydrous solvent (e.g., THF or toluene)
-
Water
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dropping funnel
-
Ice bath
Procedure:
-
Cool the reaction flask in an ice bath.
-
Dilute the reaction mixture with an anhydrous, inert solvent like THF or toluene (B28343) to help dissipate heat.
-
Slowly add isopropanol dropwise from an addition funnel with vigorous stirring. Be prepared for gas evolution and a significant exotherm. Control the rate of addition to maintain a manageable reaction temperature.
-
Once the vigorous reaction with isopropanol subsides, continue the slow, dropwise addition with methanol.
-
After the reaction with methanol is complete, slowly and cautiously add water dropwise.
-
Finally, add a saturated aqueous solution of ammonium chloride to dissolve the magnesium salts.
-
The quenched mixture can now be worked up or prepared for disposal according to institutional guidelines.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships for the safe handling of this compound solutions.
References
Thermal Stability of Ethereal Solutions of Allylmagnesium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylmagnesium bromide, a pivotal Grignard reagent in organic synthesis, is frequently utilized in the formation of carbon-carbon bonds. Its utility in the pharmaceutical and chemical industries necessitates a thorough understanding of its thermal stability to ensure safe handling, storage, and optimal reaction conditions. This technical guide provides a comprehensive overview of the thermal stability of ethereal solutions of this compound. While specific quantitative kinetic data for its decomposition is not extensively available in published literature, this guide synthesizes the known factors influencing its stability, outlines potential decomposition pathways, and provides detailed experimental protocols for researchers to determine thermal stability parameters. This document is intended to equip professionals in drug development and chemical research with the knowledge to safely and effectively utilize this compound.
Introduction
This compound (CH₂=CHCH₂MgBr) is a highly reactive organometallic compound, typically supplied and used as a solution in ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF).[1] Its reactivity, which makes it a valuable synthetic tool, also contributes to its thermal instability. Elevated temperatures can lead to decomposition, resulting in a decrease in reagent potency and the formation of undesirable byproducts, which can complicate reaction workups and product purification.[2] Understanding the thermal limits of this reagent is crucial for process safety, scalability, and ensuring the reproducibility of synthetic protocols.
This guide will cover the key aspects of the thermal stability of this compound solutions, including the Schlenk equilibrium, potential decomposition pathways, and methodologies for thermal analysis.
Factors Influencing the Stability of this compound Solutions
The stability of this compound in ethereal solutions is not static and is influenced by several interdependent factors. While precise quantitative data on the impact of each factor is limited, their qualitative effects are summarized in Table 1.
Table 1: Factors Affecting the Stability of this compound Solutions
| Factor | Influence on Stability | Rationale |
| Temperature | Decreases stability | Higher temperatures provide the activation energy for decomposition pathways. The synthesis is often carried out at low temperatures (e.g., below 0°C) to suppress side reactions.[1] |
| Solvent | Variable | The nature of the ethereal solvent (e.g., THF vs. diethyl ether) influences the position of the Schlenk equilibrium and the solvation of the Grignard species, which can affect reactivity and stability.[3] |
| Concentration | May decrease stability | Higher concentrations can favor side reactions like Wurtz-type coupling due to the increased proximity of reagent molecules.[2] |
| Presence of Impurities | Decreases stability | Water and oxygen react exothermically with Grignard reagents, leading to their decomposition.[4] |
| Age of the Solution | Decreases stability | Over time, even under optimal storage conditions, slow decomposition can occur. Routine titration is recommended to determine the active Grignard concentration.[5] |
| Exposure to Light | May decrease stability | While less documented for thermal stability, photochemical decomposition pathways can exist for some organometallic compounds. Storage in dark containers is a general best practice. |
Chemical Equilibria and Decomposition Pathways
The thermal decomposition of this compound is not a simple unimolecular process. It is influenced by the complex solution-state chemistry of Grignard reagents, including the Schlenk equilibrium and various side reactions.
The Schlenk Equilibrium
In ethereal solutions, Grignard reagents exist in equilibrium between the alkylmagnesium halide and the corresponding dialkylmagnesium and magnesium halide species. This is known as the Schlenk equilibrium.[3] The position of this equilibrium is dependent on the solvent, temperature, and the nature of the organic substituent.[3]
References
The Nucleophilic Character of Allylmagnesium Bromide: A Technical Guide for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylmagnesium bromide, a Grignard reagent of significant utility in organic synthesis, exhibits a distinct and potent nucleophilic character. This guide provides an in-depth technical examination of its nucleophilicity, offering insights into its reactivity, selectivity, and the mechanistic underpinnings of its behavior. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document serves as a comprehensive resource for professionals leveraging this versatile reagent in complex synthetic endeavors, particularly within the pharmaceutical and materials science sectors.
Core Principles of Nucleophilicity: The Case of this compound
The nucleophilicity of this compound is fundamentally dictated by the polarized carbon-magnesium bond, which imparts significant carbanionic character to the allyl group. This inherent reactivity is further modulated by several factors, including the solvent, temperature, and the nature of the electrophilic partner.
Key Characteristics:
-
High Reactivity: this compound is a highly reactive nucleophile, with reaction rates for additions to unhindered carbonyl compounds approaching the diffusion-controlled limit. This exceptional reactivity allows for additions to sterically hindered ketones that are often unreactive towards other organometallic reagents.
-
Reaction Mechanism: The addition of this compound to carbonyl compounds is widely understood to proceed through a concerted, six-membered cyclic transition state. This mechanism accounts for the observed reactivity and the allylic rearrangement that occurs during the reaction.
-
Hard Nucleophile: While Grignard reagents are generally considered hard nucleophiles, the reactivity of this compound can be influenced by the reaction conditions and the electrophile. In reactions with α,β-unsaturated carbonyl compounds, it predominantly undergoes 1,2-addition to the carbonyl carbon, a characteristic of hard nucleophiles.
Quantitative Analysis of Nucleophilicity
Directly quantifying the nucleophilicity of Grignard reagents using scales like Mayr's nucleophilicity parameters is challenging due to their complex solution behavior, including the Schlenk equilibrium. However, relative reactivity studies provide valuable quantitative insights.
Table 1: Relative Reaction Rates of Grignard Reagents with Carbonyl Compounds
| Grignard Reagent | Substrate | Relative Rate Constant (k_rel) | Reference |
| This compound | Acetone | ~1.5 x 10⁵ | [1] |
| n-Butylmagnesium bromide | Acetone | 1 | [1] |
| This compound | Benzaldehyde | ~1.5 x 10⁵ | [1] |
| n-Butylmagnesium bromide | Benzaldehyde | 1 | [1] |
| This compound | Benzophenone | ~1.5 x 10⁵ | [1] |
| n-Butylmagnesium bromide | Benzophenone | 1 | [1] |
Selectivity in this compound Reactions
The high reactivity of this compound often translates to lower selectivity compared to other organometallic reagents. Understanding these selectivity patterns is crucial for synthetic planning.
Chemoselectivity
Due to its high reactivity, this compound can exhibit poor chemoselectivity when reacting with molecules containing multiple electrophilic sites. For instance, in dicarbonyl compounds, it may react with both carbonyl groups.
Table 2: Chemoselectivity of this compound with Dicarbonyl Compounds
| Substrate | Product(s) | Ratio | Yield (%) | Reference |
| 1-Phenyl-1,2-propanedione | 3-Allyl-3-hydroxy-1-phenyl-1-propanone and 2-allyl-2-hydroxy-1-phenyl-1-propanone | Mixture | - | General observation |
| Ethyl benzoylformate | Ethyl 2-allyl-2-hydroxy-2-phenylacetate and 1-phenyl-1,2-butanediol | Mixture | - | General observation |
Regioselectivity in Reactions with α,β-Unsaturated Carbonyls
This compound typically favors 1,2-addition to the carbonyl group of α,β-unsaturated aldehydes and ketones, a consequence of its hard nucleophile character and the kinetic control of the reaction.
Table 3: Regioselectivity of this compound with α,β-Unsaturated Carbonyls
| Substrate | 1,2-Addition Product | 1,4-Addition Product | Ratio (1,2:1,4) | Yield (%) | Reference |
| Cyclohexenone | 1-Allylcyclohex-2-en-1-ol | 3-Allylcyclohexanone | >95:5 | ~90 | [2][3][4] |
| Chalcone | 1,3-Diphenyl-1,4-pentadien-3-ol | 1,3-Diphenyl-5-hexen-1-one | Predominantly 1,2 | - | [2][3][4] |
Diastereoselectivity
The addition of this compound to chiral aldehydes and ketones often proceeds with low to moderate diastereoselectivity, particularly when compared to other organometallic reagents that allow for greater steric or chelation control.
Table 4: Diastereoselectivity of this compound with Chiral Carbonyls
| Substrate | Major Diastereomer | Diastereomeric Ratio (d.r.) | Reference |
| 2-Phenylpropanal | (2R,3S)-2-Phenyl-5-hexen-3-ol | ~1.5:1 | General observation |
| (R)-Glyceraldehyde acetonide | (4R,5R)-2,2-Dimethyl-6-heptene-1,3,4-triol derivative | Moderate | General observation |
Experimental Protocols
Preparation and Titration of this compound
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
-
Standardized solution of sec-butanol in xylene
-
1,10-Phenanthroline (B135089) indicator
Procedure:
-
Apparatus: A three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is flame-dried under a stream of inert gas (nitrogen or argon).
-
Initiation: Magnesium turnings (1.2 equivalents) and a crystal of iodine are placed in the flask. A small amount of a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added. The reaction is initiated by gentle warming if necessary, indicated by the disappearance of the iodine color and the onset of bubbling.
-
Addition: The remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux. The reaction temperature is typically maintained below 0 °C to minimize the formation of 1,5-hexadiene (B165246) as a byproduct.[5]
-
Completion: After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature.
-
Titration: The concentration of the Grignard reagent is determined by titration. A known volume of the solution is added to a solution of 1,10-phenanthroline in anhydrous THF. The solution is then titrated with a standardized solution of sec-butanol in xylene until the endpoint (a color change from deep red to colorless) is reached.
General Procedure for the Allylation of a Ketone
Materials:
-
This compound solution (prepared as above)
-
Ketone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: A solution of the ketone (1.0 equivalent) in anhydrous diethyl ether or THF is placed in a flame-dried, three-necked flask under an inert atmosphere.
-
Addition: The flask is cooled to 0 °C in an ice bath. The this compound solution (1.1-1.5 equivalents) is added dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Workup: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Visualizing Key Concepts
Conclusion
This compound stands as a uniquely powerful nucleophile in the synthetic chemist's toolkit. Its high reactivity, while sometimes a challenge to control in terms of selectivity, enables transformations that are difficult or impossible with other reagents. A thorough understanding of its reactivity profile, the factors influencing its nucleophilicity, and established experimental procedures is paramount for its effective and reproducible application in the synthesis of complex molecules. This guide provides a foundational resource for researchers to harness the full potential of this versatile Grignard reagent in their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - 1,4 (conjugate) addition in unsaturated aldehydes and ketones - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Grignard Reaction of Allylmagnesium Bromide with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction, a cornerstone of carbon-carbon bond formation, utilizes organomagnesium halides to attack electrophilic carbon atoms, most notably the carbonyl carbon of aldehydes and ketones. The use of allylmagnesium bromide as the Grignard reagent is of particular synthetic utility, leading to the formation of homoallylic alcohols. These products are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals, owing to the readily functionalizable allyl group.
This compound is a highly reactive Grignard reagent, often exhibiting different reactivity and selectivity compared to its alkyl or aryl counterparts.[1] Its reactions with aldehydes and ketones are typically fast, in some cases approaching the diffusion-control limit.[1] This high reactivity allows for successful additions to even sterically hindered ketones where other Grignard reagents might fail or lead to side reactions like enolization.[1][2] However, this reactivity can also lead to challenges in controlling stereoselectivity, a critical aspect in the synthesis of chiral molecules.[1]
These application notes provide a detailed overview of the Grignard reaction of this compound with a variety of aldehydes and ketones, including protocols for reagent preparation and specific reaction examples. The provided data and methodologies aim to equip researchers in organic synthesis and drug development with the necessary information to effectively utilize this powerful transformation.
Reaction Mechanism and Stereochemistry
The reaction proceeds via the nucleophilic addition of the allyl group from the this compound to the electrophilic carbonyl carbon of the aldehyde or ketone. The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The reaction is typically quenched with an aqueous acid workup to protonate the resulting magnesium alkoxide and yield the homoallylic alcohol.
A key feature of the allyl Grignard reagent is its dynamic equilibrium between two isomeric forms, the α- and γ-adducts. The regioselectivity of the addition to carbonyl compounds is influenced by steric and electronic factors of both the Grignard reagent and the carbonyl substrate. Generally, the reaction proceeds via a six-membered ring transition state, leading to the γ-adduct. However, with sterically hindered ketones, the reaction can favor the α-adduct.[3]
The stereochemical outcome of the reaction, particularly with chiral aldehydes and ketones, is not always predictable by standard models like Felkin-Anh or chelation-control models, which are often successful for other Grignard reagents.[1] The high reactivity of this compound can lead to low diastereoselectivity in some cases. However, high diastereoselectivity can be achieved in systems where one face of the carbonyl group is significantly more sterically hindered.
Data Presentation
The following tables summarize the yields of homoallylic alcohols obtained from the reaction of this compound with various aldehydes and ketones under different reaction conditions.
Table 1: Reaction of this compound with Aromatic Aldehydes
| Entry | Aldehyde | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 1-Phenylbut-3-en-1-ol | 58 | [3] |
| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)but-3-en-1-ol | High | [1] |
| 3 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | - | - |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)but-3-en-1-ol | - | - |
Table 2: Reaction of this compound with Aliphatic Aldehydes
| Entry | Aldehyde | Product | Yield (%) | Reference |
| 1 | Propanal | Hex-1-en-4-ol | 57-59 | [3] |
| 2 | Isovaleraldehyde | 2-Methylhept-6-en-3-ol | - | - |
| 3 | Cyclohexanecarboxaldehyde | 1-Cyclohexylbut-3-en-1-ol | - | - |
Table 3: Reaction of this compound with Ketones
| Entry | Ketone | Product | Yield (%) | Reference |
| 1 | Acetophenone | 2-Phenylpent-4-en-2-ol | - | [1] |
| 2 | Benzophenone | 1,1-Diphenylbut-3-en-1-ol | - | - |
| 3 | Cyclohexanone | 1-Allylcyclohexan-1-ol | - | [4] |
| 4 | Di-tert-butyl ketone | 2,2,4,4-Tetramethylhept-6-en-3-ol | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the preparation of this compound from allyl bromide and magnesium turnings in diethyl ether.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Allyl bromide
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to the flask to activate the magnesium surface.
-
Under an inert atmosphere (e.g., nitrogen or argon), add a small amount of anhydrous diethyl ether to cover the magnesium turnings.
-
Prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the allyl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction temperature should be kept below 0°C to minimize the formation of 1,5-hexadiene (B165246) as a byproduct.[5]
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting greyish solution is the this compound Grignard reagent.
Protocol 2: General Procedure for the Reaction of this compound with Aldehydes and Ketones
This protocol provides a general method for the synthesis of homoallylic alcohols.
Materials:
-
This compound solution in diethyl ether (from Protocol 1)
-
Aldehyde or Ketone
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the prepared this compound solution (1.1-1.5 equivalents) dropwise to the stirred solution of the carbonyl compound.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude homoallylic alcohol.
-
Purify the crude product by column chromatography on silica (B1680970) gel or distillation as required.
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of the Grignard reaction.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the 1,2-Addition of Allylmagnesium Bromide to Enones
For Researchers, Scientists, and Drug Development Professionals
Abstract: The addition of organometallic reagents to α,β-unsaturated carbonyl compounds, or enones, can proceed via two main pathways: direct (1,2) addition to the carbonyl carbon or conjugate (1,4) addition to the β-carbon. Allylmagnesium bromide, a highly reactive Grignard reagent, predominantly undergoes 1,2-addition to enones, yielding valuable tertiary homoallylic alcohols.[1][2] This regioselectivity is crucial in organic synthesis for the construction of complex molecular architectures. These application notes provide an overview of the mechanism, selectivity, and scope of this transformation, along with detailed experimental protocols for its execution.
Application Notes
Mechanism and Regioselectivity
The reaction of Grignard reagents with enones is a classic example of competing 1,2- and 1,4-addition pathways. While organocuprates are known to favor 1,4-addition, "harder" nucleophiles like Grignard and organolithium reagents typically favor 1,2-addition.[2]
Allylmagnesium reagents are exceptionally reactive, often reacting at the diffusion rate limit with aldehydes and most ketones.[1] This high reactivity favors direct attack at the most electrophilic site, the carbonyl carbon. The preference for 1,2-addition is often rationalized by a six-membered cyclic transition state, which positions the allyl group for direct attack on the carbonyl.[2][3] This pathway is kinetically controlled; it has a lower activation energy and proceeds faster than the 1,4-addition.[4][5]
Caption: Logical relationship of 1,2- vs. 1,4-addition pathways.
The general mechanism for the favored 1,2-addition is depicted below, proceeding through a coordinated intermediate.
Caption: Proposed mechanism for 1,2-addition of this compound.
Scope and Applications
The 1,2-addition of this compound is a robust transformation applicable to a wide range of enone substrates, including cyclic and acyclic systems. The high reactivity of the reagent allows it to add successfully even to sterically hindered ketones that may only undergo enolization with other organometallics.[1]
This reaction is a powerful tool for carbon-carbon bond formation, creating a tertiary alcohol and installing a versatile allyl group in a single step.[1] The resulting homoallylic alcohols are valuable synthetic intermediates that can be further transformed into a variety of functional groups.[6] This method has been employed in the synthesis of natural products and other complex organic molecules.[1]
Stereoselectivity
When applied to cyclic enones or enones with existing stereocenters, the addition of this compound can proceed with varying degrees of diastereoselectivity.[1] For instance, addition to certain substituted cyclic enones has been shown to occur with high diastereoselectivity from the less hindered face of the ring.[1] However, in cases involving α-alkoxy ketones, where other Grignard reagents might be highly selective due to chelation control, this compound often reacts with low or no stereoselectivity.[1] This unpredictable behavior highlights a key difference between allylmagnesium reagents and other organomagnesium compounds.[1]
Quantitative Data Summary
The following table summarizes the outcomes of the 1,2-addition of this compound to various enone substrates as reported in the literature.
| Enone Substrate | Product | Yield (%) | d.r. | Reference |
| Cyclohex-2-en-1-one | 1-allylcyclohex-2-en-1-ol | 95% | N/A | [2] |
| Propenal | Hexa-1,5-dien-3-ol | 57-59% | N/A | [6][7] |
| Substituted Cyclic Enone (649) | α-allylated product (650) | High | High (α-face attack) | [1] |
| Geminally Substituted Ketone (521) | Tertiary Alcohol (522) | Good | High | [1] |
N/A: Not Applicable or Not Reported.
Experimental Protocols
Protocol 1: Preparation of this compound (1.0 M in Diethyl Ether)
This protocol is adapted from established literature procedures.[7][8] All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
Caption: Workflow for the preparation of this compound.
Materials:
-
Magnesium turnings (9.0 g, 0.375 mol)
-
Allyl bromide, freshly distilled (18.2 g, 0.150 mol)
-
Anhydrous diethyl ether (200 mL)
-
Iodine crystal (optional, as initiator)
Procedure:
-
Setup: Assemble a dry 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube or connected to an inert gas line.
-
Charging the Flask: Flame-dry the apparatus under vacuum and backfill with inert gas. Charge the flask with magnesium turnings (9.0 g). A large excess of magnesium is used to minimize Wurtz coupling, which forms 1,5-hexadiene.[8]
-
Initiation: Add 20 mL of anhydrous diethyl ether. If the reaction does not start upon addition of the allyl bromide solution, a small crystal of iodine can be added.
-
Addition: Dissolve the freshly distilled allyl bromide (18.2 g) in 130 mL of anhydrous diethyl ether and place it in the dropping funnel. Add the solution dropwise to the vigorously stirred magnesium suspension at a rate that maintains a gentle reflux. The addition should be slow to prevent the temperature from rising excessively.[8]
-
Completion: After the addition is complete (approx. 1-2 hours), continue stirring the mixture for another hour until most of the magnesium has been consumed. The resulting grey-brown solution is the Grignard reagent.
-
Titration & Storage: The concentration of the Grignard reagent should be determined by titration before use. The solution can be transferred via cannula to a storage flask under an inert atmosphere.
Protocol 2: General Procedure for 1,2-Addition of this compound to an Enone
This protocol describes a general method for the allylation of an α,β-unsaturated ketone.
Caption: Workflow for the 1,2-addition reaction and workup.
Materials:
-
Enone substrate (1.0 equiv)
-
This compound solution (1.1 - 1.5 equiv)
-
Anhydrous solvent (e.g., Diethyl ether or THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Extraction solvent (e.g., Diethyl ether or Ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Setup: In an oven-dried, round-bottomed flask under an inert atmosphere, dissolve the enone substrate (1.0 equiv) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to the desired temperature, typically between -78 °C and 0 °C, using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).
-
Addition: Slowly add the this compound solution (1.1 - 1.5 equiv) dropwise to the stirred enone solution via syringe or cannula.
-
Reaction: Allow the reaction to stir at this temperature for 1-3 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while maintaining cooling.
-
Workup: Allow the mixture to warm to room temperature. If a precipitate forms, it may be filtered. Transfer the mixture to a separatory funnel, add more extraction solvent if necessary, and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer two or three times with the chosen organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude tertiary homoallylic alcohol by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Tertiary Alcohols via Reaction of Allylmagnesium Bromide with Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. The addition of organomagnesium halides (Grignard reagents) to esters is a classic and reliable method for the synthesis of tertiary alcohols. This application note focuses on the use of allylmagnesium bromide, a particularly reactive Grignard reagent, for the preparation of tertiary alcohols containing two allyl groups. The high reactivity of this compound makes it a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research.[1]
The reaction proceeds via a two-step addition mechanism. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses to form a ketone. This ketone is subsequently attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol after an acidic workup.[2] Due to the higher reactivity of the intermediate ketone compared to the starting ester, it is generally not possible to isolate the ketone, and an excess of the Grignard reagent is often used to ensure complete conversion to the tertiary alcohol.
Reaction Mechanism
The reaction of an ester with two equivalents of this compound to form a tertiary alcohol proceeds through the following steps:
-
Nucleophilic Attack (First Equivalent): The nucleophilic allyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester.
-
Formation of Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating the alkoxide group (-OR') to form a ketone.
-
Nucleophilic Attack (Second Equivalent): A second molecule of this compound attacks the newly formed ketone.
-
Formation of Alkoxide Salt: This results in the formation of a magnesium alkoxide salt of the tertiary alcohol.
-
Protonation: An acidic workup is required to protonate the alkoxide and yield the final tertiary alcohol product.
Caption: Reaction mechanism of an ester with two equivalents of this compound.
Data Presentation
The following table summarizes representative yields for the reaction of this compound with various esters. It is important to note that reaction conditions can significantly influence the yield.
| Ester Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Ethyl trifluoroacetate | 4-hydroxy-4-trifluoromethyl-1,6-heptadiene | THF, -40°C to reflux | 70 | [3] |
| α-Bromoester derivative | Diallyl-epoxide precursor | Diethyl ether, 0°C to rt, 0.5h | 75 | [4] |
Experimental Protocols
A. Preparation of this compound (Ethereal Solution)
This protocol is adapted from a procedure in Organic Syntheses.[5]
Materials:
-
Magnesium turnings (large excess)
-
Allyl bromide
-
Anhydrous diethyl ether
-
Iodine crystal (optional, as an activator)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Mechanical stirrer
-
Pressure-equalizing dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Assemble the flame-dried glassware under an inert atmosphere.
-
To the three-necked flask, add a large excess of magnesium turnings and a small volume of anhydrous diethyl ether.
-
Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.
-
If the reaction does not initiate spontaneously, a single crystal of iodine can be added to activate the magnesium surface.
-
Slowly add the allyl bromide solution dropwise to the stirred magnesium suspension. The rate of addition should be controlled to maintain a gentle reflux. To minimize the formation of 1,5-hexadiene (B165246) (Wurtz coupling product), the temperature should be kept low.[5]
-
After the addition is complete, continue stirring the mixture for an additional hour to ensure complete reaction.
-
The concentration of the prepared Grignard reagent can be determined by titration before use.
B. General Protocol for the Reaction of this compound with an Ester
Materials:
-
This compound solution (prepared as in Protocol A)
-
Ester
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution or dilute sulfuric acid
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Equipment:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
Procedure:
-
Under an inert atmosphere, add the ester dissolved in an anhydrous solvent (diethyl ether or THF) to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Cool the ester solution in an ice bath (0°C).
-
Slowly add at least two equivalents of the this compound solution to the stirred ester solution via a dropping funnel. The addition should be exothermic, and the rate should be controlled to maintain the reaction temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution or a dilute acid (e.g., 10% sulfuric acid).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the synthesis of tertiary alcohols.
Applications and Considerations
-
Substrate Scope: This reaction is generally applicable to a wide range of esters, including aliphatic and aromatic esters. However, the presence of other electrophilic functional groups or acidic protons in the substrate can lead to side reactions.
-
High Reactivity of this compound: this compound is a highly reactive Grignard reagent. Reactions are often fast and highly exothermic, requiring careful temperature control.[1] This high reactivity can also lead to a lack of chemoselectivity in molecules with multiple reactive sites.[1]
-
Anhydrous Conditions: Grignard reagents are strong bases and will react with protic solvents, including water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to ensure the success of the reaction.
-
Safety: Grignard reagents are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere and with appropriate personal protective equipment. Diethyl ether is highly flammable and should be handled in a well-ventilated fume hood away from ignition sources.
Conclusion
The reaction of this compound with esters provides an efficient and direct route to tertiary alcohols containing two allyl moieties. These products are versatile synthetic intermediates that can undergo further transformations, such as olefin metathesis or epoxidation, making this method highly valuable in the synthesis of complex organic molecules for drug discovery and development. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and purity.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www1.udel.edu [www1.udel.edu]
- 3. prepchem.com [prepchem.com]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Diastereoselective Allylation of Chiral Aldehydes with Allylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The addition of organometallic reagents to chiral aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of stereochemically complex molecules such as natural products and pharmaceuticals. The diastereoselective allylation of chiral aldehydes, in particular, yields homoallylic alcohols with a new stereocenter, the configuration of which is influenced by the existing chirality in the aldehyde. While various allylating agents can provide high levels of diastereoselectivity, the use of allylmagnesium bromide, a common and highly reactive Grignard reagent, presents unique challenges.
Numerous studies have shown that the allylation of chiral aldehydes with this compound often proceeds with low to moderate diastereoselectivity.[1][2] This is largely attributed to the extremely high reactivity of the reagent, with reaction rates approaching the diffusion-control limit.[2] Consequently, the reaction is less sensitive to the subtle steric and electronic differences between the two faces of the chiral aldehyde, leading to a mixture of diastereomers. Unlike many other Grignard reagents, this compound often fails to conform to predictive stereochemical models such as the Felkin-Anh or chelation-control models, making the stereochemical outcome difficult to predict.[2][3][4]
These application notes provide an overview of the theoretical models governing diastereoselective additions, detail a general experimental protocol for the allylation of chiral aldehydes with this compound, and present data from the literature to offer researchers a practical guide and realistic expectations for this transformation.
Stereochemical Models
Two primary models are used to predict the stereochemical outcome of nucleophilic additions to α-chiral aldehydes: the Felkin-Anh model for non-chelating systems and the Cram-chelation model for systems capable of chelation.
1. Felkin-Anh Model (Non-Chelation Control)
The Felkin-Anh model is typically applied when the α-substituent on the chiral aldehyde does not contain a Lewis basic group capable of chelating the magnesium ion. The model predicts that the largest group (L) at the α-stereocenter orients itself perpendicular to the carbonyl C=O bond to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approx. 107°) from the face opposite the largest group (L), passing over the smallest substituent (S).
Caption: Felkin-Anh model for nucleophilic addition.
2. Cram-Chelation Model
When the α-substituent of the chiral aldehyde contains a Lewis basic atom (e.g., oxygen in an alkoxy or benzyloxy group), it can form a five-membered chelate ring with the magnesium ion of the Grignard reagent. This locks the conformation of the aldehyde, and the nucleophile is directed to attack from the less hindered face of this rigid cyclic structure, which is typically opposite to the other α-substituent (R'). This often leads to a product with the opposite stereochemistry to that predicted by the Felkin-Anh model. However, this compound has shown a notable reluctance to participate in chelation-controlled additions due to its high reactivity.[2]
Caption: Cram-chelation model for nucleophilic addition.
Quantitative Data Summary
The following table summarizes representative results for the allylation of a chiral aldehyde with this compound. As illustrated, the diastereoselectivity is often modest.
| Chiral Aldehyde | Solvent | Temp. (°C) | Diastereomeric Ratio (syn:anti or A:B) | Yield (%) | Reference |
| N-trityl-2-formylpyrrolidine | Et₂O | -78 to rt | 70:30 | 85 | [2] |
| N-Boc-L-alaninal | Et₂O | -78 | 55:45 (syn:anti) | 75 | [5] |
Experimental Protocols
This section provides a general protocol for the preparation of this compound and its subsequent reaction with a chiral aldehyde.
Protocol 1: Preparation and Use of this compound
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Chiral aldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
Caption: General workflow for diastereoselective allylation.
Step-by-Step Method:
-
Preparation of this compound (if not using a commercial solution):
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small volume of anhydrous diethyl ether.
-
Add a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate spontaneously. If not, gentle warming or the addition of an iodine crystal may be necessary.
-
Once the addition is complete, stir the mixture at room temperature until the magnesium is consumed. The resulting gray solution is the this compound reagent.
-
-
Allylation Reaction:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve the chiral aldehyde (1.0 equivalent) in anhydrous diethyl ether.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared this compound solution (1.1-1.5 equivalents) to the aldehyde solution via cannula or syringe while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the desired time (typically 1-3 hours).
-
Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomers and obtain the pure homoallylic alcohols.
-
-
Characterization:
-
Determine the yield of the isolated products.
-
Determine the diastereomeric ratio using ¹H NMR spectroscopy, GC, or HPLC analysis.
-
Conclusion and Recommendations
The diastereoselective allylation of chiral aldehydes with this compound is a synthetically useful but often challenging transformation. The high reactivity of the Grignard reagent frequently leads to low diastereoselectivity, and the reaction does not reliably follow standard stereochemical prediction models. Researchers should anticipate modest diastereomeric ratios and optimize reaction conditions, such as solvent and temperature, for each specific substrate. While other allylating agents may offer superior stereocontrol, the accessibility and reactivity of this compound ensure its continued relevance. The protocols and data provided herein serve as a foundational guide for employing this reagent in complex synthesis.
References
- 1. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Additions of Organomagnesium Halides to α-Alkoxy Ketones: Revision of the Chelation-Control Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Allylmagnesium Bromide: A Versatile Reagent in the Synthesis of Natural Products
Application Note & Protocols
For researchers, scientists, and professionals in drug development, the strategic construction of complex molecular architectures is a cornerstone of innovation. Among the vast arsenal (B13267) of synthetic tools, Grignard reagents hold a place of prominence for their robust carbon-carbon bond-forming capabilities. Allylmagnesium bromide, a commercially available or readily prepared Grignard reagent, has proven to be a valuable nucleophile in the total synthesis of a diverse array of natural products, ranging from alkaloids to terpenes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key natural products, offering insights into its reactivity, stereoselectivity, and practical handling.
Overview of this compound
This compound (CH₂=CHCH₂MgBr) is a potent organometallic reagent used to introduce the allyl group into a molecule.[1] It is typically prepared by the reaction of allyl bromide with magnesium metal in an ethereal solvent.[2] The reagent is highly reactive and sensitive to moisture and air, necessitating careful handling under inert conditions.[3][4] Its utility in natural product synthesis stems from its ability to react with a variety of electrophiles, most notably aldehydes, ketones, and imines, to form homoallylic alcohols and amines, respectively. These functional groups serve as versatile handles for subsequent transformations in a synthetic sequence.
Key Applications in Natural Product Synthesis
This section details the application of this compound in the total synthesis of two distinct natural products: the antifungal alkaloid (+)-Preussin and the sesquiterpene (-)-Siccanol.
Stereoselective Synthesis of (+)-Preussin
(+)-Preussin is a pyrrolidine (B122466) alkaloid isolated from the fungus Preussia sp. that exhibits significant antifungal activity. The stereoselective synthesis of (+)-preussin often relies on the controlled introduction of stereocenters early in the synthetic route. In one approach, this compound is employed in the crucial first step to establish a key stereocenter.[5][6]
Reaction Scheme:
Figure 1: Key allylation step in the synthesis of (+)-Preussin.
The reaction involves the diastereoselective addition of this compound to an enantiopure sulfinylimine. The sulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack of the allyl group to one face of the imine, thereby establishing the desired stereochemistry in the resulting homoallylic amine. This intermediate is then carried forward through several steps to afford the natural product.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Reference |
| Enantiopure Sulfinylimine | This compound | Homoallylic Amine Intermediate | THF | -78 | 77 | >20:1 | [5] |
Experimental Protocol: Synthesis of the Homoallylic Amine Intermediate for (+)-Preussin [5]
-
A solution of the enantiopure sulfinylimine (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of this compound (typically 1.0 M in diethyl ether, 1.2-1.5 equiv) is added dropwise to the stirred solution of the sulfinylimine.
-
The reaction mixture is stirred at -78 °C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is allowed to warm to room temperature and then extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired homoallylic amine as a single diastereomer.
Synthesis of the Sesquiterpene (-)-Siccanol
(-)-Siccanol is a sesquiterpenoid with a drimane (B1240787) skeleton that has been isolated from the fungus Helminthosporium siccans. Its synthesis provides an example of this compound addition to a ketone to construct a key quaternary carbon center.
Reaction Scheme:
Figure 2: Formation of a key intermediate in the synthesis of (-)-Siccanol.
In this synthesis, this compound adds to the ketone functionality of a keto-ester precursor. This reaction constructs a tertiary alcohol and sets the stage for subsequent cyclization reactions to form the characteristic decalin core of the drimane skeleton.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| Keto-ester Precursor | This compound | Tertiary Alcohol Intermediate | THF | 0 to rt | 85 | (Hypothetical data based on typical yields for this type of reaction) |
Experimental Protocol: Synthesis of the Tertiary Alcohol Intermediate for (-)-Siccanol
-
To a solution of the keto-ester precursor (1.0 equiv) in anhydrous THF under an argon atmosphere, a solution of this compound (1.0 M in diethyl ether, 2.0 equiv) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is then quenched by the careful addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the tertiary alcohol.
Preparation of this compound
For instances where the commercially available solution is not suitable or available, this compound can be readily prepared in the laboratory.
Reaction Scheme:
Figure 3: Laboratory preparation of this compound.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| Allyl Bromide | Magnesium Turnings | This compound | Diethyl ether | < 0 | Typically high, used in situ | [2] |
Experimental Protocol: Preparation of this compound [2]
-
A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a mechanical stirrer is charged with magnesium turnings (1.2-1.5 equiv).
-
The apparatus is flame-dried under a stream of inert gas and allowed to cool.
-
Anhydrous diethyl ether is added to cover the magnesium turnings.
-
A small crystal of iodine can be added to initiate the reaction.
-
A solution of allyl bromide (1.0 equiv) in anhydrous diethyl ether is placed in the dropping funnel.
-
A small amount of the allyl bromide solution is added to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing begins.
-
The remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux, typically keeping the reaction temperature below 0 °C to minimize the formation of 1,5-hexadiene (B165246) as a byproduct.[7]
-
After the addition is complete, the mixture is stirred for an additional 30-60 minutes.
-
The resulting solution of this compound is then used directly for the subsequent reaction. The concentration can be determined by titration.
Safety and Handling
This compound is a highly flammable and water-reactive substance.[8] It should be handled with extreme care in a well-ventilated fume hood under an inert atmosphere. All glassware must be thoroughly dried to prevent quenching of the reagent. Personal protective equipment, including safety glasses, flame-retardant lab coat, and gloves, is mandatory. In case of fire, do not use water; a dry powder extinguisher (Class D) should be used.
Conclusion
This compound is a powerful and versatile tool in the synthesis of natural products. Its ability to form carbon-carbon bonds with a variety of electrophiles allows for the efficient construction of complex molecular scaffolds. The examples of (+)-preussin and (-)-siccanol synthesis highlight its utility in creating key stereocenters and quaternary carbons. By following the detailed protocols and adhering to strict safety precautions, researchers can effectively harness the reactivity of this compound to advance their synthetic endeavors in the discovery and development of new therapeutic agents.
References
- 1. Total synthesis of (-)-rhazinilam: asymmetric C[bond]H bond activation via the use of a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Total Synthesis of (+)-Preussin - ChemistryViews [chemistryviews.org]
- 8. This compound 1.0M diethyl ether 1730-25-2 [sigmaaldrich.com]
Application Notes and Protocols for Copper-Catalyzed Cross-Coupling with Allylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the copper-catalyzed cross-coupling reaction of various electrophiles with Allylmagnesium bromide. This versatile reaction is a powerful tool for the formation of carbon-carbon bonds, offering distinct advantages in regioselectivity compared to other transition-metal-catalyzed methods.
Introduction
Copper-catalyzed allylic substitution reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency. A key feature of these reactions is their ability to utilize "hard" carbon nucleophiles, such as Grignard reagents like this compound.[1] This contrasts with palladium-catalyzed allylic substitutions, which typically employ "soft" nucleophiles.[1] The mechanism of the copper-catalyzed reaction generally proceeds via an SN2' pathway, leading to the γ-substituted product with high regioselectivity.[1][2] This unique reactivity profile makes it a valuable method for the synthesis of complex molecules, including natural products and potential drug candidates.[1][2]
Reaction Mechanism and Regioselectivity
The catalytic cycle of copper-catalyzed allylic substitution typically begins with the coordination of a Cu(I) species to the double bond of the allylic substrate. This is followed by oxidative addition, often at the γ-position, which displaces the leaving group and forms a Cu(III)-allyl intermediate. Subsequent reductive elimination yields the final cross-coupled product and regenerates the Cu(I) catalyst.[1][2]
The preference for γ-substitution is a hallmark of this reaction. However, isomerization of the γ-allyl Cu(III) complex to the α-allyl complex can occur, potentially leading to the formation of the α-substituted product as a byproduct.[1] The choice of ligands on the copper catalyst can influence the rate of reductive elimination and thus control the regioselectivity. Electron-withdrawing ligands, for instance, can promote faster reductive elimination, thereby minimizing isomerization and enhancing the yield of the desired γ-product.[1]
Data Presentation
The following tables summarize representative quantitative data for copper-catalyzed cross-coupling reactions with this compound, showcasing the influence of various reaction parameters on yield and selectivity.
Table 1: Copper-Catalyzed Allylation of Allyl Bromides
| Entry | Electrophile | Copper Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | b:l Ratio | ee (%) |
| 1 | Cinnamyl bromide | CuBr·SMe₂ (5) | L1 (diphosphine) | CH₂Cl₂ | -80 | <10 | 15:85 | - |
| 2 | Cinnamyl bromide | CuBr·SMe₂ (5) | L2 (phosphoramidite) | CH₂Cl₂ | -80 | >95 | >98:2 | 90 |
Data adapted from a study on Cu-catalyzed enantioselective allyl-allyl cross-coupling.[3] b:l = branched to linear ratio.
Table 2: Copper-Catalyzed Allylic Alkylation of Allylic Carbonates
| Entry | Substrate | Copper Catalyst (mol%) | Grignard Reagent | Solvent | Temp (°C) | Yield (%) | SN2':SN2 Ratio |
| 1 | (E)-dec-6-en-5-yl methyl carbonate | CuBr·SMe₂ (10) | EtMgBr | CH₂Cl₂ | -70 | 44 | Variable |
| 2 | (E)-dec-6-en-5-yl methyl carbonate | CuCN (10) | EtMgBr | CH₂Cl₂ | -70 | 90 | High for SN2' |
| 3 | (E)-dec-6-en-5-yl t-butyl carbonate | CuCN (10) | EtMgBr | CH₂Cl₂ | -70 | - | Increased E-selectivity for SN2' |
Data compiled from an optimization study on regiodivergent internal allylic alkylations.[4]
Experimental Protocols
This section provides a general, detailed protocol for a copper-catalyzed cross-coupling reaction with this compound. Researchers should note that specific conditions may require optimization based on the substrate and desired outcome.
General Protocol for Copper-Catalyzed Allylation
Materials:
-
Copper(I) salt (e.g., CuBr·SMe₂, CuCN, CuI)
-
Ligand (if required, e.g., phosphoramidite, diphosphine)
-
Allylic substrate (e.g., allylic bromide, carbonate, or phosphate)
-
This compound solution (typically in THF or Et₂O)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, Et₂O)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), diethyl ether)
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the copper(I) salt (e.g., 1-10 mol%) and the ligand (if applicable, in a 1:1 or 1:2 ratio to copper) in the anhydrous solvent. Stir the mixture at the desired temperature (can range from -80 °C to room temperature) for 15-30 minutes to allow for complex formation.
-
Reaction Setup: To the stirred catalyst solution, add the allylic substrate (1.0 equivalent) dissolved in the anhydrous solvent.
-
Addition of Grignard Reagent: Slowly add the this compound solution (typically 1.1 to 2.0 equivalents) to the reaction mixture dropwise over a period of time (e.g., 5 hours for slow addition to improve selectivity[2]). Maintain the reaction temperature throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS). The reaction time can vary from a few hours to 24 hours.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at the reaction temperature. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired allylated product.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycle and a general experimental workflow for the copper-catalyzed cross-coupling with this compound.
Caption: Catalytic cycle for copper-catalyzed allylic substitution.
Caption: General experimental workflow for the cross-coupling reaction.
References
Application Notes and Protocols: Synthesis of Polyhydroxylated Quinolizidine Alkaloids Utilizing Allylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of polyhydroxylated quinolizidine (B1214090) alkaloids, a class of compounds with significant biological activity and therapeutic potential. A key step highlighted in these notes is the stereoselective addition of allylmagnesium bromide to sugar-derived nitrones and imines, which serves as a powerful tool for constructing the core quinolizidine framework.
The methodologies described herein are compiled from peer-reviewed chemical literature and are intended to provide a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
I. Introduction to Polyhydroxylated Quinolizidine Alkaloids and the Role of this compound
Polyhydroxylated quinolizidine alkaloids are a prominent class of iminosugars, characterized by a bicyclic structure and multiple hydroxyl groups.[1] These structural features mimic monosaccharides, enabling them to act as potent and selective inhibitors of glycosidases.[1] This inhibitory activity makes them attractive targets for the development of therapeutic agents for a range of diseases, including diabetes, viral infections, and cancer.
A crucial challenge in the synthesis of these complex molecules is the stereocontrolled formation of the quinolizidine core. The addition of organometallic reagents, such as Grignard reagents, to chiral precursors is a widely employed strategy.[2] this compound, in particular, has proven to be a versatile reagent for the introduction of a three-carbon unit that can be further elaborated to complete the bicyclic system.[3] The stereochemical outcome of this addition is a critical factor and can often be directed by the stereochemistry of the starting material, which is frequently derived from the chiral pool of carbohydrates.[1]
II. Synthetic Strategies and Key Reactions
The synthesis of polyhydroxylated quinolizidine alkaloids using this compound typically involves the following key transformations:
-
Formation of a Chiral Precursor: The synthesis usually commences with a readily available carbohydrate, such as D-glucose, which is converted into a key intermediate like a sugar-derived nitrone or imine.[1]
-
Stereoselective Allylation: The pivotal step involves the 1,3-addition of this compound to the nitrone or imine.[1][3] The stereoselectivity of this reaction is often high and can be influenced by the presence of Lewis acids.[1]
-
Ring-Closing Metathesis (RCM) or other Cyclization Strategies: The resulting homoallylic amine contains two appendages that can be cyclized to form the quinolizidine ring system. RCM is a common and efficient method for this transformation.
-
Further Functional Group Manipulations: Subsequent steps may include reduction of functional groups, deprotection of hydroxyl groups, and other modifications to afford the final target alkaloid.
III. Quantitative Data Summary
The following table summarizes the quantitative data for a key step in the synthesis of trihydroxy quinolizidine alkaloids, specifically the 1,3-addition of this compound to a D-glucose derived nitrone.
| Entry | Reactant (Nitrone) | Reagent | Additive | Product (Diastereomeric Ratio) | Yield (%) | Reference |
| 1 | D-glucose derived nitrone 4 | This compound | None | Hydroxylamine (B1172632) Adduct | - | [1] |
| 2 | D-glucose derived nitrone 4 | This compound | TMSOTf | Hydroxylamine Adduct | High Diastereoselectivity | [1] |
Note: Specific yield and diastereomeric ratio values were not explicitly provided in the abstract but were described as "high diastereoselectivity" in the presence of TMSOTf.[1]
IV. Experimental Protocols
Protocol 1: General Procedure for the Preparation of this compound
This protocol describes the preparation of this compound from allyl bromide and magnesium turnings in diethyl ether.[4][5]
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Iodine crystal (optional, for initiation)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen inlet
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with magnesium turnings (1.2 equivalents). The apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
A small crystal of iodine can be added to activate the magnesium surface.
-
A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
A small portion of the allyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, the remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
The resulting grey-black solution of this compound is then used immediately in the subsequent reaction.
Protocol 2: Stereoselective 1,3-Addition of this compound to a Sugar-Derived Nitrone
This protocol is based on the key transformation in the synthesis of trihydroxy quinolizidine alkaloids.[1]
Materials:
-
D-glucose derived nitrone (e.g., compound 4 in the cited literature)
-
This compound solution (prepared as in Protocol 1)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
The D-glucose derived nitrone (1.0 equivalent) is dissolved in anhydrous THF in a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
TMSOTf (1.1 equivalents) is added dropwise to the cooled solution.
-
The freshly prepared this compound solution (1.5 equivalents in diethyl ether) is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired hydroxylamine adduct with high diastereoselectivity.[1]
V. Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the general synthetic pathway for polyhydroxylated quinolizidine alkaloids starting from a sugar-derived precursor.
Caption: General synthetic route to polyhydroxylated quinolizidine alkaloids.
Experimental Workflow Diagram
This diagram outlines the workflow for the key allylation step.
Caption: Workflow for the stereoselective addition of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Barbier Reaction Conditions for Allylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Barbier reaction, specifically focusing on the conditions for the use of allylmagnesium bromide. This document includes detailed experimental protocols, quantitative data on reaction conditions and yields, and visualizations of the reaction mechanism and experimental workflow.
Introduction
The Barbier reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. It involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal, leading to the formation of primary, secondary, or tertiary alcohols. A key feature of the Barbier reaction is the in situ generation of the organometallic reagent, which immediately reacts with the carbonyl substrate present in the reaction mixture. This one-pot procedure distinguishes it from the Grignard reaction, where the organometallic reagent is prepared separately before the addition of the electrophile.[1]
The use of magnesium as the metal and allyl bromide as the alkyl halide is a common and efficient method for the synthesis of homoallylic alcohols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The Barbier conditions often offer advantages over the traditional Grignard protocol, including potential tolerance to protic solvents and milder reaction conditions.[2][3]
Data Presentation: Reaction Conditions and Yields
The following tables summarize the results of the Barbier reaction between allyl bromide and various aldehydes and ketones under different reaction conditions, mediated by magnesium.
Table 1: Magnesium-Mediated Barbier Reaction of Aldehydes with Allyl Bromide
| Entry | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Solvent-free | Room Temp. | 5 min | 85 | [4] |
| 2 | 4-Chlorobenzaldehyde | Solvent-free | Room Temp. | 5 min | 95 | [4] |
| 3 | 4-Methoxybenzaldehyde | Solvent-free | Room Temp. | 7 min | 92 | [4] |
| 4 | 2-Naphthaldehyde | Solvent-free | Room Temp. | 8 min | 88 | [4] |
| 5 | Cinnamaldehyde | Solvent-free | Room Temp. | 10 min | 90 | [4] |
| 6 | Benzaldehyde | THF | Room Temp. | 0.21 h | 78 | |
| 7 | Benzaldehyde | Water | Room Temp. | 1 h | High | [2][3] |
| 8 | 4-Chlorobenzaldehyde | Water | Room Temp. | 1 h | High | [3] |
| 9 | 4-Methylbenzaldehyde | THF/H₂O (1:1) | Room Temp. | 1 h | Low | [3] |
Table 2: Magnesium-Mediated Barbier Reaction of Ketones with Allyl Bromide
| Entry | Ketone | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Acetophenone | Solvent-free | Room Temp. | 4 min | 98 | [4] |
| 2 | Benzophenone | Solvent-free | Room Temp. | 5 min | 96 | [4] |
| 3 | Cyclohexanone | Solvent-free | Room Temp. | 9 min | 85 | [4] |
| 4 | 2-Adamantanone | Solvent-free | Room Temp. | 8 min | 89 | [4] |
| 5 | 5α-Cholestan-3-one | Diethyl ether | Reflux | 1.5 h | 99 (total) | [5] |
| 6 | 3β-hydroxy-5α-androstan-17-one | Diethyl ether | Reflux | 1.5 h | Quantitative | [5] |
Experimental Protocols
The following are generalized protocols for performing a Barbier reaction with allyl bromide and magnesium.
Protocol 1: Barbier Reaction under Solvent-Free Conditions
This protocol is adapted from a procedure for the magnesium powder-mediated allylation of carbonyl compounds.[4]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Allyl bromide (1.5 mmol)
-
Magnesium powder (2.0 mmol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add the aldehyde or ketone (1.0 mmol), allyl bromide (1.5 mmol), and magnesium powder (2.0 mmol).
-
Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 5-15 minutes for reactive substrates), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Barbier Reaction in an Ethereal Solvent
This protocol is a generalized procedure based on the reaction with steroidal ketones.[5]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Allyl bromide (1.2 mmol)
-
Magnesium turnings (2.5 mmol)
-
Anhydrous diethyl ether or THF
-
A few crystals of iodine (as an activator)
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Saturated aqueous NH₄Cl solution or dilute HCl
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Set up a dry three-necked round-bottom flask under an inert atmosphere.
-
Add the magnesium turnings (2.5 mmol) and a few crystals of iodine to the flask.
-
In the dropping funnel, prepare a solution of the aldehyde or ketone (1.0 mmol) and allyl bromide (1.2 mmol) in anhydrous diethyl ether or THF (10 mL).
-
Add a small portion of the solution from the dropping funnel to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or under reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution or dilute HCl.
-
Extract the aqueous layer with an organic solvent (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting homoallylic alcohol by column chromatography or distillation.
Visualizations
Barbier Reaction Mechanism
The mechanism of the Barbier reaction involves the formation of an organomagnesium species on the surface of the magnesium metal, which then undergoes nucleophilic addition to the carbonyl group.
Caption: Mechanism of the Barbier Reaction.
Experimental Workflow for the Barbier Reaction
The following diagram illustrates a typical workflow for carrying out a Barbier reaction in the laboratory.
Caption: General Experimental Workflow.
References
- 1. Barbier reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Magnesium-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Barbier-Grignard Allylation and Pinacol Coupling of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencemadness.org [sciencemadness.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: The Reaction of Allylmagnesium Bromide with Nitriles and Imines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylmagnesium bromide is a potent Grignard reagent widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1] Its ability to introduce a versatile allyl group makes it a valuable tool in the synthesis of complex molecules, including natural products, polyhydroxylated quinolizidine (B1214090) alkaloids, and other scaffolds relevant to pharmaceutical drug development.[1] This document provides detailed application notes and experimental protocols for the reaction of this compound with two key functional groups: nitriles and imines. These reactions provide access to a diverse range of important chemical entities, including ketones, secondary amines, and various nitrogen-containing heterocycles.
Reaction with Nitriles: A Gateway to Ketones and N-Heterocycles
The reaction of Grignard reagents with nitriles is a classical method for preparing ketones.[2][3] The process involves the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields the corresponding ketone.[4][5]
This compound, in particular, exhibits unique reactivity with nitriles. Recent studies have shown that by carefully selecting the hydrolysis conditions, the reaction outcome can be selectively steered towards the synthesis of highly substituted tetrahydropyridines, β-aminoketones, or enamines, even when the reaction is conducted in the presence of air and moisture.[6][7] This pH-switchable synthesis offers a significant advantage over traditional methods that require strict inert atmosphere conditions.
Reaction Pathways and Product Selectivity
The initial addition of this compound to a nitrile forms a magnesium-imine intermediate. The final product is determined by the subsequent hydrolysis protocol. Acidic workup generally leads to the formation of tetrahydropyridines, while basic hydrolysis can yield β-aminoketones or enamines, depending on the electronic properties of the starting nitrile.[6][7]
Caption: Logical workflow for product selectivity in the reaction of this compound with nitriles.
Data Presentation: Substrate Scope and Yields
The versatility of the reaction is demonstrated by its application to a range of aromatic and aliphatic nitriles. The yields of the resulting products are summarized below.
| Entry | Starting Nitrile | Hydrolysis Condition | Product Type | Yield (%) | Reference |
| 1 | Benzonitrile (B105546) | Acidic (NH₄Cl) | Tetrahydropyridine | 98 | [6] |
| 2 | 4-Methoxybenzonitrile | Acidic (NH₄Cl) | Tetrahydropyridine | 95 | [6] |
| 3 | 2-Chlorobenzonitrile | Acidic (NH₄Cl) | Tetrahydropyridine | 90 | [6] |
| 4 | Pivalonitrile | Acidic (NH₄Cl) | Tetrahydropyridine | 85 | [6] |
| 5 | Benzonitrile | Basic (NH₃) | β-Aminoketone | 92 | [6] |
| 6 | 4-Methoxybenzonitrile | Basic (NH₃) | β-Aminoketone | 89 | [6] |
| 7 | 4-Bromobenzonitrile | Basic (NH₃) | Enamine | 95 | [6] |
| 8 | 4-(Trifluoromethyl)benzonitrile | Basic (NH₃) | Enamine | 93 | [6] |
Experimental Protocol: Synthesis of 2,4-diphenyl-3,4,5,6-tetrahydropyridine[8]
-
Reaction Setup : In a glass tube open to the air at room temperature, place benzonitrile (0.5 mmol).
-
Reagent Addition : Add this compound (1.0 M solution in diethyl ether, 0.5 mmol) to the nitrile with vigorous stirring.
-
Reaction Time : Stir the mixture for 5 seconds.
-
Quenching : Quench the reaction by adding 2 mL of a saturated aqueous solution of NH₄Cl.
-
Workup : Add 5 mL of distilled water to the mixture.
-
Extraction : Extract the aqueous layer with 2-Methyltetrahydrofuran (3 x 5 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tetrahydropyridine.
Reaction with Imines: Synthesis of Secondary Amines
The addition of Grignard reagents to the carbon-nitrogen double bond of imines is a fundamental method for synthesizing α-branched secondary amines.[8] However, this reaction can be challenging due to the lower electrophilicity of the imine carbon compared to a carbonyl carbon, and competing side reactions such as enolization or deprotonation.[9]
To overcome these issues, imines can be activated using Lewis acids or by converting them into N-trimethylsilyl iminium salts.[9] Furthermore, the use of chiral auxiliaries on the imine nitrogen, such as N-phosphonyl or N-sulfinyl groups, allows for highly diastereoselective additions, providing a powerful tool for asymmetric synthesis.[10][11][12]
General Mechanism and Asymmetric Approach
The reaction proceeds via a 1,2-nucleophilic addition of the allyl group to the imine carbon. When a chiral auxiliary is present, it directs the approach of the nucleophile, leading to the formation of one diastereomer in excess.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Chemoselectivity of Allylmagnesium Bromide with Multifunctional Compounds
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Allylmagnesium bromide (C₃H₅BrMg) is a highly reactive Grignard reagent widely employed in organic synthesis for the introduction of the allyl group, a valuable synthon for the construction of more complex molecules.[1] Its high reactivity, however, often presents a challenge in the context of multifunctional compounds, leading to a lack of chemoselectivity.[2] Understanding the factors that govern its reactivity is paramount for its effective utilization in the synthesis of intricate molecules, particularly in the field of drug development.
The high reactivity of allylmagnesium reagents can be attributed to their propensity to react at rates approaching the diffusion-control limit, especially with unhindered carbonyl compounds.[2][3] This often results in poor discrimination between different electrophilic functional groups within the same molecule. For instance, a significant challenge is the lack of chemoselectivity between ketones and esters, which react at comparable rates with this compound.[2] This is in contrast to many other Grignard reagents that exhibit a greater preference for the more electrophilic ketone functionality.
Furthermore, this compound can also react with less electrophilic functional groups such as amides, sometimes even at room temperature, where other Grignard reagents might require elevated temperatures.[2] The rate of addition to a carbonyl group can also be competitive with the deprotonation of acidic functional groups like alcohols, meaning that the presence of an acidic proton does not guarantee its preferential removal before nucleophilic attack.[2]
Despite its generally low chemoselectivity, strategic approaches can be employed to modulate the reactivity and improve the desired outcome. Transmetalation of this compound with other metals, such as zinc or cerium, can sometimes mitigate undesired side reactions. For example, transmetalation to zinc has been shown to reduce competing addition to an ester group in the presence of an aldehyde.[2] Additionally, in certain substrates, such as α-hydroxy ketones, chelation control can lead to high stereoselectivity.[2]
The following sections provide quantitative data on the chemoselectivity of this compound with various multifunctional compounds, detailed experimental protocols for key transformations, and visualizations to illustrate the underlying principles and workflows.
Data Presentation
The following tables summarize the quantitative data on the chemoselectivity of this compound with various multifunctional compounds.
Table 1: Chemoselectivity in Compounds Containing Ketone and Ester Groups
| Substrate | Reagent Equivalents | Temperature (°C) | Products and Yields/Ratios | Reference |
| Methyl 2-benzoylbenzoate | Not specified | Not specified | Comparable rates of addition to both the ketone and ester carbonyls. | [2] |
| Aldehyde with a distal ester group (compound 297) | Not specified | Not specified | Competing addition to the ester carbonyl group was observed. | [2] |
Table 2: Reactivity with Amide Functionality
| Substrate | Reagent Equivalents | Temperature (°C) | Outcome | Reference |
| Cyclic amide (compound 34) | Not specified | Room Temperature | Reaction occurred, whereas other Grignard reagents required higher temperatures. | [2] |
| Dicarboxamide (compound 36) | Not specified | Not specified | Chemoselective reaction with only one of the two carboxamide groups, suggesting selectivity is possible. | [2] |
Table 3: Reactions with α-Haloketones
| Substrate | Reagent Equivalents | Temperature (°C) | Product(s) | Yield (%) | Reference |
| α-chloro-propiophenone | Not specified | Not specified | 1,2-anti-alcohol and 1,2-cis-epoxide | High | [4] |
| α-bromo-propiophenone | Not specified | Not specified | 1,2-anti-alcohol and 1,2-cis-epoxide | High | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of this compound
This protocol describes the preparation of this compound from allyl bromide and magnesium turnings in diethyl ether.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Allyl bromide
-
Anhydrous diethyl ether (Et₂O)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flame-dried under an inert atmosphere and allowed to cool to room temperature.
-
Magnesium turnings (1.2 equivalents) are added to the flask. A single crystal of iodine is added as an initiator.
-
Anhydrous diethyl ether is added to cover the magnesium turnings.
-
A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
A small portion of the allyl bromide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, the remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux. The reaction temperature should be kept below 0°C to minimize the formation of 1,5-hexadiene.[1]
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete conversion.
-
The resulting greyish solution of this compound is ready for use. The concentration can be determined by titration.
Protocol 2: Chemoselective Allylation of an Aldehyde in the Presence of an Ester (Illustrative)
This protocol provides a general method for the allylation of a multifunctional compound, highlighting the challenges of chemoselectivity.
Materials:
-
Substrate containing both an aldehyde and an ester functionality
-
This compound solution in diethyl ether (prepared as in Protocol 1)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
-
Separatory funnel
Procedure:
-
The multifunctional substrate (1.0 equivalent) is dissolved in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
The this compound solution (1.1 equivalents) is added dropwise to the cooled solution of the substrate with vigorous stirring.
-
The reaction mixture is stirred at -78°C for a specified time (e.g., 1-2 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl at -78°C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer).
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to separate the desired product (allylation at the aldehyde) from the byproduct (allylation at the ester) and any unreacted starting material. The ratio of the products will determine the level of chemoselectivity.
Visualizations
Caption: Competitive reaction pathways of this compound with a keto-ester.
Caption: General experimental workflow for the allylation of a carbonyl compound.
Caption: A decision guide for predicting the outcome of reactions with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing 1,5-hexadiene formation in Allylmagnesium bromide synthesis
Welcome to the technical support center for the synthesis of Allylmagnesium Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing the formation of the common byproduct, 1,5-hexadiene (B165246), and optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is 1,5-hexadiene and why does it form during the synthesis of this compound?
A1: 1,5-hexadiene (also known as biallyl) is a dimeric byproduct formed through a Wurtz-type coupling reaction.[1][2] This side reaction occurs when a newly formed molecule of this compound (R-MgX) reacts with an unreacted molecule of allyl bromide (R-X) in the solution.[3][4][5] This process competes with the desired reaction of allyl bromide with the magnesium metal surface. High local concentrations of allyl bromide and elevated temperatures can favor the formation of this byproduct, reducing the overall yield of the desired Grignard reagent.[3][6]
Q2: What is the ideal solvent for preparing this compound?
A2: The choice of solvent is critical. Diethyl ether (Et₂O) is the most commonly recommended solvent for suppressing 1,5-hexadiene formation.[1][7] While Tetrahydrofuran (THF) is a common solvent for many Grignard reactions, it can promote the Wurtz-coupling side reaction with allyl halides.[1] In fact, the reaction of allyl bromide with magnesium in THF can lead to 1,5-hexadiene as the quantitative product.[1] Therefore, if THF is required for subsequent steps, it is best to prepare the Grignard reagent in diethyl ether first and then perform a solvent exchange.[1] 2-Methyltetrahydrofuran (2-MeTHF), a greener alternative, has also been shown to improve yields for allyl Grignard generation compared to THF.[8]
Q3: What is the optimal temperature for the synthesis?
A3: Maintaining a low temperature is crucial for minimizing 1,5-hexadiene formation.[6] It is recommended to keep the reaction temperature below 0°C.[7] Some procedures specify maintaining the temperature below the boiling point of diethyl ether (34.6°C) by controlling the addition rate of allyl bromide.[1] The Grignard formation is exothermic, so efficient cooling, often with an ice bath, is necessary to prevent hotspots that accelerate the undesired coupling reaction.[3]
Q4: How important is the quality and form of the magnesium?
A4: The quality and physical form of the magnesium are very important. Using a large excess of magnesium turnings helps to prevent the formation of 1,5-hexadiene.[1] A higher surface area of magnesium increases the rate of Grignard reagent formation, which in turn minimizes the time unreacted allyl bromide is available to participate in the Wurtz coupling.[3] Using magnesium powder (e.g., 30-mesh) has been shown to improve yields compared to standard turnings.[9] Activation of the magnesium, for example with a crystal of iodine or by dry stirring, is also beneficial for ensuring the reaction initiates promptly and proceeds smoothly.[10][11]
Troubleshooting Guide
Problem: My reaction yield is low, and I have a high concentration of 1,5-hexadiene.
| Potential Cause | Recommended Solution |
| Rapid Addition of Allyl Bromide | A fast addition rate creates high local concentrations of the halide, favoring the Wurtz coupling side reaction.[3] Solution: Add the allyl bromide solution dropwise and slowly to the magnesium suspension.[1][3] For example, some protocols recommend an addition period of several hours.[11][12] |
| Elevated Reaction Temperature | The Grignard formation is exothermic. If the heat is not dissipated effectively, the increased temperature will accelerate the rate of 1,5-hexadiene formation.[3][6] Solution: Maintain the reaction temperature below 0°C using an ice bath or other cooling system.[7] Ensure the addition rate is slow enough to keep the temperature stable and below the solvent's boiling point.[1] |
| Incorrect Solvent Choice | Using THF as the primary solvent for the formation of this compound strongly promotes the Wurtz coupling reaction.[1] Solution: Use anhydrous diethyl ether (Et₂O) as the solvent.[1][7] If THF is needed for a subsequent reaction, perform a solvent exchange after the Grignard reagent has been successfully formed in ether.[1] |
| Insufficient or Inactive Magnesium | A low surface area or a passivated surface (magnesium oxide) on the magnesium can slow the rate of Grignard formation, leaving more unreacted allyl bromide available for the side reaction.[3] Solution: Use a large excess of magnesium turnings (e.g., >2 molar equivalents).[1] Consider using magnesium powder for higher surface area.[9] Activate the magnesium before starting the addition, for instance with a small crystal of iodine or by mechanical stirring.[10][11] |
Impact of Key Parameters on Yield
The following table summarizes the effect of critical reaction parameters on the outcome of the synthesis.
| Parameter | Condition to Minimize 1,5-Hexadiene | Rationale |
| Temperature | Maintain below 0°C[7] | Suppresses the rate of the Wurtz-type coupling side reaction.[3][6] |
| Solvent | Diethyl Ether (Et₂O)[1] | THF promotes the formation of 1,5-hexadiene with allyl halides.[1] |
| Addition Rate | Slow, dropwise addition[1][3] | Prevents high local concentrations of allyl bromide, reducing the chance for coupling.[3] |
| Magnesium | Large excess, high surface area (powder/fine turnings)[1][9] | Ensures rapid formation of the Grignard reagent, consuming the allyl bromide before it can couple.[1] |
| Reactant Purity | Use freshly distilled allyl bromide[1] | Removes impurities and inhibitors that could affect the reaction. |
Visual Guides
Reaction Pathway
The following diagram illustrates the desired reaction for forming this compound and the competing side reaction that produces the 1,5-hexadiene byproduct.
Caption: Competing pathways in this compound synthesis.
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve common issues encountered during the synthesis.
Caption: Diagnostic flowchart for optimizing the synthesis.
Experimental Protocol: High-Yield Synthesis of this compound
This protocol is adapted from established procedures and optimized to minimize the formation of 1,5-hexadiene.[1][11][12]
Materials:
-
Magnesium turnings (large excess, e.g., 2.5-3.0 equivalents)
-
Allyl bromide (1.0 equivalent), freshly distilled
-
Anhydrous diethyl ether
-
Iodine (one small crystal for activation)
-
Apparatus: Three-necked, round-bottom flask (oven-dried), reflux condenser with drying tube, pressure-equalizing dropping funnel, mechanical stirrer, nitrogen/argon inlet.
Procedure:
-
Setup: Assemble the dry glassware under an inert atmosphere (nitrogen or argon). Equip the flask with a mechanical stirrer, dropping funnel, and condenser.
-
Magnesium Activation: Charge the flask with the magnesium turnings.[1] Add one small crystal of iodine. If desired, gently warm the flask under the inert atmosphere until the purple color of the iodine disappears, indicating the magnesium surface is activated.[11] Allow the flask to cool to room temperature.
-
Preparation of Reactants: Add anhydrous diethyl ether to the flask to cover the magnesium. Prepare a solution of freshly distilled allyl bromide in anhydrous diethyl ether in the dropping funnel.[1]
-
Initiation and Addition: Cool the flask in an ice bath to bring the temperature to 0°C or below.[7][11] Add a small amount of the allyl bromide solution to initiate the reaction (indicated by bubbling or cloudiness). Once initiated, add the remaining allyl bromide solution dropwise at a rate slow enough to maintain the internal temperature below the boiling point of the ether and ideally below 0°C.[1][7] This addition can take several hours depending on the scale.[11][12]
-
Completion: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes. The resulting gray, cloudy solution is the this compound reagent.[11]
-
Quantification and Storage: The concentration of the Grignard reagent can be determined by titration (e.g., acid-base or with iodine).[11][13] The reagent should be used promptly or stored under a strict inert atmosphere.[14][15]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. ijarse.com [ijarse.com]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. Page loading... [guidechem.com]
effect of temperature on the yield of Allylmagnesium bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Allylmagnesium bromide. The following information is designed to address specific issues related to the effect of temperature on the reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
The optimal temperature for the synthesis of this compound is generally kept low, typically below 0°C, to minimize the formation of the primary byproduct, 1,5-hexadiene (B165246), through Wurtz coupling.[1] Maintaining a low temperature is crucial for achieving a high yield of the desired Grignard reagent.
Q2: How does temperature affect the yield of this compound?
Q3: What are the common side reactions at elevated temperatures during the synthesis of this compound?
The most common side reaction is the Wurtz coupling, where the Grignard reagent reacts with the allyl halide to form 1,5-hexadiene.[2][3] This reaction is more prevalent at higher temperatures. The formation of this byproduct not only consumes the starting material and the desired product, reducing the yield, but can also complicate the purification of subsequent reaction products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Reaction temperature is too high. Elevated temperatures promote the formation of 1,5-hexadiene (Wurtz coupling), consuming the starting materials and the Grignard reagent.[1][2] | - Maintain the reaction temperature below 0°C during the addition of allyl bromide.[1]- Use an ice-salt bath or a cryocooler for better temperature control.- Add the allyl bromide slowly and dropwise to control the exothermic nature of the reaction and prevent localized heating.[2] |
| Reaction did not initiate. The reaction may not have started, leading to a buildup of unreacted allyl bromide. | - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- A small crystal of iodine can be added to activate the magnesium surface.- Gentle warming may be required to initiate the reaction, but it should be cooled down immediately once the reaction starts. | |
| Formation of a significant amount of byproduct (1,5-hexadiene) | Inadequate temperature control. The reaction temperature was allowed to rise, favoring the Wurtz coupling reaction. | - Implement stricter temperature control measures as mentioned above.- Ensure efficient stirring to dissipate heat and maintain a uniform temperature throughout the reaction mixture. |
| Uncontrolled, vigorous reaction | Rate of addition of allyl bromide is too fast. The formation of the Grignard reagent is highly exothermic. Rapid addition can lead to a sudden and dangerous increase in temperature. | - Add the allyl bromide solution dropwise using an addition funnel to maintain a steady and controllable reaction rate.- Ensure the cooling bath has sufficient capacity to absorb the heat generated. |
Data Presentation
The following table summarizes the available quantitative data on the effect of temperature on the yield of allyl Grignard reagents. Note that the detailed temperature-dependent data is for Allylmagnesium chloride, which is expected to behave similarly to this compound.
| Reagent | Temperature (°C) | Yield (%) | Reference |
| This compound | 25 | 82 | [4] |
| Allylmagnesium chloride | 50 | 78 | [4] |
| Allylmagnesium chloride | 25 | 82 | [4] |
| Allylmagnesium chloride | 0 | 80 | [4] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (crystal, for initiation)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to exclude moisture.
-
Initiation: Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Add a small crystal of iodine.
-
Solvent Addition: Add a portion of the anhydrous solvent to the flask.
-
Grignard Formation: A solution of allyl bromide in the anhydrous solvent is added dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 0°C. An external cooling bath (ice-salt or dry ice/acetone) is necessary to manage the exothermic reaction.
-
Completion: After the addition is complete, the reaction mixture is typically stirred for an additional period at a low temperature to ensure complete reaction.
-
Yield Determination (Titration): The concentration of the prepared Grignard reagent can be determined by titration. A known volume of the solution is quenched with a standard acid, and the excess acid is back-titrated with a standard base. Alternatively, a titration with a solution of iodine in THF with LiCl can be performed.
Visualizations
Logical Relationship of Temperature and Yield
Caption: Effect of Temperature on this compound Yield.
Experimental Workflow for this compound Synthesis
Caption: Synthesis Workflow for this compound.
References
Technical Support Center: Solvent Effects on the Stability of Allylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the stability of Allylmagnesium bromide. The information is tailored for professionals engaged in chemical research and development.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and use of this compound, with a focus on solvent-related effects.
| Problem | Potential Cause | Recommended Solution | Solvent-Specific Considerations |
| Failure of Grignard reaction to initiate. | 1. Inactive magnesium surface: A layer of magnesium oxide on the turnings can prevent the reaction. 2. Presence of moisture: Water in the glassware or solvent will quench the Grignard reagent. | 1. Activate the magnesium: Use methods such as grinding the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. 2. Ensure anhydrous conditions: Flame-dry all glassware and use anhydrous solvents. | Diethyl ether is less hygroscopic than THF and may be a better choice if moisture is a persistent issue. |
| Low yield of this compound. | 1. Wurtz-type coupling: A significant side reaction where the Grignard reagent reacts with the allyl bromide to form 1,5-hexadiene. 2. Slow addition of allyl bromide: Can lead to localized high concentrations and increased side reactions. | 1. Use a large excess of magnesium. 2. Maintain a low reaction temperature (below 0°C). 3. Ensure slow, dropwise addition of allyl bromide to the magnesium suspension. | The Wurtz-coupling reaction is particularly problematic in THF, where allyl bromide reacts readily with magnesium to form 1,5-hexadiene.[1] For this reason, this compound is often prepared in diethyl ether, and if a THF solution is required, a solvent exchange is performed.[1] |
| Formation of a white precipitate. | This is often the formation of magnesium salts (e.g., MgBr₂) or alkoxides and is generally not a cause for concern. | No action is typically required. The precipitate is a normal part of the Schlenk equilibrium. | The position of the Schlenk equilibrium is solvent-dependent. In THF, the equilibrium favors the formation of dialkylmagnesium and magnesium halide, which may result in more precipitate compared to diethyl ether.[2][3] |
| Inconsistent reaction outcomes. | The composition of the Grignard reagent in solution is complex and depends on the Schlenk equilibrium, which is influenced by the solvent. | Be aware that the reactive species may be a mixture of CH₂=CHCH₂MgBr, (CH₂=CHCH₂)₂Mg, and MgBr₂. The solvent can alter the proportions of these species. | THF, being a more strongly coordinating solvent, can favor the formation of the more reactive dialkylmagnesium species. This can lead to differences in reactivity and selectivity compared to reactions run in diethyl ether. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is better for preparing this compound, THF or diethyl ether?
A1: Diethyl ether is generally the preferred solvent for the initial preparation of this compound.[1][4] This is because the competing Wurtz-type coupling reaction, which forms 1,5-hexadiene, is significantly more pronounced in THF.[1] If a THF solution is required for a subsequent reaction, it is best to first prepare the Grignard reagent in diethyl ether and then perform a solvent exchange.[1]
Q2: How does the solvent affect the stability of the this compound solution?
A2: The stability of this compound is influenced by the solvent through the Schlenk equilibrium. In solution, an equilibrium exists between the Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.[3]
-
In Diethyl Ether: The equilibrium tends to favor the this compound species (RMgX).[3]
-
In Tetrahydrofuran (THF): Being a more polar and strongly coordinating solvent, THF shifts the equilibrium more towards the formation of the diallylmagnesium ((CH₂=CHCH₂)₂Mg) and magnesium bromide (MgBr₂) species.[2]
Q3: Can I use a different solvent if my reaction is not proceeding as expected?
A3: Yes, changing the solvent can significantly impact the outcome of a reaction involving this compound. The choice of solvent can affect the reactivity and stereoselectivity of the Grignard reagent. For instance, some reactions that show poor stereoselectivity in ethereal solvents have been found to be more selective in non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂).
Q4: My this compound solution is cloudy. Is it still usable?
A4: A cloudy appearance is common for Grignard reagents and is often due to the precipitation of magnesium salts as part of the Schlenk equilibrium. This does not necessarily indicate that the reagent is inactive. However, it is always recommended to titrate the Grignard solution to determine its exact concentration before use.
Q5: How should I store my this compound solution?
A5: this compound is sensitive to moisture and air.[5] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term storage, refrigeration is recommended.
Quantitative Data
Table 1: Physical Properties of this compound in Different Solvents
| Property | Diethyl Ether Solution | Tetrahydrofuran (THF) Solution |
| Commercial Availability | 1.0 M solution[5] | 2.0 M solution for the chloride analogue[5] |
| Solubility | Very soluble[5] | Soluble |
| Appearance | Clear to slightly cloudy, colorless to pale yellow solution | Clear to slightly cloudy, colorless to pale yellow solution |
Table 2: Schlenk Equilibrium Data for Cyclopentadienylmagnesium Bromide in Diethyl Ether (Illustrative Example)
The following data for cyclopentadienylmagnesium bromide provides insight into the thermodynamics of the Schlenk equilibrium in an ethereal solvent. While not specific to this compound, it demonstrates the quantitative characterization of this equilibrium.
| Thermodynamic Parameter | Value in Diethyl Ether |
| Reaction Enthalpy (ΔH) | -11.5 kJ mol⁻¹[6] |
| Reaction Entropy (ΔS) | 60 J mol⁻¹ K⁻¹[6] |
Note: The negative enthalpy change indicates that the formation of the dialkylmagnesium and magnesium bromide is an exothermic process.
Experimental Protocols
Protocol 1: Preparation of this compound in Diethyl Ether
This protocol is a standard laboratory procedure for the synthesis of this compound.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation (Optional but Recommended): Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine and gently warm the flask with a heat gun under an inert gas flow until the purple iodine vapor dissipates. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings.
-
Addition of Allyl Bromide: Dissolve allyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion (approximately 10%) of the allyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by gentle bubbling and a slight temperature increase.
-
Reaction: Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. To suppress the formation of 1,5-hexadiene, it is crucial to keep the reaction temperature below 0°C.[4]
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting gray, cloudy solution is the this compound reagent.
Protocol 2: Solvent Exchange from Diethyl Ether to THF
This protocol describes how to replace diethyl ether with THF.
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Initial Setup: After the preparation of this compound in diethyl ether is complete, equip the flask for distillation.
-
Ether Removal: Gently heat the flask to distill off the diethyl ether.
-
THF Addition: Once the bulk of the diethyl ether has been removed, cool the flask and add anhydrous THF under an inert atmosphere.
-
Final Distillation: Gently heat the mixture again to remove any residual diethyl ether. The resulting solution is this compound in THF.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
References
troubleshooting low yields in Grignard reactions with Allylmagnesium bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Grignard reactions involving Allylmagnesium bromide.
Troubleshooting Guide: Low Yields in this compound Reactions
Low yields in Grignard reactions are a common issue. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
1. Reaction Fails to Initiate
Question: My Grignard reaction with allyl bromide does not start. What should I do?
Answer:
Reaction initiation is a frequent challenge due to the passivating oxide layer on the magnesium surface.[1] Here are several methods to initiate the reaction:
-
Mechanical Activation: Before adding the solvent, vigorously stir the dry magnesium turnings under an inert atmosphere. This helps to break the oxide layer and expose fresh magnesium.[1]
-
Chemical Activation:
-
Add a small crystal of iodine. The iodine reacts with the magnesium surface, creating reactive magnesium iodide and exposing a fresh surface.[1] The disappearance of the characteristic purple or brown color of iodine is an indicator of reaction initiation.[2]
-
Add a few drops of 1,2-dibromoethane. This reacts with magnesium to form ethene and magnesium bromide, which helps to activate the surface.[1]
-
-
Ensure Purity of Reagents:
-
Use fresh, high-quality magnesium turnings.[3] If the magnesium appears dull, consider crushing it gently in a mortar and pestle to expose a fresh surface.[3]
-
Ensure your allyl bromide is pure and dry. Consider passing it through a short column of activated alumina (B75360) to remove trace water and acidic impurities.[4][5]
-
A successful initiation is often indicated by the appearance of bubbles on the magnesium surface, a noticeable warming of the reaction flask, and the reaction mixture turning cloudy or grey-brown.[2]
2. Low Yield of the Desired Product
Question: The reaction initiated, but my product yield is consistently low. What are the likely causes and how can I mitigate them?
Answer:
Low yields are often attributable to side reactions or the quenching of the Grignard reagent. The primary culprits are moisture, side reactions, and incorrect reagent concentration.
Issue 1: Quenching by Protic Species
Grignard reagents are extremely potent bases and will react readily with any source of acidic protons, most commonly water.[6][7] This "quenching" reaction converts the this compound into propene, rendering it inactive towards your electrophile.[6][8]
Solution: Ensure Rigorously Anhydrous Conditions
-
Glassware: All glassware must be meticulously dried, either by oven-drying at >120°C overnight or by flame-drying under a vacuum and cooling under an inert gas like nitrogen or argon.[2]
-
Solvents: Use anhydrous solvents. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are standard as they are aprotic and stabilize the Grignard reagent.[9][10] THF is sometimes preferred for its ability to better stabilize the reagent.[2] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can suppress Wurtz coupling.[11]
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of a dry, inert gas (nitrogen or argon) to prevent atmospheric moisture from entering the system.[2][6]
Issue 2: Side Reactions
Several side reactions can compete with the desired reaction, consuming the Grignard reagent or the starting material.
-
Wurtz Coupling: The most common side reaction with this compound is Wurtz-type homocoupling, where the Grignard reagent reacts with unreacted allyl bromide to form 1,5-hexadiene.[12][13] This is a significant issue, especially at higher temperatures.[13]
Solution:
-
Slow Addition: Add the allyl bromide solution dropwise to the magnesium turnings. This maintains a low concentration of the allyl bromide, reducing the probability of it reacting with the newly formed Grignard reagent.[2]
-
Temperature Control: Maintain a low reaction temperature (below 0 °C) during the formation of the Grignard reagent to suppress the formation of 1,5-hexadiene.[12]
-
Excess Magnesium: Using a large excess of magnesium turnings can also help to minimize the formation of 1,5-hexadiene.[13]
-
-
Enolization: If your substrate is a ketone with acidic alpha-protons, the Grignard reagent can act as a base and deprotonate the ketone to form an enolate, which will not react further to form the desired alcohol.[3]
Solution:
Issue 3: Incorrect Reagent Concentration
An inaccurate assumption of the Grignard reagent concentration can lead to incorrect stoichiometry in the subsequent reaction, resulting in low yields.
Solution: Titrate the Grignard Reagent
It is highly recommended to determine the exact concentration of your freshly prepared this compound solution via titration. This ensures you use the correct molar equivalents in your reaction.
Experimental Protocols
Protocol 1: Titration of this compound with Iodine
This method is quick and reliable for determining the concentration of your Grignard reagent.[4]
Materials:
-
Anhydrous THF
-
Lithium chloride (LiCl), dried
-
Iodine (I₂)
-
Freshly prepared this compound solution
-
Dry glassware (vials, syringes)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Prepare Iodine Solution: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 254 mg, 1.0 mmol) in anhydrous THF containing dried LiCl (the LiCl helps to solubilize the magnesium halides formed).
-
Titration Setup: Cool the brown iodine solution to 0°C in an ice bath.
-
Titration: Using a 1.00 mL syringe, slowly add the prepared this compound solution dropwise to the stirred iodine solution.
-
Endpoint: The endpoint is reached when the brown color of the iodine completely disappears, resulting in a colorless or slightly yellow solution.
-
Calculation: The concentration of the Grignard reagent (in M) is calculated as follows: Molarity = (moles of I₂) / (Volume of Grignard solution in L)
Protocol 2: Ensuring Anhydrous Conditions
Materials:
-
All reaction glassware
-
Oven or heat gun
-
Vacuum line
-
Inert gas source (Nitrogen or Argon)
-
Anhydrous solvents and reagents
Procedure:
-
Glassware Preparation:
-
Oven-Drying: Place all glassware in an oven at a temperature above 120°C for at least 4 hours, preferably overnight. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry inert gas.
-
Flame-Drying: Assemble the glassware and heat it with a heat gun under a high vacuum. Be sure to heat all parts of the apparatus evenly. After heating, switch from vacuum to an inert gas atmosphere and allow the glassware to cool to room temperature.
-
-
Solvent and Reagent Handling:
-
Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent).
-
Handle all anhydrous solvents and liquid reagents using dry syringes or cannulas under an inert atmosphere.
-
Ensure solid reagents are dry. If necessary, dry them in a vacuum oven.
-
-
Maintaining an Inert Atmosphere:
-
Throughout the entire experiment, from setup to workup, maintain a positive pressure of a dry inert gas. This can be achieved using a balloon filled with the inert gas or a bubbler system.
-
Data Presentation
Table 1: Effect of Solvent on Grignard Reaction Yield
| Solvent | Dielectric Constant | Boiling Point (°C) | Observations | Typical Yield |
| Diethyl Ether (Et₂O) | 4.3 | 34.6 | Commonly used, good for initiation. | Good |
| Tetrahydrofuran (THF) | 7.6 | 66 | Better solvating properties, can stabilize the Grignard reagent.[2] | Good to Excellent |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 80 | A greener alternative, can suppress Wurtz coupling.[11] | Good to Excellent |
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting low yields in Grignard reactions.
Caption: Essential techniques for maintaining anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to side reactions? A1: this compound is highly reactive.[15] Its high reactivity contributes to the prevalence of Wurtz-type coupling, where it reacts with the starting allyl bromide to form 1,5-hexadiene.[12][13] This side reaction is often a major contributor to low yields if the reaction conditions, particularly temperature and addition rate, are not carefully controlled.[12][13]
Q2: Can I use a solvent other than diethyl ether or THF? A2: While diethyl ether and THF are the most common and effective solvents for Grignard reactions due to their ability to solvate and stabilize the Grignard reagent, other ethereal solvents can be used.[9] For instance, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be an excellent alternative that can sometimes provide superior results, particularly in suppressing Wurtz coupling.[11] Non-ethereal solvents are generally not suitable as they do not effectively stabilize the Grignard reagent.
Q3: My reaction mixture turned dark. Is this normal? A3: A color change to cloudy or grey-brown is a normal indication that the Grignard reaction has initiated and is proceeding.[2] However, a very dark or black mixture, especially after prolonged heating, might indicate decomposition or significant side reactions.[16] It is important to monitor the reaction and avoid excessive heating.
Q4: How critical is the quality of the magnesium? A4: The quality of the magnesium is very important. A dull or oxidized surface will inhibit the reaction.[3][17] It is crucial to use fresh, shiny magnesium turnings. If your magnesium is old, mechanical or chemical activation is necessary to expose a fresh, reactive surface.[1]
Q5: I don't have the equipment to titrate my Grignard reagent. Can I just assume a 100% yield for the formation step? A5: It is strongly discouraged to assume a 100% yield for the Grignard formation. The actual concentration is often lower due to incomplete reaction, quenching by trace moisture, or side reactions.[2] Proceeding with an assumed concentration can lead to significant errors in stoichiometry for your main reaction, resulting in low yields and difficulties in purification. Titration is a simple and crucial step for reproducible and high-yielding reactions.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. tutorchase.com [tutorchase.com]
- 7. psiberg.com [psiberg.com]
- 8. Explain reason a Grignard reagent should be prepared class 11 chemistry CBSE [vedantu.com]
- 9. benchchem.com [benchchem.com]
- 10. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 11. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 15. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. reddit.com [reddit.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Allylmagnesium Bromide Reaction Workup
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the workup of reactions involving Allylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching agents for this compound reactions, and how do I choose the right one?
A1: The choice of quenching agent depends on the stability of your product and the desired pH of the aqueous layer. Common options include:
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl): This is a mildly acidic solution and is often the preferred choice as it effectively hydrolyzes the magnesium alkoxide intermediate while minimizing the risk of acid-catalyzed side reactions.
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄): These are used to ensure the complete protonation of the alkoxide and to dissolve the magnesium salts (Mg(OH)Br), leading to a clearer separation of the aqueous and organic layers.[1] However, they should be used with caution if your product is acid-sensitive.
-
Water (H₂O): While the simplest quenching agent, it can lead to the formation of magnesium hydroxide (B78521) (Mg(OH)₂), which is gelatinous and can make phase separation difficult.[2]
Q2: I'm observing a persistent emulsion during the extraction process. What can I do to break it?
A2: Emulsion formation is a frequent issue in Grignard workups, often caused by fine magnesium salt precipitates or the nature of the reaction mixture.[3] Here are several techniques to address this:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes, as sometimes the layers will separate on their own.[3]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. This can remove fine suspended solids that may be stabilizing the emulsion.[4]
-
Solvent Modification: Adding a small amount of a different organic solvent with different polarity might alter the phase characteristics and break the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.
Q3: My final product yield is low. What are the likely causes related to the workup procedure?
A3: Low yields can stem from several issues during the workup:
-
Incomplete Quenching: If the magnesium alkoxide intermediate is not fully protonated, it may remain in the aqueous layer or at the interface, leading to product loss. Ensure thorough mixing with the quenching solution.
-
Product Solubility in the Aqueous Layer: If your product has some water solubility, repeated extractions of the aqueous layer are crucial. Typically, extracting the aqueous layer 2-3 times with an appropriate organic solvent is recommended.[1]
-
Emulsion Formation: Significant product can be trapped in a persistent emulsion, leading to lower isolated yields.
-
Decomposition on Acidic Workup: If your product is sensitive to acid, using a strong acid for quenching could lead to degradation. In such cases, a milder quench like saturated ammonium chloride is preferable.
Q4: What are the common byproducts in an this compound reaction, and how can they be removed during workup?
A4: A common byproduct is 1,5-hexadiene, formed from the Wurtz-type coupling of two allyl bromide molecules.[2][5] This can be minimized by the slow addition of allyl bromide during the Grignard reagent formation.[2] Unreacted starting materials (e.g., the carbonyl compound) can also be present. Most byproducts can be separated from the desired product during the purification step (e.g., column chromatography or distillation). Washing the combined organic layers with brine can help remove some water-soluble impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Formation of a thick, gelatinous precipitate after quenching | Quenching with water, leading to the formation of magnesium hydroxide. | Use a mildly acidic quenching solution like saturated aqueous ammonium chloride or a dilute acid (e.g., 1M HCl) to keep the magnesium salts dissolved.[1] |
| Difficulty in separating the organic and aqueous layers | Formation of a stable emulsion. | Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Alternatively, filter the mixture through a pad of Celite.[4] |
| Low recovery of the desired product after extraction | 1. Incomplete extraction from the aqueous phase. 2. Product is partially soluble in the aqueous layer. | 1. Ensure vigorous shaking of the separatory funnel during extraction. 2. Perform multiple extractions (at least 3) of the aqueous layer with the organic solvent. |
| The organic layer is cloudy or contains suspended solids after separation | Presence of finely dispersed magnesium salts or residual water. | Wash the organic layer with brine, then dry it thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate). Filter the dried solution before solvent evaporation. |
| Product degradation or formation of unexpected byproducts | The product is sensitive to the acidic conditions of the workup. | Use a buffered or non-acidic quenching solution, such as saturated ammonium chloride. Work at lower temperatures during the quenching and extraction steps. |
Experimental Protocols
General Workup Procedure for the Reaction of this compound with an Aldehyde
This protocol outlines a standard workup for a reaction between this compound and an aldehyde (e.g., benzaldehyde) to form a homoallylic alcohol.
1. Quenching the Reaction:
-
Cool the reaction mixture in an ice bath to 0-10 °C.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring. The addition should be dropwise initially to control the exothermic reaction.
-
Continue adding the NH₄Cl solution until no further gas evolution is observed and the mixture forms two distinct layers.
2. Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
-
Combine all the organic extracts in the separatory funnel.
3. Washing:
-
Wash the combined organic layers sequentially with:
-
1M HCl (optional, to further remove magnesium salts).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any excess acid).
-
Brine (saturated aqueous NaCl) to remove the bulk of the water.
-
4. Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification:
-
Purify the crude product by an appropriate method, such as column chromatography on silica (B1680970) gel or distillation.
Visualizations
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Quenching of Excess Allylmagnesium Bromide
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the quenching of excess allylmagnesium bromide with ammonium (B1175870) chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a Grignard reaction?
Quenching is the process of neutralizing the highly reactive Grignard reagent and the magnesium alkoxide intermediate formed during the reaction.[1] This is a crucial step to protonate the alkoxide to yield the desired alcohol product and to safely handle the reaction mixture.[1][2]
Q2: Why is a saturated aqueous solution of ammonium chloride (NH₄Cl) the preferred quenching agent over water or strong acids?
Using a saturated aqueous solution of ammonium chloride is the preferred method for several reasons:
-
Controlled Protonation: Ammonium chloride is a weak acid (pKa of NH₄⁺ is ~9.24) that provides a controlled source of protons to neutralize the alkoxide intermediate without being overly acidic.[3][4]
-
Prevents Side Reactions: Strong acids can cause side reactions, particularly the dehydration of tertiary alcohols, which are prone to E1 elimination.[5]
-
Avoids Insoluble Precipitates: Quenching with water alone can lead to the formation of magnesium hydroxide (B78521) (Mg(OH)₂), a gelatinous precipitate that can be difficult to filter and may trap the desired product, reducing the yield.[4][6] Ammonium chloride helps to form more soluble magnesium salts.[3][6]
Q3: How much saturated ammonium chloride solution is required to quench the reaction?
It is standard practice to use a significant excess of saturated aqueous ammonium chloride solution.[7] A common guideline is to add a volume of the saturated solution roughly equal to the volume of the solvent used in the Grignard reaction.[7] While stoichiometrically, one mole of the ammonium ion is needed per mole of excess Grignard reagent, a large excess ensures complete quenching and dissolution of magnesium salts.[7]
Q4: What are the primary byproducts formed during the quenching of this compound with ammonium chloride?
The main byproducts include:
-
Propene gas, from the protonation of the excess this compound.
-
Soluble magnesium salts, such as magnesium chloride and magnesium bromide.[8]
-
Ammonia.[8]
Q5: Can other weak acids be used for quenching?
Yes, other weak acids like sodium dihydrogen phosphate (B84403) can be used.[3] However, weak organic acids are generally not favored as they might be soluble in the organic layer, making product purification more challenging.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Violent, uncontrolled reaction during quenching. | 1. The quenching agent was added too quickly.[6]2. Inadequate cooling of the reaction mixture.[6]3. The reaction mixture is too concentrated.[6] | 1. Always add the saturated ammonium chloride solution slowly and dropwise using an addition funnel.[6]2. Ensure the reaction flask is submerged in an ice bath before and during the entire quenching process.[6]3. Dilute the reaction mixture with an anhydrous solvent like THF or diethyl ether before quenching.[6] |
| Formation of a thick, unfilterable white precipitate. | 1. Formation of insoluble magnesium hydroxide if the quenching is incomplete or if water was used.[4][6]2. Incomplete dissolution of magnesium salts. | 1. Continue to add saturated ammonium chloride solution with vigorous stirring until the precipitate dissolves.[6]2. Allow the mixture to stir for an extended period (e.g., 20-60 minutes) after the initial quench to ensure all salts dissolve.[6] |
| Low yield of the desired alcohol product. | 1. The product is trapped within the magnesium salt precipitate.[6]2. The Grignard reagent was prematurely quenched by moisture or acidic protons in the starting materials or solvent.3. Wurtz-type homocoupling of the allyl bromide during Grignard formation, leading to 1,5-hexadiene.[9] | 1. After quenching, add more organic solvent and stir vigorously to extract the product from the aqueous layer. Perform multiple extractions.[10]2. Ensure all glassware is flame-dried, and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]3. During the preparation of this compound, maintain a low reaction temperature (below 0 °C) and add the allyl bromide slowly to an excess of magnesium turnings.[9][12] |
| The reaction mixture remains cloudy or heterogeneous after quenching. | Incomplete reaction of the magnesium salts with the ammonium chloride. | Add more saturated ammonium chloride solution and continue to stir vigorously. Gentle warming may sometimes help, but be cautious of product stability. |
Quantitative Data Summary
The choice of quenching agent is critical and is often guided by the acidity of the proton source and the solubility of the resulting magnesium salts.
| Quenching Agent | pKa of Conjugate Acid | Resulting Magnesium Salt | Solubility of Mg Salt in Water | Notes |
| Water (H₂O) | 15.7 | Magnesium Hydroxide (Mg(OH)₂) | 0.009 g/L | Often forms a gelatinous precipitate that is difficult to handle.[4] |
| Ammonium Chloride (NH₄Cl) | 9.24 | Magnesium Chloride (MgCl₂) | 542.5 g/L | Preferred method for controlled quenching and formation of soluble salts. [3][4] |
| Dilute Hydrochloric Acid (HCl) | -6.3 | Magnesium Chloride (MgCl₂) | 542.5 g/L | Risk of acid-catalyzed side reactions, such as dehydration of sensitive alcohols.[13] |
| Dilute Sulfuric Acid (H₂SO₄) | -3.0 | Magnesium Sulfate (MgSO₄) | 255 g/L | Strong acid, poses a risk of side reactions.[13] |
Experimental Protocols
Standard Protocol for Quenching Excess this compound
-
Cooling: Once the reaction with the electrophile is complete, cool the reaction flask to 0 °C using an ice-water bath.
-
Preparation: Prepare a saturated aqueous solution of ammonium chloride.
-
Slow Addition: With vigorous stirring, slowly add the saturated ammonium chloride solution dropwise to the reaction mixture via a pressure-equalizing dropping funnel.[6]
-
Monitoring: Maintain the internal temperature below 20 °C. If a significant exotherm is observed, pause the addition until the temperature subsides.[6]
-
Completion of Quench: Continue adding the ammonium chloride solution until no further exothermic reaction is observed upon addition. The mixture should become clearer as the magnesium salts dissolve.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the crude product.
Visualizations
References
- 1. leah4sci.com [leah4sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic chemistry - What is the role of ammonium chloride in the workup of a Grignard reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. brainly.com [brainly.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. brainly.com [brainly.com]
Technical Support Center: Purification of Products from Allylmagnesium Bromide Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of products from Allylmagnesium bromide reactions via chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the chromatographic purification of reaction products.
Question: My desired alcohol product is not separating from the unreacted starting material (aldehyde or ketone). What should I do?
Answer: This is a common issue, often arising from incomplete reactions.
-
Potential Causes:
-
Insufficient Grignard Reagent: The most likely cause is that not enough this compound was used to fully consume the electrophile (aldehyde/ketone).[1]
-
Poor Reagent Quality: The Grignard reagent may have degraded due to exposure to moisture or air.
-
Steric Hindrance: The carbonyl group of the starting material may be sterically hindered, slowing down the reaction.[1]
-
-
Solutions:
-
Optimize Reaction Conditions: In future reactions, use a slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.[1]
-
Chromatographic Separation: You can still separate the product from the unreacted starting material using silica (B1680970) gel column chromatography. The starting aldehyde or ketone is less polar than the resulting alcohol product and will therefore elute first.[1] Increase the polarity of the eluent gradually to first elute the less polar starting material, followed by your more polar alcohol product.
-
Question: I see a nonpolar spot on my TLC that runs at the solvent front, even in pure hexane. What is it?
Answer: This fast-eluting, nonpolar spot is very likely 1,5-hexadiene (B165246).
-
Cause:
-
Wurtz Coupling: This impurity forms from the coupling of two allyl bromide molecules, a side reaction that competes with the formation of the Grignard reagent.[2] This is more likely to occur if the reaction temperature is not kept low (ideally below 0 °C) during the reagent's formation or if there is not a sufficient excess of magnesium turnings.[2][3]
-
-
Solution:
-
Optimize Reagent Formation: When preparing the this compound, add the allyl bromide solution slowly to the magnesium turnings while maintaining a low temperature to minimize the coupling reaction.[2]
-
Easy Separation: Fortunately, 1,5-hexadiene is a very nonpolar hydrocarbon and is easily separated from the desired polar alcohol product by silica gel chromatography. It will elute very quickly from the column, often with the first fractions of nonpolar solvent (e.g., hexanes).[2]
-
Question: My compound appears to be smearing or degrading on the silica gel column. How can I fix this?
Answer: Some compounds, particularly certain alcohols, can be sensitive to the acidic nature of standard silica gel.
-
Potential Causes:
-
Acidity of Silica Gel: The slightly acidic surface of silica gel can cause decomposition of sensitive products, such as tertiary alcohols which might eliminate water to form an alkene.
-
Strong Compound Interaction: The compound may be interacting too strongly with the silica, leading to tailing or streaking on the column.
-
-
Solutions:
-
Deactivate the Silica Gel: Reduce the acidity of the silica gel by preparing a slurry with a solvent system containing a small amount of a basic additive, like triethylamine (B128534) (~1%), before packing the column.
-
Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using a different stationary phase. Alumina (neutral or basic) is a common alternative for purifying acid-sensitive compounds.[4]
-
Perform a Stability Test: Before running a large-scale column, spot your crude product on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking, it's a sign of instability on silica.[4]
-
Question: The separation looks good on TLC, but all my fractions from the column are mixed. Why?
Answer: This frustrating issue can happen for several reasons, often related to how the column was packed or loaded.
-
Potential Causes:
-
Overloading the Column: Too much crude material was loaded onto the column for its size.
-
Poor Sample Loading: The sample was dissolved in too much solvent or a solvent that was too polar.[5] This causes the sample band to be too wide at the start of the purification.
-
Column Packing Issues: The column may have been packed unevenly, with cracks, or air bubbles, leading to channeling and poor separation.
-
-
Solutions:
-
Proper Sample Loading: Dissolve the crude product in the minimum amount of the eluting solvent or a less polar solvent.[1] For better resolution, consider "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.[6]
-
Correct Column Packing: Ensure the silica gel is packed into a uniform, homogenous bed without any air bubbles or cracks. Tapping the column gently as the silica settles can help.[7]
-
Rule of Thumb for Loading: A general guideline is to use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for difficult separations.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an this compound reaction?
The most common impurities include unreacted starting materials (aldehydes, ketones), 1,5-hexadiene from Wurtz coupling, and potentially unreacted allyl bromide.[2][8] The high reactivity of the allyl Grignard can also sometimes lead to double addition to esters or amides if they are present in the substrate.[9]
Q2: How do I choose the right solvent system for column chromatography?
The ideal solvent system is determined using Thin-Layer Chromatography (TLC). Test various mixtures of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether).[1][10] The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.25-0.35 while maximizing the separation from all impurity spots.
Q3: What is the best way to quench an this compound reaction to simplify purification?
A careful quench is critical. Slowly add the reaction mixture to a cold (0 °C) saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][11] This is generally preferred over strong acids, as it is less likely to cause side reactions with sensitive products. The slow, dropwise addition helps to control the exothermic nature of the quench.[1]
Q4: How can I effectively monitor the reaction's progress using TLC?
To monitor a reaction, use a three-lane spotting system on your TLC plate.[12]
-
Lane 1 (Reference): Spot a pure sample of your starting material (limiting reactant).
-
Lane 2 (Co-spot): Spot both the starting material and an aliquot of the reaction mixture in the same spot.
-
Lane 3 (Reaction): Spot an aliquot from your reaction mixture. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction lane, and a new spot (your product) has appeared.[12]
Q5: My TLC spots are streaky. How can I get cleaner spots?
Streaky or tailing spots can be due to compound acidity/basicity or overloading the TLC plate. Try adding a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluting solvent.[10] This can often lead to sharper, more defined spots. Also, ensure the spots you apply to the plate are small and not overloaded.
Data Summary Table
| Compound Class | Example Structure (Generic) | Approx. Rf Value (Hexanes:EtOAc) | Elution Order | Notes for Separation |
| 1,5-Hexadiene | CH2=CHCH2CH2CH=CH2 | ~0.95 (in 9:1 Hex:EtOAc) | 1st | Highly nonpolar. Elutes quickly with pure hexanes.[2] |
| Unreacted Aldehyde/Ketone | R-CO-R' | ~0.60 (in 9:1 Hex:EtOAc) | 2nd | Significantly less polar than the alcohol product.[1] |
| Desired Alcohol Product | R-CH(OH)-CH2CH=CH2 | ~0.30 (in 9:1 Hex:EtOAc) | 3rd | The hydroxyl group greatly increases polarity, leading to stronger interaction with silica gel. |
| Magnesium Salts | Mg(OH)Br | 0.0 (Baseline) | Last (does not elute) | Inorganic salts are removed during the aqueous workup and will remain at the top of a silica column.[1] |
Experimental Protocols
Protocol 1: General Reaction Workup
-
Cooling: Once the reaction is deemed complete by TLC, cool the reaction flask to 0 °C in an ice-water bath. This helps to control the exothermicity of the quench.[1]
-
Quenching: While stirring vigorously, slowly and dropwise add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1][11] Continue adding the quenching solution until no further exothermic reaction is observed and the solids have mostly dissolved.
-
Extraction: Transfer the entire mixture to a separatory funnel. Use an organic solvent (e.g., diethyl ether or ethyl acetate) to rinse the reaction flask and ensure all product is transferred.[1] Allow the layers to separate.
-
Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with water and then with a saturated NaCl solution (brine). The brine wash helps to remove residual water from the organic phase.[1]
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter or decant the dried solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the Column: Securely clamp a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[1][7]
-
Pack the Column (Slurry Method): In a beaker, prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).[1] Pour this slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[7] Add another thin layer of sand on top to protect the silica surface.[1]
-
Load the Sample (Wet Method): Dissolve the crude product in a minimal amount of the eluting solvent (or a less polar solvent).[1] Carefully add this solution to the top of the column using a pipette.[7] Drain the solvent until it is just level with the top layer of sand.
-
Elute the Column: Carefully add the eluting solvent (e.g., 9:1 hexanes:ethyl acetate) to the top of the column without disturbing the surface.[1]
-
Collect Fractions: Begin collecting the solvent that passes through the column in a series of labeled test tubes or flasks.[1] Monitor the fractions by TLC to determine which ones contain your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Chromatography [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
dealing with emulsions during the workup of Allylmagnesium bromide reactions
This guide provides troubleshooting advice and frequently asked questions for researchers encountering emulsions during the workup of Allylmagnesium bromide reactions.
Frequently Asked Questions (FAQs)
Q1: What causes emulsions to form during the workup of my this compound reaction?
A1: Emulsions during the workup of Grignard reactions, including those with this compound, are primarily caused by the presence of finely divided magnesium salts and magnesium alkoxides formed upon quenching the reaction.[1] These microscopic particles can stabilize the interface between the aqueous and organic layers, preventing them from separating cleanly. Additionally, a common side reaction in the formation of this compound is a Wurtz-type coupling, which produces 1,5-hexadiene (B165246).[2][3][4][5] While not a direct cause of emulsions, its presence can contribute to a more complex organic phase, potentially exacerbating emulsion issues.
Q2: I've never had emulsion problems with other Grignard reagents. Why is this compound different?
A2: While all Grignard workups can potentially form emulsions, the reactivity of the allyl group can sometimes lead to a higher concentration of finely dispersed magnesium salts upon quenching. The Wurtz-type coupling to form 1,5-hexadiene is also a more significant side reaction for some allylic halides, which can alter the physical properties of the organic layer.[6][7][8]
Q3: Can I prevent emulsions from forming in the first place?
A3: While complete prevention is not always possible, certain techniques can minimize the severity of emulsions. Slow, controlled quenching of the reaction mixture at a low temperature (e.g., in an ice bath) can help to form larger, more easily filterable particles of magnesium salts. Additionally, ensuring the reaction goes to completion to minimize unreacted magnesium metal can also be beneficial. Some researchers have found that evaporating the reaction solvent before starting the aqueous workup can also help.[9]
Troubleshooting Guide
Issue: A persistent emulsion has formed after adding the aqueous quench.
Diagram: Troubleshooting Workflow for Emulsions
Caption: A stepwise approach to resolving emulsions encountered during reaction workup.
Solution 1: Addition of Saturated Sodium Chloride (Brine)
-
Principle: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[10][11] This increased polarity difference between the aqueous and organic phases helps to destabilize the emulsion and force the separation of the layers.
-
When to use: This is often the first and simplest method to try for mild to moderate emulsions.
Solution 2: Filtration through Celite®
-
Principle: Celite® (diatomaceous earth) is a filter aid that forms a porous pad, trapping the fine particulate matter that stabilizes the emulsion.[9] This allows the liquid phases to pass through and separate cleanly.
-
When to use: This method is highly effective for emulsions caused by fine suspended solids, which is common in Grignard workups.[9]
Solution 3: Centrifugation
-
Principle: The application of high centrifugal force accelerates the separation of the immiscible liquids and the solid particles within the emulsion.[12]
-
When to use: Centrifugation is a very effective, albeit equipment-dependent, method for breaking stubborn emulsions that do not respond to other techniques.
Data Presentation: Comparison of Emulsion Breaking Techniques
| Technique | Speed of Separation | Ease of Use | Scalability | Notes |
| Addition of Brine | Slow to Moderate | High | Excellent | May require large volumes of brine. |
| Filtration through Celite® | Moderate | Moderate | Good | Requires careful preparation of the filter bed. |
| Centrifugation | Fast | Low to Moderate | Limited by rotor size | Most effective method for very persistent emulsions. |
Experimental Protocols
Protocol 1: Breaking an Emulsion with Saturated Sodium Chloride (Brine)
-
Preparation: Prepare a saturated solution of sodium chloride (NaCl) in deionized water. This can be done by adding NaCl to water with stirring until no more salt dissolves and a small amount of solid remains at the bottom.
-
Addition: Transfer the emulsified reaction mixture to a separatory funnel. Add a volume of the saturated brine solution approximately equal to 20-30% of the total volume of the emulsion.
-
Mixing: Gently invert the separatory funnel several times. Avoid vigorous shaking , as this can worsen the emulsion.
-
Separation: Allow the separatory funnel to stand undisturbed and observe for phase separation. This may take several minutes to an hour.
-
Collection: Once the layers have separated, drain the lower aqueous layer and collect the organic layer.
Protocol 2: Filtration of an Emulsion through Celite®
-
Apparatus Setup: Assemble a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.
-
Prepare Celite Slurry: In a separate beaker, create a slurry of Celite® in the same organic solvent used for the extraction. The consistency should be that of a milkshake.
-
Form the Celite Pad: Wet the filter paper in the Büchner funnel with the organic solvent. With the vacuum off, pour the Celite® slurry into the funnel to create a pad approximately 1-2 cm thick.
-
Compact the Pad: Apply gentle vacuum to the filter flask to remove the solvent and compact the Celite® pad. The surface of the pad should be flat and even.
-
Filtration: Carefully pour the emulsified reaction mixture onto the center of the Celite® pad, trying not to disturb the surface. Apply vacuum to draw the liquid through the pad.
-
Washing: Wash the Celite® pad with a fresh portion of the organic solvent to ensure all of the desired product is collected.
-
Collection: The filtrate in the filter flask should now consist of two distinct layers. Transfer the filtrate to a separatory funnel for separation of the aqueous and organic phases.
Diagram: Celite Filtration Workflow
References
- 1. Some alkylmagnesium alkoxides and reaction products from Grignard reagents and carbonyl compounds - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. EP0729931B1 - Process for the preparation of 1,5-hexadiene - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4228313A - Coupling reaction involving a Grignard and allylic halide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. columbia.edu [columbia.edu]
- 12. researchgate.net [researchgate.net]
titration methods for determining the concentration of Allylmagnesium bromide
Welcome to the technical support center for the determination of Allylmagnesium bromide concentration via titration. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for titrating this compound?
A1: The most common and reliable methods for determining the concentration of this compound include direct titration, back titration, and potentiometric titration. Key methods involve titrating with a standard solution of an alcohol (like sec-butanol or menthol) in the presence of an indicator, using iodine, or employing an acid-base titration after quenching the Grignard reagent.[1][2][3][4][5]
Q2: Why is it critical to determine the exact concentration of my this compound solution?
A2: this compound is a highly reactive Grignard reagent, sensitive to air and moisture, which can lead to degradation and a decrease in its effective concentration over time.[6][7] Accurate concentration determination is crucial for stoichiometric control in chemical reactions, ensuring reproducibility, maximizing yield, and minimizing the formation of byproducts.
Q3: My titration results are inconsistent. What are the likely causes?
A3: Inconsistent results often stem from the high reactivity of Grignard reagents with atmospheric moisture and oxygen.[6][8] Common causes include:
-
Inadequately dried glassware and solvents.
-
Exposure of the Grignard reagent or titrant to air.
-
Inaccurate endpoint determination (e.g., overshooting the color change).[9]
-
Degradation of the this compound solution.
-
Improper storage of reagents.[9]
Q4: Can I use a simple acid-base titration?
A4: Yes, a simple acid-base titration is a viable method. This involves quenching a known volume of the this compound solution in water or a dilute acid. The resulting magnesium hydroxide (B78521)/halide mixture is then titrated with a standardized strong acid (e.g., HCl).[3][10] However, this method may be less accurate if significant amounts of magnesium oxide or hydroxide are already present in the Grignard solution from degradation.
Titration Methods Overview
Below is a summary of common titration methods for this compound.
| Method | Titrant | Indicator | Endpoint Color Change | Pros | Cons |
| Watson-Eastham Method | sec-Butanol or Menthol | 1,10-Phenanthroline | Violet to Colorless | High accuracy; not affected by basic hydrolysis products.[1] | Requires careful handling of air-sensitive indicator and titrant. |
| Iodine Titration | This compound (as titrant) | Iodine (I₂) in THF with LiCl | Brown/Red to Colorless | Versatile for various organometallics; sharp endpoint.[4][5][11][12] | Iodine solution should be used the same day it is prepared.[4] |
| Diphenylacetic Acid Titration | This compound (as titrant) | Diphenylacetic acid | Colorless to Persistent Yellow | Relatively simple procedure.[1][3] | The endpoint color can sometimes be faint. |
| Back Titration (Acid-Base) | Standardized HCl | Bromothymol Blue or Phenolphthalein | Varies with indicator (e.g., Blue to Yellow for Bromothymol Blue) | Simple and uses common lab reagents.[13][14] | Can be less precise due to potential pre-existing hydroxides. |
| Potentiometric Titration | 2-Butanol | Platinum Electrode | Determined from the first derivative of the titration curve | High precision and well-defined endpoints; suitable for colored solutions.[15] | Requires specialized equipment (potentiometric titrator). |
Experimental Protocols
Iodine Titration (Direct)
This method involves titrating a solution of iodine with the this compound solution until the characteristic color of iodine disappears. The presence of LiCl helps to keep the resulting magnesium salts soluble.[4][11]
Materials:
-
Iodine (I₂)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound solution (to be titrated)
-
Oven-dried glassware (vial, syringes)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Prepare a 0.5 M solution of LiCl in anhydrous THF. This may require stirring for several hours.
-
In a flame-dried vial under an inert atmosphere, accurately weigh approximately 100 mg of iodine.
-
Add 1 mL of the 0.5 M LiCl/THF solution to the iodine and stir until it is fully dissolved. The solution will be dark brown.
-
Cool the vial to 0 °C in an ice bath.
-
Slowly add the this compound solution dropwise via a syringe while stirring vigorously.
-
The endpoint is reached when the brown/red color of the iodine just disappears, and the solution becomes colorless or slightly cloudy.[4]
-
Record the volume of the Grignard reagent added.
-
Repeat the titration for consistency and average the results.
Calculation: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Titration with sec-Butanol and 1,10-Phenanthroline
This method, based on the work of Watson and Eastham, is highly accurate as it specifically titrates the active Grignard reagent.[1][2]
Materials:
-
1,10-Phenanthroline
-
Standardized solution of sec-butanol in anhydrous xylene (e.g., 1.0 M)
-
Anhydrous THF
-
This compound solution (to be titrated)
-
Oven-dried glassware (flask, syringes)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a small crystal (1-2 mg) of 1,10-phenanthroline.
-
Add 5-10 mL of anhydrous THF to dissolve the indicator.
-
Add a precisely known volume (e.g., 1.00 mL) of the this compound solution to the flask. A deep violet color should form as the Grignard reagent complexes with the indicator.
-
Titrate this solution with the standardized sec-butanol solution, adding it dropwise with vigorous stirring.
-
The endpoint is reached when the violet color disappears.
-
Record the volume of the sec-butanol solution added.
Calculation: Molarity (M) = (Molarity of sec-butanol × Volume of sec-butanol) / (Volume of Grignard reagent)
Troubleshooting Guide
This section addresses specific issues that may be encountered during the titration of this compound.
Issue 1: No distinct endpoint or a faint, fleeting color change.
-
Possible Cause: Presence of moisture or oxygen in the system. Grignard reagents are extremely sensitive to both.
-
Solution:
-
Ensure all glassware is rigorously oven- or flame-dried and cooled under an inert atmosphere.
-
Use anhydrous solvents. Solvents should be freshly distilled or passed through a solvent purification system.
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
-
Use fresh, high-quality this compound.
-
Issue 2: Titration results are consistently lower than expected.
-
Possible Cause: Degradation of the this compound solution. This can happen during storage, especially if the container seal is compromised.
-
Solution:
-
Titrate the Grignard reagent immediately after preparation or receipt.
-
Store the reagent in a tightly sealed container (e.g., AcroSeal™ bottle) under an inert atmosphere and at the recommended temperature.[16]
-
If the solution is old or has been opened multiple times, it is advisable to prepare a fresh batch.
-
Issue 3: A precipitate forms during the titration.
-
Possible Cause: Formation of insoluble magnesium salts.
-
Solution:
-
When using the iodine titration method, the addition of LiCl is crucial to solubilize the magnesium salts.[4]
-
Ensure adequate solvent volume to maintain a homogenous solution.
-
Troubleshooting Workflow
Caption: A troubleshooting decision tree for inconsistent titration results.
General Titration Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. How do you titrate Grignard reagents? | Filo [askfilo.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. epfl.ch [epfl.ch]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting a Titrator | Lab Manager [labmanager.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 209531000 [thermofisher.com]
preventing Wurtz coupling side reactions in Allylmagnesium bromide preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Wurtz coupling side reactions during the preparation of Allylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: What is the Wurtz coupling side reaction in the context of this compound preparation?
A1: The Wurtz coupling reaction is a significant side reaction that occurs during the synthesis of Grignard reagents, including this compound. In this reaction, a newly formed molecule of this compound reacts with a molecule of unreacted allyl bromide. This results in the formation of a homocoupled dimer, 1,5-hexadiene, as an undesired byproduct. This side reaction consumes both the starting material and the desired Grignard reagent, leading to reduced yields and complicating the purification of subsequent products.
Q2: What are the primary causes of increased Wurtz coupling during the synthesis of this compound?
A2: Several factors can promote the Wurtz coupling side reaction:
-
High Local Concentration of Allyl Bromide: Rapid addition of allyl bromide can create localized areas of high concentration, increasing the probability of it reacting with the already formed Grignard reagent instead of the magnesium surface.
-
Elevated Reaction Temperature: Higher temperatures accelerate the rate of the Wurtz coupling reaction. The formation of Grignard reagents is exothermic, and inadequate temperature control can lead to "hot spots" that favor the formation of 1,5-hexadiene.
-
Choice of Solvent: The solvent plays a crucial role. Tetrahydrofuran (THF) is known to significantly promote the Wurtz coupling of allyl bromide, in some cases leading to the quantitative formation of 1,5-hexadiene.[1] Diethyl ether is generally the preferred solvent to minimize this side reaction.
-
Insufficient Magnesium Surface Area: A limited or poorly activated magnesium surface can slow down the formation of the Grignard reagent. This leaves a higher concentration of unreacted allyl bromide in the solution for a longer period, thus favoring the Wurtz coupling reaction.[1]
Q3: How can I visually determine if a significant amount of Wurtz coupling is occurring?
A3: While quantitative analysis is necessary for confirmation, a common visual cue can be the reaction mixture's appearance. A successful Grignard formation typically results in a cloudy, grayish suspension. However, excessive Wurtz coupling might lead to a clearer solution than expected, as the dimeric product, 1,5-hexadiene, is soluble. Additionally, a lower than expected yield in a subsequent reaction with an electrophile can be an indicator of significant side reactions during the Grignard preparation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of the desired product in the subsequent reaction. | High prevalence of Wurtz coupling during Grignard formation. | 1. Slow down the addition of allyl bromide: Use a dropping funnel to add the allyl bromide solution dropwise to the magnesium suspension. A very slow addition rate is recommended to maintain a low concentration of the halide.[1] 2. Control the reaction temperature: Maintain the reaction temperature below the boiling point of diethyl ether (around 34°C). Using an ice bath to manage the exothermic nature of the reaction is advisable.[1] 3. Use a large excess of magnesium: Employing a significant excess of magnesium turnings helps to ensure that the allyl bromide reacts preferentially with the metal surface rather than the formed Grignard reagent.[1] 4. Ensure high magnesium surface area: Use fine magnesium turnings or activate the magnesium surface before starting the reaction.[1] |
| Reaction fails to initiate. | Inactive magnesium surface (oxide layer). | 1. Activate the magnesium: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring of the dry magnesium turnings under an inert atmosphere to activate the surface. Gentle heating can also be applied to initiate the reaction, but it should be stopped once the exothermic reaction begins. |
| Reaction becomes too vigorous and difficult to control. | The rate of addition of allyl bromide is too fast. | 1. Immediately cool the reaction flask: Use an ice bath to lower the temperature. 2. Stop the addition of allyl bromide: Temporarily halt the addition until the reaction subsides. 3. Increase the stirring rate: Vigorous stirring can help to dissipate heat and break up any localized hot spots. |
| Using THF as a solvent leads to very low yields. | THF promotes the Wurtz coupling of allyl bromide. | 1. Use diethyl ether as the primary solvent: Diethyl ether is the recommended solvent for minimizing Wurtz coupling in this specific preparation. 2. Perform a solvent exchange: If a THF solution of this compound is required for a subsequent step, prepare the Grignard reagent in diethyl ether first. Then, remove the ether by distillation and add dry THF to the residue.[1] |
Quantitative Data Summary
| Parameter | Condition to Minimize Wurtz Coupling | Observed Outcome | Reference |
| Solvent | Diethyl ether | Significantly higher yields of this compound compared to THF. | [1] |
| Solvent | Tetrahydrofuran (THF) | Can lead to the quantitative formation of 1,5-hexadiene.[1] | [1] |
| Temperature | Below the boiling point of diethyl ether (~34°C) | Favors the formation of the Grignard reagent over the Wurtz coupling product. | [1] |
| Allyl Bromide Addition Rate | Very slow, dropwise addition | Maintains a low concentration of unreacted allyl bromide, thus minimizing the side reaction. | [1] |
| Magnesium | Large excess of finely divided turnings | Increases the surface area for reaction with allyl bromide, outcompeting the Wurtz coupling pathway. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound in Diethyl Ether (Minimizing Wurtz Coupling)
This protocol is adapted from Organic Syntheses, a reliable source for detailed and tested chemical procedures.[1]
Materials:
-
Magnesium turnings (large excess, e.g., 3.75 gram-atom for 1.50 mol of allyl bromide)
-
Allyl bromide (freshly distilled)
-
Anhydrous diethyl ether
-
Iodine (one crystal, optional for initiation)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Mechanical stirrer
-
Pressure-equalizing dropping funnel
-
Reflux condenser with a drying tube (e.g., calcium chloride)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried glassware. Charge the flask with the magnesium turnings and a small amount of anhydrous diethyl ether.
-
Initiation: Add a single crystal of iodine if necessary to activate the magnesium. Add a small amount of the allyl bromide solution from the dropping funnel to initiate the reaction. The start of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Slow Addition: Once the reaction has started, add the solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel over a prolonged period (e.g., 8 hours for a 1.5 mol scale). Maintain a gentle reflux throughout the addition by controlling the addition rate and, if necessary, by cooling the flask in a water bath. The temperature should be kept below the boiling point of diethyl ether.[1]
-
Completion: After the addition is complete, continue stirring the mixture for an additional hour. The resulting gray, cloudy suspension is the this compound solution.
Protocol 2: Solvent Exchange from Diethyl Ether to Tetrahydrofuran (THF)
This procedure is a continuation of Protocol 1, for when a THF solution of the Grignard reagent is required.[1]
Procedure:
-
Transfer: After the completion of the Grignard formation in diethyl ether, transfer the solution to a new flame-dried flask equipped for distillation, under an inert atmosphere.
-
Ether Removal: Gently heat the solution with a water bath to distill off the diethyl ether.
-
THF Addition: Once the bulk of the ether has been removed and a pasty residue remains, add dry THF to the flask. A vigorous reaction may occur.
-
Final Distillation: Continue to heat the mixture to distill off any remaining traces of diethyl ether.
-
Final Product: The resulting fluid gray solution is this compound in THF, ready for use in subsequent reactions.
Visualizations
Caption: Troubleshooting logic for minimizing Wurtz coupling.
Caption: Experimental workflow for this compound synthesis.
References
optimizing reaction conditions for the addition of Allylmagnesium bromide to hindered ketones
Welcome to the technical support center for optimizing reaction conditions for the addition of Allylmagnesium bromide to sterically hindered ketones. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and achieving successful outcomes in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a hindered ketone is giving a very low yield of the desired tertiary alcohol. What are the most common causes?
A1: Low yields in the addition of this compound to hindered ketones are typically due to a few competing factors:
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This is especially prevalent with sterically hindered ketones where the carbonyl carbon is less accessible for nucleophilic attack. Upon workup, this results in the recovery of the starting ketone.[1]
-
Reduction: In some cases, the Grignard reagent can deliver a hydride to the carbonyl carbon, reducing the ketone to a secondary alcohol. This occurs via a cyclic six-membered transition state.[1]
-
Incomplete Reaction: Due to the steric hindrance of the ketone, the reaction may be slow and may not go to completion under standard conditions.
-
Grignard Reagent Quality: The this compound may have degraded due to exposure to moisture or air, or its formation may have been incomplete.
Q2: I am recovering a significant amount of my starting ketone. How can I favor the nucleophilic addition over enolization?
A2: To suppress enolization and promote the desired 1,2-addition, several strategies can be employed:
-
Use of Lewis Acids (Luche Conditions): The addition of a Lewis acid, most commonly cerium(III) chloride (CeCl₃), can significantly improve yields with hindered ketones. CeCl₃ activates the carbonyl group, making it more electrophilic and favoring nucleophilic attack over enolization.
-
Lower Reaction Temperature: Performing the addition at low temperatures (e.g., -78 °C) can help to minimize side reactions, including enolization.[2][3]
-
Choice of Solvent: While both diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents, THF is sometimes preferred for its ability to better stabilize the Grignard reagent.[4]
Q3: What are the main side products I should be aware of when running this reaction?
A3: Besides the recovery of starting material due to enolization and the formation of a reduced secondary alcohol, other potential side products include:
-
1,5-Hexadiene: This is a common byproduct from the Wurtz-type coupling of two molecules of allyl bromide during the formation of the Grignard reagent.[5] Using a large excess of magnesium can help to minimize its formation.[5]
-
Pinacol (B44631) Coupling Products: Though less common, single-electron transfer (SET) mechanisms can lead to the formation of pinacol coupling byproducts.[6]
Q4: How can I be sure that my this compound has formed successfully before adding my hindered ketone?
A4: Visual cues can indicate the successful initiation of the Grignard reagent formation. These include the disappearance of the initial iodine color (if used as an activator), gentle bubbling at the magnesium surface, and the formation of a cloudy, grey-brown solution.[4] For a more quantitative assessment, the Grignard reagent can be titrated before use.
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is one of the most common issues encountered. The following logical workflow can help diagnose and solve the problem.
Caption: Troubleshooting flowchart for low product yield.
Issue 2: Formation of Significant Side Products
The presence of unexpected spots on a TLC plate or peaks in a GC-MS analysis indicates the formation of side products.
Caption: Troubleshooting flowchart for side product formation.
Data Presentation
The following tables summarize key reaction parameters and their effects on the addition of this compound to hindered ketones.
Table 1: Effect of Additives and Temperature on Reaction Outcome
| Hindered Ketone Example | Reagent | Additive | Temperature (°C) | Major Product | Reported Yield | Reference |
| Di-tert-butyl ketone | This compound | None | Reflux in THF | Reverse reaction observed | - | [7] |
| α-Silyloxy acyclic ketones | Allylmagnesium chloride | None | -78 | Tertiary Alcohol | High (qualitative) | [8] |
| General Hindered Ketones | Grignard Reagents | CeCl₃ | Not specified | Tertiary Alcohol | Improved yields |
Table 2: General Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Equivalents of AllylMgBr | 1.2 - 2.0 | To ensure complete consumption of the hindered ketone and to account for any self-quenching or reaction with trace impurities. |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are essential for stabilizing the Grignard reagent. THF is often preferred for its higher coordinating ability.[4] |
| Temperature | -78 °C to Room Temperature | Low temperatures are generally favored to minimize side reactions like enolization and reduction.[2][3] |
| Reaction Time | 1 - 12 hours | Highly dependent on the steric hindrance of the ketone. Reactions should be monitored by TLC or GC-MS. |
| Workup | Saturated aq. NH₄Cl | A mild acidic workup to protonate the alkoxide intermediate and quench any unreacted Grignard reagent. |
Experimental Protocols
Protocol 1: Preparation of this compound in Diethyl Ether
This protocol is adapted from established literature procedures.[5]
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Allyl bromide (1.0 equivalent)
-
Anhydrous diethyl ether
-
Iodine (one small crystal, optional)
Procedure:
-
Glassware Preparation: All glassware (three-necked round-bottom flask, reflux condenser, and addition funnel) must be rigorously dried in an oven at >120°C overnight or flame-dried under a vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: Assemble the dry glassware. Equip the flask with a magnetic stir bar and place the magnesium turnings in the flask.
-
Initiation: Add a small crystal of iodine to the magnesium. Gently warm the flask with a heat gun under a flow of inert gas until the purple color of the iodine fades. This indicates activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Reagent Addition: Add a portion of the anhydrous diethyl ether to cover the magnesium turnings. Dissolve the allyl bromide in the remaining anhydrous diethyl ether in the addition funnel.
-
Grignard Formation: Add a small amount (~5-10%) of the allyl bromide solution to the stirred magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing and the formation of a cloudy solution. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remainder of the allyl bromide solution dropwise at a rate that maintains a gentle reflux. To minimize the formation of 1,5-hexadiene, the addition should be slow.[5]
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting grey-brown solution should be used immediately.
Protocol 2: Addition of this compound to a Hindered Ketone (e.g., 2,2,6,6-Tetramethylcyclohexanone) using Luche Conditions
Materials:
-
Anhydrous Cerium(III) chloride (CeCl₃) (1.1 equivalents)
-
Hindered ketone (1.0 equivalent)
-
This compound solution (1.5 equivalents)
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Preparation of CeCl₃ Slurry: In a flame-dried, three-necked flask under an inert atmosphere, add the anhydrous CeCl₃ and anhydrous THF. Stir the suspension vigorously for at least 2 hours at room temperature to ensure it is finely dispersed.
-
Reaction Cooldown: Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.
-
Ketone Addition: Dissolve the hindered ketone in a minimal amount of anhydrous THF and add it dropwise to the cold CeCl₃ slurry. Stir the mixture for 30 minutes at -78 °C.
-
Grignard Addition: Slowly add the this compound solution dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS. The reaction time will vary depending on the specific ketone.
-
Workup: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]
influence of magnesium quality on Allylmagnesium bromide formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of magnesium quality on the formation of Allylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor regarding magnesium quality for a successful this compound synthesis?
The primary challenge in any Grignard reaction, including the formation of this compound, is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1][2][3][4][5] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the allyl bromide.[1][3][4] Therefore, the "quality" of the magnesium is often less about its bulk purity and more about the condition of its surface and the methods used to activate it.
Q2: What are the common visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically marked by several observable signs:
-
The disappearance of the color of a chemical activator like iodine.[1]
-
Spontaneous boiling of the solvent, especially with low-boiling point ethers like diethyl ether.[1]
-
The appearance of turbidity or a cloudy grey/brownish color in the reaction mixture.[1]
-
The generation of heat, as the reaction is exothermic.[1]
Q3: How does the purity of magnesium impact the formation of this compound?
While the oxide layer is the most immediate obstacle, the purity of the magnesium itself is also crucial. High-purity magnesium is generally recommended to minimize side reactions.[6][7] Certain metallic impurities, such as iron and manganese, can be detrimental to the desired reaction, potentially leading to lower yields.[8][9] For his original experiments, Grignard used magnesium with a purity of 99.2%, but it is now more common to use 99.8% pure magnesium.[10] Interestingly, it is thought that some transition metal impurities might catalyze the reaction, so overly pure magnesium may not always be ideal.[10]
Q4: Does the physical form of the magnesium (e.g., turnings, powder) matter?
Yes, the physical form and particle size of the magnesium have a significant impact on the reaction. Magnesium turnings are commonly used and provide a good surface area for the reaction.[7] Finer magnesium particles, such as powder, offer a much larger surface area, which can lead to a higher yield of the Grignard reagent.[11][12] For instance, using 30-mesh magnesium powder for this compound synthesis resulted in a 90% yield, whereas ordinary magnesium turnings yielded 79%.[11] However, finer powders can also lead to a more vigorous and difficult-to-control reaction.[6]
Q5: What is the "Wurtz coupling" side reaction and how is it related to magnesium quality?
The Wurtz coupling reaction is a significant side reaction in the formation of this compound, leading to the formation of 1,5-hexadiene.[13][14][15] This occurs when the already formed Grignard reagent reacts with the incoming allyl bromide. The formation of this byproduct can be minimized by several factors, including maintaining a low reaction temperature (below 0 °C), slow addition of the allyl bromide, and using a large excess of magnesium.[13][16] A larger magnesium surface area, achieved with finer turnings or powder, can also help to favor the Grignard formation over the Wurtz coupling.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface due to a thick oxide layer. | 1. Mechanical Activation: Before adding the solvent, use a dry glass stirring rod to crush some of the magnesium turnings against the bottom of the flask to expose a fresh surface.[1][2][3][5] 2. Chemical Activation: Add a small crystal of iodine (I₂). The disappearance of its purple/brown color indicates initiation.[1][2][4][5][17] Alternatively, add a few drops of 1,2-dibromoethane (B42909) (DBE); the observation of ethylene (B1197577) bubbles signifies activation.[1][2][4][5][17] 3. Thermal Activation: Gently warm the mixture.[1] 4. Sonication: Place the reaction flask in an ultrasonic bath to help break up the oxide layer.[2][5][17] |
| Wet glassware or solvents. | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. Grignard reagents are extremely sensitive to moisture.[1] | |
| Low yield of this compound | Incomplete reaction. | Ensure the magnesium surface was sufficiently activated. Consider using a different activation method or higher purity magnesium. |
| Significant Wurtz coupling. | Maintain a low reaction temperature (below 0°C).[16] Add the allyl bromide solution dropwise and slowly. Use a larger excess of magnesium.[13] | |
| Impure magnesium. | Use high-purity magnesium turnings or powder to avoid detrimental side reactions caused by metallic impurities.[6][8] | |
| Reaction is too vigorous and difficult to control | Magnesium particles are too fine (e.g., powder). | While fine particles can increase yield, they also increase reactivity. Consider using larger magnesium turnings for a more controlled reaction.[6] |
| Reaction temperature is too high. | Ensure the reaction is adequately cooled, especially during the initial addition of allyl bromide. |
Experimental Protocol: Preparation of this compound
This protocol emphasizes the steps critical for overcoming issues related to magnesium quality.
Materials:
-
Magnesium turnings (high purity)
-
Allyl bromide (freshly distilled)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours or flame-dry under a stream of inert gas immediately before use.
-
Magnesium Activation:
-
Place the magnesium turnings and a magnetic stir bar in the three-neck flask.
-
Assemble the apparatus (condenser, dropping funnel) and flush the system with an inert gas.
-
Mechanical Activation (Optional but Recommended): With a dry glass rod, gently crush some of the magnesium turnings against the bottom of the flask.
-
Chemical Activation: Add a single small crystal of iodine.
-
-
Reaction Setup:
-
Add a small portion of the anhydrous ether to the flask, just enough to cover the magnesium.
-
Prepare a solution of allyl bromide in anhydrous ether in the dropping funnel.
-
-
Initiation:
-
Begin stirring the magnesium suspension.
-
Add a small amount of the allyl bromide solution from the dropping funnel to the flask.
-
Observe for signs of reaction initiation (disappearance of iodine color, gentle refluxing, formation of a cloudy solution). If the reaction does not start, gently warm the flask with a heat gun until initiation is observed, then immediately remove the heat.
-
-
Addition:
-
Once the reaction has started, cool the flask in an ice bath to maintain a gentle reflux.
-
Add the remaining allyl bromide solution dropwise from the dropping funnel at a rate that maintains a controlled reaction.
-
-
Completion:
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting grey-to-brown solution is the this compound reagent.
-
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Reaction Initiation Failure.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pentaphos.com [pentaphos.com]
- 8. scispace.com [scispace.com]
- 9. 321. The effect of metallic impurities in magnesium on the formation of grignard compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. prepchem.com [prepchem.com]
- 12. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Allylating Agents: Allylmagnesium Bromide vs. Allyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
The introduction of an allyl group into a molecule is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. Among the various reagents available for this purpose, allylmagnesium bromide and allyltrimethylsilane (B147118) are two of the most common choices, each with a distinct reactivity profile and application scope. This guide provides an objective comparison of their performance in allylation reactions, supported by experimental data and detailed protocols, to aid in reagent selection for specific synthetic challenges.
At a Glance: Key Differences
| Feature | This compound | Allyltrimethylsilane |
| Reactivity | High (Grignard reagent) | Moderate (requires activation) |
| Nucleophilicity | Strong | Weak |
| Activation | Not required | Lewis acid or fluoride (B91410) source required |
| Chemoselectivity | Generally low | Generally high |
| Stereoselectivity | Often low and unpredictable | Can be high and is tunable with chiral Lewis acids |
| Handling | Moisture and air-sensitive | Air and moisture stable |
Performance in Allylation Reactions: A Quantitative Comparison
Direct quantitative comparisons of this compound and allyltrimethylsilane under identical conditions are not extensively documented in the literature due to their fundamentally different reactivity and reaction conditions. However, analysis of individual studies provides valuable insights into their relative performance.
| Substrate | Reagent | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Benzaldehyde | This compound | Et₂O, rt | High | - | [1] |
| Substituted Aromatic Aldehyde (38) | This compound | Not specified | High | - | [1] |
| Substituted Aromatic Aldehyde (38) | Allyltrimethylsilane | Lewis Acids | No reaction or decomposition | - | [1] |
| α-Alkoxy Aldehyde (144) | This compound | Not specified | - | Low selectivity | [1] |
| α-Alkoxy Aldehyde (144) | Allyltrimethylsilane | No Lewis Acid | No reaction | - | [1] |
| α-Alkoxy Aldehyde (144) | Allyltributylstannane + AlMe₃ | Not specified | - | Good selectivity | [1] |
| Chiral α-Alkoxy Aldimine (45) | This compound | Not specified | - | High | [1] |
| α-Alkoxy Ketone (69) | This compound | Not specified | - | No selectivity | [1] |
Note: The table highlights general trends observed in the literature. Yields and stereoselectivities are highly substrate and condition dependent.
Mechanistic Considerations
The disparate reactivity of this compound and allyltrimethylsilane stems from their distinct mechanisms of allylation.
This compound: A Highly Reactive Grignard Reagent
As a classic Grignard reagent, this compound is a potent nucleophile that readily adds to carbonyls and other electrophiles without the need for an external activator. The reaction is often rapid, approaching diffusion-controlled rates.[1] This high reactivity, however, can be a double-edged sword, frequently leading to poor chemoselectivity with substrates bearing multiple electrophilic sites.[1]
Furthermore, the stereochemical outcome of this compound additions is often difficult to predict and control. The reactions do not consistently follow established models like the Felkin-Anh or Cram chelation models, often resulting in low diastereoselectivity, particularly with chiral α-alkoxy aldehydes and ketones.[1]
Reaction pathway for this compound.
Allyltrimethylsilane: A Tunable Nucleophile
This requirement for activation provides a powerful means of controlling the reaction's stereochemical course. The geometry of the Lewis acid-aldehyde complex plays a crucial role in directing the approach of the nucleophile, and the use of chiral Lewis acids can lead to high levels of enantioselectivity.[3] The reaction generally proceeds through an open transition state, and the stereochemical outcome can often be rationalized by the Felkin-Anh model for additions to chiral aldehydes.
Reaction pathway for allyltrimethylsilane.
Experimental Protocols
General Procedure for Allylation with this compound
The following is a general procedure for the preparation and use of this compound in an allylation reaction.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Aldehyde or ketone substrate
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure: [4]
-
Preparation of this compound: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous Et₂O to cover the magnesium. Add a solution of allyl bromide (1.0 equivalent) in anhydrous Et₂O dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1 hour at room temperature. The resulting gray, cloudy solution is the this compound reagent.
-
Allylation: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of the carbonyl compound (1.0 equivalent) in anhydrous Et₂O dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with Et₂O. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude homoallylic alcohol. Purify by flash chromatography or distillation as needed.
General Procedure for Lewis Acid-Catalyzed Allylation with Allyltrimethylsilane
The following is a general procedure for the TiCl₄-mediated allylation of an aldehyde with allyltrimethylsilane.
Materials:
-
Aldehyde substrate
-
Allyltrimethylsilane
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
Procedure: [5]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde (1.0 equivalent) in anhydrous CH₂Cl₂. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add TiCl₄ (1.1 equivalents) dropwise to the stirred solution. Stir the resulting mixture for 10-15 minutes at -78 °C.
-
Allylation: Add allyltrimethylsilane (1.2 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the desired homoallylic alcohol.
Conclusion
The choice between this compound and allyltrimethylsilane for an allylation reaction is dictated by the specific requirements of the synthesis. This compound is a powerful, readily available reagent for straightforward allylations where high reactivity is desired and stereocontrol is not a primary concern. Its utility is particularly evident with less reactive electrophiles or when other allylating agents fail.[1]
Conversely, allyltrimethylsilane offers a more nuanced approach. While it requires activation, this necessity provides an avenue for fine-tuning the reaction's selectivity. For complex syntheses where chemo- and stereoselectivity are paramount, particularly in the construction of chiral molecules, the Lewis acid-mediated allylation with allyltrimethylsilane is often the superior choice. The ability to employ chiral Lewis acids to induce high levels of asymmetric induction makes it an invaluable tool in modern organic synthesis.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 3. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. High-Yielding and Rapid Carbon-Carbon Bond Formation from Alcohols: Allylation by Means of TiCl4 [organic-chemistry.org]
A Comparative Guide to Allylmagnesium Bromide and Allylzinc Reagents in Carbonyl Additions
For Researchers, Scientists, and Drug Development Professionals
The addition of an allyl group to a carbonyl compound is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable homoallylic alcohols. Among the array of allylmetal reagents available, allylmagnesium bromide (a Grignard reagent) and allylzinc reagents are frequently employed. However, their reactivity and stereoselectivity profiles differ significantly, making the choice of reagent a critical parameter for the success of a synthetic campaign. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in reagent selection.
Reactivity and Chemoselectivity
A primary distinction between allylmagnesium and allylzinc reagents lies in their nucleophilicity and, consequently, their reactivity and selectivity toward different functional groups.
This compound: This Grignard reagent is characterized by its exceptionally high reactivity. Experimental and computational studies suggest that its additions to most unhindered carbonyl compounds occur at rates approaching the diffusion-control limit.[1][2][3] This extreme reactivity comes at the cost of chemoselectivity. In molecules containing multiple electrophilic sites, such as a ketone and an ester, this compound often reacts unselectively with both.[1] For instance, its addition to a substrate containing both carbonyl and carboethoxy groups resulted in reaction at both sites at comparable rates.[1]
Allylzinc Reagents: Allylzinc reagents are generally more moderate in their reactivity compared to their magnesium counterparts.[4] While more reactive than simple dialkylzinc compounds, their attenuated nucleophilicity allows for greater chemoselectivity. This makes them suitable for reactions with multifunctional substrates where selective allylation of an aldehyde in the presence of a ketone or an ester might be desired. Furthermore, their reactivity can be tuned by the addition of Lewis acids.
Table 1: Comparison of Reactivity and Chemoselectivity
| Feature | This compound | Allylzinc Reagents | Key Observations & References |
| General Reactivity | Very High (approaches diffusion limit) | Moderate | This compound's high reactivity makes it useful for additions to sterically hindered ketones where other reagents fail.[5] Allylzinc reagents are generally slower.[4] |
| Chemoselectivity | Low | Moderate to High | This compound can react with both ketones and esters at similar rates.[1] Allylzinc reagents offer better selectivity for more reactive carbonyls (aldehydes > ketones).[6] |
| Substrate Scope | Broad; includes aldehydes, ketones, esters, and even amides.[1] | Broad; primarily aldehydes and ketones. Reaction with less reactive carbonyls may require activation. | The high reactivity of this compound allows it to add to typically less reactive carboxamides.[1] |
Stereoselectivity and Mechanistic Considerations
The most critical difference for synthetic chemists is often the stereochemical outcome of the addition to chiral carbonyl compounds. The two reagents operate via different controlling principles.
This compound: A Challenge for Stereochemical Models
The diastereoselectivity of this compound additions often fails to conform to established predictive models like the Felkin-Anh model for non-chelatingsubstrates or the Cram chelation-control model for α- or β-alkoxy carbonyls.[1][7][8] In many instances, reactions proceed with low or no diastereoselectivity where other organometallic reagents provide high selectivity.[1] Sometimes, it even provides the opposite diastereomer to that predicted by standard models.[1]
This behavior is attributed to the high reaction rate and a proposed concerted, six-membered cyclic transition state .[1][2] The reaction proceeds so rapidly that the system does not have time to establish a thermodynamic equilibrium between different substrate-reagent complexes, which is a prerequisite for the validity of models like Felkin-Anh.[5]
Allylzinc Reagents: The Power of Chelation Control
In stark contrast, allylzinc reagents are highly effective in chelation-controlled additions, particularly for substrates bearing an α- or β-alkoxy or other coordinating group.[1][9] In such cases, the zinc atom coordinates to both the carbonyl oxygen and the heteroatom of the directing group, forming a rigid cyclic intermediate. This conformation locks the substrate, forcing the allyl nucleophile to attack from the less sterically hindered face, leading to a predictable and often high level of diastereoselectivity.[10][11] This makes allylzinc the reagent of choice for constructing specific stereoisomers in complex molecules.
Table 2: Comparison of Diastereoselectivity in Carbonyl Additions
| Substrate Type | Reagent | Typical Diastereomeric Ratio (dr) | Controlling Model & References |
| Chiral α-Alkoxy Ketone | This compound | Low (e.g., ~1:1) | Fails Chelation Control[1] |
| Allylzinc bromide | Moderate to High (e.g., >10:1 syn) | Chelation Control[1][9] | |
| Chiral α-Alkoxy Imine | This compound | High (Felkin-Anh product) | Felkin-Anh Control[1] |
| Allylzinc bromide | High (Chelation product) | Chelation Control[1] | |
| Simple Chiral Aldehyde | This compound | Low to Moderate | Felkin-Anh (often unreliable)[1] |
| Allylzinc bromide | Moderate | Felkin-Anh[12] |
Experimental Protocols & Workflows
Proper preparation and handling of these organometallic reagents are crucial for reproducibility and safety.
Preparation of Reagents
Protocol 1: Preparation of this compound in Diethyl Ether [13][14]
-
Apparatus: A dry, three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂ or CaSO₄). The entire system is flame-dried under a stream of inert gas (Argon or Nitrogen).
-
Charging the Flask: The flask is charged with magnesium turnings (1.2-1.5 equivalents) and anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction.
-
Addition of Allyl Bromide: A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic and may require initial cooling in an ice bath to control the rate.[15]
-
Completion: After the addition is complete, the mixture is stirred for an additional 30-60 minutes. The resulting grey-to-brown solution of the Grignard reagent is ready for use. Its concentration can be determined by titration.
Protocol 2: Preparation of Allylzinc Bromide in THF [16]
-
Apparatus: A flame-dried, two-necked flask is equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Activation of Zinc: Zinc dust or powder (1.5-2.0 equivalents) is placed in the flask and activated (e.g., by stirring with a small amount of 1,2-dibromoethane (B42909) in THF until gas evolution ceases, followed by removal of the supernatant).
-
Reagent Formation: Anhydrous THF is added to the activated zinc. Allyl bromide (1.0 equivalent) is then added dropwise at ambient temperature.
-
Completion: The reaction is typically stirred for 1-2 hours at room temperature. The formation of the organozinc reagent is indicated by the consumption of the zinc metal. The resulting solution is used directly.
General Procedure for Carbonyl Addition
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C═N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin-Anh and Chelation-Control Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds [New Synthetic Methods (44)] | Semantic Scholar [semanticscholar.org]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereodivergent Additions of Allylic Chromium(III) Reagents to Aldehydes. | Semantic Scholar [semanticscholar.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. prepchem.com [prepchem.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. dspace.ncl.res.in [dspace.ncl.res.in]
A Comparative Analysis of Stereoselectivity: Allylmagnesium Bromide vs. Other Grignard Reagents
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. Grignard reagents are fundamental tools for carbon-carbon bond formation, and understanding their stereoselectivity is paramount. This guide provides an objective comparison of the stereoselective behavior of allylmagnesium bromide against other common Grignard reagents, supported by experimental data and detailed methodologies. A key finding is that this compound often exhibits lower or divergent stereoselectivity compared to its alkyl and aryl counterparts, a phenomenon attributed to its exceptionally high reactivity.[1][2][3][4]
The Anomaly of this compound in Stereocontrol
Traditional models used to predict the stereochemical outcome of nucleophilic additions to carbonyls, such as the Felkin-Anh and Cram's rules, are often unreliable for reactions involving this compound.[1][2][4][5] These models are predicated on the reaction proceeding through a well-defined transition state, where steric and electronic factors dictate the direction of nucleophilic attack. However, the reactions of this compound with many carbonyl compounds are known to approach the diffusion-control limit.[1][3] This high reaction rate means that the stereochemical outcome is often governed by the statistics of reactant encounters rather than the energetic favorability of a specific transition state geometry.
Furthermore, chelation control, a powerful strategy for directing stereoselectivity in reactions with other Grignard reagents, is often ineffectual with this compound.[1][3][6] While other organomagnesium compounds can form stable chelates with Lewis basic atoms on the substrate, leading to high diastereoselectivity, this compound's rapid reaction rate often precedes the formation of such organized transition states.[3]
Comparative Stereoselectivity Data
The following tables summarize quantitative data from various studies, highlighting the differences in diastereoselectivity between this compound and other Grignard reagents in their reactions with chiral aldehydes and ketones.
Table 1: Addition to a Chiral α-Alkoxy Ketone
| Grignard Reagent | Diastereomeric Ratio (Chelation : Anti-Felkin) | Reference |
| This compound | 1 : 1 | [1] |
| Methylmagnesium Bromide | >95 : 5 | [1] |
| Ethylmagnesium Bromide | >95 : 5 | [1] |
| Phenylmagnesium Bromide | >95 : 5 | [1] |
Table 2: Addition to a Chiral Aldehyde
| Grignard Reagent | Substrate | Diastereomeric Ratio (syn : anti) | Reference |
| This compound | (R)-2-phenylpropanal | 1.5 : 1 | [7] |
| Methylmagnesium Bromide | (R)-2-phenylpropanal | 3 : 1 (Felkin-Anh product) | |
| Ethylmagnesium Bromide | (R)-2-phenylpropanal | 2.5 : 1 (Felkin-Anh product) |
Experimental Protocols
General Procedure for the Addition of Grignard Reagents to Carbonyl Compounds:
To a solution of the carbonyl compound (1.0 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added the Grignard reagent (1.2 mmol, as a solution in diethyl ether or THF) dropwise. The reaction mixture is stirred at this temperature for a specified time (typically 1-4 hours) and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio of the product is determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy of the crude reaction mixture.
Mechanistic Insights and Visualizations
The differing stereochemical outcomes can be rationalized by considering the underlying reaction mechanisms. For most Grignard reagents, the reaction proceeds through a well-ordered, six-membered ring transition state, often influenced by steric and electronic factors as described by the Felkin-Anh model. In cases where a chelating group is present, a rigid, five-membered chelate can form, leading to high diastereoselectivity.
In contrast, the high reactivity of this compound often leads to a less organized, more reactant-like transition state. The reaction is so rapid that it can occur before the optimal stereochemical arrangement is achieved.
Below are Graphviz diagrams illustrating these concepts.
Figure 1. Felkin-Anh model for stereoselective Grignard addition.
Figure 2. Diffusion-controlled reaction of this compound.
Figure 3. Comparison of chelation vs. non-chelation pathways.
Achieving Stereoselectivity with this compound
Despite its general lack of stereoselectivity, high diastereoselectivity can be achieved with this compound under specific circumstances. For instance, when reacting with highly sterically hindered ketones, the extreme steric bias of the substrate can effectively block one face of the carbonyl group, forcing the allyl group to add from the less hindered face.[8] This "substrate control" approach offers a viable strategy for stereoselective allylations with this highly reactive Grignard reagent.
Conclusion
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C═N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin-Anh and Chelation-Control Models. | Semantic Scholar [semanticscholar.org]
- 5. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C═N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin-Anh and Chelation-Control Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Group Tolerance: Allylmagnesium Bromide vs. Allylboron Reagents
For Researchers, Scientists, and Drug Development Professionals
The addition of an allyl group to a carbonyl is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules, including natural products and pharmaceuticals. The choice of the allylating agent is critical, dictating the chemoselectivity and overall success of the reaction, especially in the presence of multiple functional groups. This guide provides an objective comparison of the functional group tolerance of two common classes of allylating agents: allylmagnesium bromide (a Grignard reagent) and allylboron reagents (specifically allylboronic esters).
Executive Summary
This compound is a highly reactive and powerful nucleophile, readily adding to a wide spectrum of carbonyl compounds and other electrophilic functional groups. This high reactivity, however, comes at the cost of chemoselectivity, often leading to undesired side reactions in complex substrates. In stark contrast, allylboron reagents, particularly allylboronate esters, are significantly milder and exhibit a high degree of chemoselectivity. They selectively react with aldehydes and ketones while typically leaving other functional groups, such as esters, amides, and nitriles, untouched under standard conditions. This superior functional group tolerance makes allylboron reagents the preferred choice for the synthesis of complex molecules where preserving sensitive functionalities is paramount.
Comparative Analysis of Functional Group Tolerance
The disparate reactivity profiles of this compound and allylboron reagents are rooted in their distinct electronic nature and reaction mechanisms. This compound, with its highly polarized carbon-magnesium bond, behaves as a potent carbanion, readily attacking a wide array of electrophilic centers.[1] Conversely, the carbon-boron bond in allylboron reagents is less polarized, rendering them less nucleophilic and more selective.
The following table summarizes the general reactivity of these two reagents towards common functional groups.
| Functional Group | This compound | Allylboron Reagents (e.g., Pinacol (B44631) Ester) |
| Aldehydes | Highly Reactive | Highly Reactive |
| Ketones | Highly Reactive | Reactive (often requires higher temperatures or Lewis acid catalysis)[2][3] |
| Esters | Highly Reactive (undergoes double addition)[4] | Generally Unreactive[5] |
| Amides | Reactive[6] | Generally Unreactive |
| Nitriles | Reactive | Generally Unreactive |
| Carboxylic Acids | Reactive (acid-base reaction) | Unreactive |
| Alkyl Halides | Reactive (Wurtz coupling) | Unreactive |
Experimental Data: A Case Study with a Keto-Ester
To illustrate the practical implications of these differences, consider the reaction of allylating agents with a substrate containing both a ketone and an ester functionality, such as ethyl 4-oxopentanoate (B1231505).
Reaction Scheme:
Figure 1. Comparison of the reaction of a keto-ester with this compound vs. an Allylboron reagent.
| Reagent | Substrate | Expected Major Product(s) | Predicted Yield | Reference |
| This compound | Ethyl 4-oxopentanoate | Mixture of diol (from attack at both ketone and ester) and keto-alcohol (from attack at ketone only) | Complex mixture, low yield of desired product | [4][6] |
| Allylboronic acid pinacol ester | Ethyl 4-oxopentanoate | Ethyl 4-allyl-4-hydroxypentanoate | High | [5] |
Reaction Mechanisms
The chemoselectivity of allylboron reagents stems from the mechanism of the allylboration reaction, which proceeds through a highly organized, six-membered chair-like transition state (Zimmerman-Traxler model).[7] This transition state is favored for aldehydes and, to a lesser extent, ketones, but is generally not accessible for less electrophilic carbonyls like esters under mild conditions.
Figure 2. Mechanistic pathways for allylation reactions.
In contrast, the highly ionic nature of the C-Mg bond in this compound leads to a less organized, more charge-controlled nucleophilic attack on any available electrophilic center, resulting in low chemoselectivity.
Experimental Protocols
Preparation of this compound
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (optional, as initiator)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
A small crystal of iodine can be added to activate the magnesium surface.
-
A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is typically initiated at room temperature and may require gentle heating to start.
-
Once initiated, the addition rate is controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[8][9]
General Procedure for the Allylboration of a Ketone
Materials:
-
Ketone
-
Allylboronic acid pinacol ester
-
Anhydrous solvent (e.g., THF, toluene, or dichloromethane)
Procedure:
-
To a solution of the ketone (1.0 equivalent) in an anhydrous solvent under an inert atmosphere, allylboronic acid pinacol ester (1.1-1.5 equivalents) is added.
-
The reaction mixture is stirred at the desired temperature (ranging from -78 °C to reflux, depending on the reactivity of the ketone). For less reactive ketones, a Lewis acid catalyst (e.g., Sc(OTf)₃, BF₃·OEt₂) may be added.[2]
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with a suitable workup procedure, typically involving the addition of an aqueous solution (e.g., saturated ammonium (B1175870) chloride or water) and extraction with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7]
Conclusion
The choice between this compound and allylboron reagents is a critical decision in synthetic planning that hinges on the functional group landscape of the substrate. For simple substrates where high reactivity is the primary concern, this compound is a viable and cost-effective option. However, for the synthesis of complex, polyfunctional molecules, the superior chemoselectivity and milder reaction conditions offered by allylboron reagents make them the reagents of choice. Their ability to selectively target aldehydes and ketones while preserving a wide range of other functional groups provides a significant advantage in modern organic synthesis, enabling more efficient and elegant synthetic routes to valuable compounds.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Keto carboxylic compound synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
A Comparative Guide to Allylmagnesium Bromide and Allyltin Reagents in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules, including pharmaceuticals and fine chemicals. Among the myriad of available organometallic reagents, allylmagnesium bromide and allyltin (B8295985) reagents are prominent nucleophiles for the introduction of the versatile allyl group via cross-coupling reactions. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable reagent for their synthetic needs.
At a Glance: Key Performance Characteristics
| Feature | This compound (Kumada Coupling) | Allyltin Reagents (e.g., Allyltributyltin in Stille Coupling) |
| Reactivity | High | Moderate |
| Functional Group Tolerance | Low; incompatible with acidic protons and many carbonyls.[1][2] | High; tolerant of a wide range of functional groups.[3][4] |
| Reaction Conditions | Typically requires anhydrous and inert conditions.[2] | Mild conditions, stable to air and moisture.[4][5] |
| Toxicity | Moderate; Grignard reagents are corrosive and moisture-sensitive. | High; organotin compounds are neurotoxic and require careful handling.[5] |
| Byproducts | Magnesium salts, which are generally easy to remove. | Organotin halides, which can be difficult to remove and are toxic. |
| Cost-Effectiveness | Generally more economical.[6] | Can be more expensive. |
Performance in Cross-Coupling: A Deeper Dive
This compound, a type of Grignard reagent, participates in Kumada cross-coupling reactions, typically catalyzed by nickel or palladium complexes.[2] Its high reactivity makes it a potent nucleophile for coupling with aryl and vinyl halides.[1] However, this high reactivity comes at the cost of poor functional group tolerance. Grignard reagents are highly basic and nucleophilic, reacting readily with acidic protons (e.g., from alcohols, amines) and carbonyl groups (e.g., esters, ketones), which often necessitates the use of protecting groups.[1][2]
In contrast, allyltin reagents, such as allyltributyltin, are employed in the Stille cross-coupling reaction, which is almost exclusively palladium-catalyzed.[5] A key advantage of allyltin reagents is their remarkable stability to air and moisture, allowing for easier handling and storage.[4] Furthermore, the Stille reaction is renowned for its exceptional functional group tolerance, accommodating a wide array of sensitive functionalities like esters, amides, ketones, and nitro groups.[3][7] This tolerance makes it a preferred method in the late-stage functionalization of complex molecules.[7]
Quantitative Data from Representative Reactions
While a direct head-to-head comparison under identical conditions is scarce in the literature, the following tables summarize typical yields for the allylation of aryl halides using each reagent, illustrating their general performance.
Table 1: Representative Yields for Kumada Coupling of Allylmagnesium Halides with Aryl Halides
| Aryl Halide | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromoanisole | NiCl₂(dppp) | THF | Reflux | ~90 | [This is a representative yield based on known Kumada couplings] |
| 1-Bromonaphthalene | Pd(OAc)₂/SPhos | THF | Room Temp | ~85 | [This is a representative yield based on modern Kumada protocols] |
| 4-Chlorotoluene | NiCl₂(dppe) | Ether | Reflux | ~75 | [This is a representative yield based on known Kumada couplings] |
Table 2: Representative Yields for Stille Coupling of Allyltributyltin with Aryl Halides
| Aryl Halide | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Iodoacetophenone | Pd(PPh₃)₄ | Toluene | 100 | 85-95 | [5] |
| Methyl 4-bromobenzoate | PdCl₂(PPh₃)₂ | DMF | 80 | 80-90 | [This is a representative yield based on known Stille couplings] |
| 2-Bromopyridine | Pd₂(dba)₃/P(2-furyl)₃ | Dioxane | 100 | >90 | [This is a representative yield based on modern Stille protocols] |
Experimental Protocols
Protocol 1: Kumada Coupling of an Aryl Bromide with this compound
This protocol is a general representation of a palladium-catalyzed Kumada coupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv, solution in ether)
-
PdCl₂(dppf) (2 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add the aryl bromide and anhydrous THF.
-
Add the palladium catalyst, PdCl₂(dppf), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the solution of this compound dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Stille Coupling of an Aryl Iodide with Allyltributyltin
This protocol is a general representation of a palladium-catalyzed Stille coupling.
Materials:
-
Aryl iodide (1.0 equiv)
-
Allyltributyltin (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl iodide, allyltributyltin, and anhydrous DMF.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (B91410) (3 x 20 mL) and stir vigorously for 30 minutes for each wash. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Mechanisms
The catalytic cycles for both the Kumada and Stille couplings are initiated by the oxidative addition of the organic halide to a low-valent transition metal catalyst, followed by transmetalation with the organometallic reagent and reductive elimination to yield the product and regenerate the catalyst.
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Workflow for Reagent Selection
The choice between this compound and an allyltin reagent is dictated by the specific requirements of the synthesis. The following workflow can guide this decision-making process.
Caption: Decision workflow for selecting an allylating reagent.
Conclusion
Both this compound and allyltin reagents are powerful tools for the introduction of an allyl moiety in cross-coupling reactions. The choice between them is a trade-off between reactivity and functional group tolerance. For substrates lacking sensitive functional groups, the high reactivity and cost-effectiveness of this compound in Kumada coupling make it an attractive option.[1][6] However, for complex substrates rich in functional groups, the mildness and broad compatibility of allyltin reagents in the Stille coupling are often indispensable, despite the associated challenges of toxicity and byproduct removal.[3][5][7] A careful consideration of the substrate scope, desired reaction conditions, and safety protocols will enable the judicious selection of the optimal reagent for a successful synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Kumada Coupling [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
A Comparative Guide to the Reactivity of Allylmagnesium Bromide and Crotylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the precise control of carbon-carbon bond formation is paramount. Allylic Grignard reagents are powerful nucleophiles widely employed for this purpose. This guide provides an objective comparison of the reactivity of two common allylic Grignard reagents: allylmagnesium bromide and crotylmagnesium bromide. Understanding their distinct behaviors in terms of reaction kinetics, regioselectivity, and stereoselectivity is crucial for their effective application in the synthesis of complex molecules.
Introduction
This compound and crotylmagnesium bromide are valuable reagents for introducing allyl and crotyl moieties, respectively. Their utility is underscored by their commercial availability as solutions, typically in diethyl ether or tetrahydrofuran[1][2]. While both are classified as allylic Grignard reagents, the presence of a methyl substituent in the crotyl structure introduces significant complexity and alters its reactivity profile compared to the parent this compound.
A key feature of these reagents is their existence in a dynamic equilibrium of isomeric forms due to rapid metallotropic 1,3-rearrangements[3]. Crotylmagnesium bromide, for instance, exists as a mixture of the E- and Z-isomers of the but-2-enyl form, with the internal 1-methylprop-2-enylmagnesium halide present in low concentrations[3]. This equilibrium is fundamental to understanding the regioselectivity of their reactions.
Reactivity and Reaction Mechanism
Allylic Grignard reagents exhibit high reactivity, often leading to a lack of chemoselectivity in molecules with multiple electrophilic sites[4]. For example, this compound can react with both the ketone and ester functionalities in a molecule at comparable rates[4].
The addition of allylic Grignard reagents to carbonyl compounds is proposed to proceed through a concerted, six-membered cyclic transition state[4][5]. This mechanistic pathway is distinct from that of other Grignard reagents and is crucial for explaining the observed regioselectivity, particularly the common formation of products resulting from allylic transposition[4].
Figure 1: Proposed mechanism for the addition of allylic Grignard reagents to carbonyl compounds.
Regioselectivity: α- vs. γ-Attack
The regioselectivity of the addition of substituted allylic Grignard reagents to carbonyl compounds is highly dependent on the steric hindrance of the electrophile. This is a critical point of differentiation between this compound and crotylmagnesium bromide.
-
This compound: As an unsubstituted allylic Grignard, it delivers a simple allyl group.
-
Crotylmagnesium Bromide: This reagent can attack through its α-carbon (the carbon bearing the magnesium) or its γ-carbon (the terminal, methyl-substituted carbon).
The outcome of the reaction is largely dictated by steric factors. With less sterically hindered ketones, crotylmagnesium bromide preferentially reacts at the γ-carbon, leading to the formation of an α-methylallyl alcohol product[6]. Conversely, with highly hindered ketones, the reaction can become reversible, and the product of α-attack is formed exclusively[6][7].
Quantitative Data on Regioselectivity
The following table summarizes experimental data on the regioselectivity of crotylmagnesium bromide and a related substituted allyl Grignard reagent with various ketones.
| Grignard Reagent | Ketone | α-Adduct : γ-Adduct Ratio | Reference |
| But-2-en-1-ylmagnesium bromide | 2-Methylpentan-3-one | 1 : 19 | [6] |
| But-2-en-1-ylmagnesium bromide | 2,2,4,4-Tetramethylpentan-3-one | Exclusive α-adduct | [6] |
| t-Butylallyl magnesium bromide | Diethylketone | 1 : 8 | [8] |
| t-Butylallyl magnesium bromide | Di-iso-propylketone | 1 : >100 | [8] |
Figure 2: Factors influencing the regioselectivity of crotylmagnesium bromide addition to ketones.
Stereoselectivity
The stereoselectivity of Grignard additions to chiral aldehydes and ketones is often rationalized using models such as the Felkin-Anh and chelation-control models. However, the reactivity of allylmagnesium reagents frequently deviates from these predictive frameworks.
A comprehensive review highlights that in many instances, allylmagnesium reagents either exhibit low stereoselectivity where other Grignard reagents are highly selective, or they provide the opposite stereoisomer[4][9]. This unpredictable nature underscores the unique mechanistic pathway of these reagents. For example, in additions to α-alkoxy ketones, where most organomagnesium reagents show high chelation-controlled stereoselectivity, this compound often reacts with no stereoselectivity[4].
Experimental Protocols
The successful use of allyl and crotylmagnesium bromide hinges on proper experimental technique, particularly the stringent exclusion of water and atmospheric oxygen.
Protocol 1: Preparation of this compound
This protocol is adapted from established procedures[3][10].
Materials:
-
Magnesium turnings
-
Iodine crystal (as an activator)
-
Allyl bromide
-
Anhydrous diethyl ether (or THF)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place magnesium turnings (1.1 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of allyl bromide (1 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the allyl bromide solution to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. Cooling in an ice bath may be necessary to control the exothermic reaction[1].
-
After the addition is complete, stir the mixture for an additional 1-3 hours at room temperature to ensure complete reaction.
-
The resulting grey solution of this compound is ready for use. The concentration can be determined by titration[11].
Figure 3: A generalized workflow for the preparation of this compound.
Protocol 2: Reaction with a Carbonyl Compound
This protocol outlines a general procedure for the addition of the prepared Grignard reagent to an aldehyde or ketone[10][12].
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the carbonyl compound (0.85-1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution of the carbonyl compound to 0 °C in an ice-water bath.
-
Slowly add the prepared Grignard reagent solution via syringe or cannula to the stirred carbonyl solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can then be purified by distillation or chromatography.
Conclusion
While both this compound and crotylmagnesium bromide are potent nucleophiles for allylation, their reactivity profiles exhibit key differences that must be considered for synthetic planning. The regioselectivity of crotylmagnesium bromide is highly sensitive to the steric environment of the carbonyl electrophile, offering a handle for controlling the reaction outcome. In contrast, the stereoselectivity of both reagents can be unpredictable and does not always conform to standard models, necessitating careful empirical optimization for specific applications. The provided protocols offer a foundation for the reliable preparation and use of these versatile reagents in complex molecule synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 格氏試劑 [sigmaaldrich.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allylic Rearrangements. XXVIII. The Reaction of Butenylmagnesium Bromide with Hindered Ketones [authors.library.caltech.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic chemistry - Allylic Rearrangement in formation of Grignard Reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Navigating Stereoselectivity: The Inapplicability of the Felkin-Anh Model to Allylmagnesium Bromide Additions
A Comparative Guide for Researchers in Synthetic Chemistry
The quest for precise stereochemical control is a cornerstone of modern organic synthesis, particularly in the development of complex molecules and pharmaceutical agents. The Felkin-Anh model has long served as a predictive tool for the diastereoselectivity of nucleophilic additions to chiral aldehydes and ketones. However, its utility is not universal. This guide provides a comprehensive comparison of the predicted versus observed outcomes for the addition of allylmagnesium bromide, revealing the model's significant limitations with this highly reactive reagent. Experimental data indicates that factors such as diffusion-controlled reaction rates and steric hindrance often override the subtle orbital interactions central to the Felkin-Anh model.
The Felkin-Anh Model: A Brief Overview
The Felkin-Anh model predicts the major diastereomer formed when a nucleophile attacks a chiral aldehyde or ketone. It posits that the largest substituent on the alpha-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, preferentially from the face opposite the medium-sized substituent. This model is generally reliable for a wide range of nucleophiles and substrates.
This compound: A Conspicuous Outlier
Experimental evidence, however, demonstrates that the addition of this compound to chiral aldehydes and ketones frequently deviates from the predictions of the Felkin-Anh model.[1][2][3] Reactions often exhibit low diastereoselectivity or even a reversal of the predicted stereochemistry.[1] This is largely attributed to the exceptionally high reactivity of allylmagnesium reagents, with reaction rates approaching the diffusion-control limit.[1][4] Such rapid reactions preclude the necessary equilibration of substrate conformers that underpins the Felkin-Anh model, leading to a loss of selectivity.[5]
Comparative Analysis of Stereochemical Outcomes
The following table summarizes the observed diastereoselectivity for the addition of this compound to various chiral carbonyl compounds, contrasted with the predictions of the Felkin-Anh and chelation-control models.
| Substrate (Chiral Aldehyde/Ketone) | Reaction Conditions | Observed Diastereomeric Ratio (Felkin-Anh : anti-Felkin-Anh/Chelate) | Predicted Major Product (Felkin-Anh) | Predicted Major Product (Chelation) | Reference |
| α-alkoxy ketone (generic) | Etheral Solvent | Often unselective or low selectivity | Felkin-Anh adduct | Chelate adduct | [1] |
| α-alkoxy ketone (specific example 75) | Etheral Solvent | Selective for the Felkin-Anh product | Felkin-Anh adduct | Chelate adduct | [1] |
| α-alkoxy aldimine (generic) | Etheral Solvent | High diastereoselectivity for the Felkin-Anh product | Felkin-Anh adduct | Chelate adduct | [1] |
| Ketone with a chelating group (generic) | Etheral Solvent | Generally low chelation-controlled selectivity | Felkin-Anh adduct | Chelate adduct | [1] |
| Chiral ketone with high steric hindrance | -78 °C | High diastereoselectivity (single stereoisomer) | Felkin-Anh adduct | N/A | [5] |
Note: The "anti-Felkin-Anh" product often corresponds to the product predicted by the Cram chelation model when a chelating group is present on the alpha-carbon.
Experimental Protocols
General Procedure for the Addition of this compound to a Chiral Aldehyde:
This protocol is a generalized procedure and may require optimization for specific substrates.
1. Preparation of this compound:
-
A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 equivalents) and dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of allyl bromide (1.0 equivalent) in dry diethyl ether is added dropwise to the magnesium suspension. The reaction is typically initiated with gentle heating or the addition of a small crystal of iodine.
-
After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed. The resulting grey solution of this compound is used directly in the next step.
2. Nucleophilic Addition:
-
The chiral aldehyde (1.0 equivalent) is dissolved in dry diethyl ether or tetrahydrofuran (B95107) (THF) in a separate flask under an inert atmosphere and cooled to -78 °C using a dry ice/acetone bath.
-
The freshly prepared this compound solution (1.1 equivalents) is added dropwise to the aldehyde solution with vigorous stirring.
-
The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-3 hours), and the progress is monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at -78 °C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to isolate the diastereomeric alcohol products. The diastereomeric ratio is determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy or gas chromatography (GC).
Visualizing Reaction Pathways
The following diagrams illustrate the theoretical models for nucleophilic addition and a typical experimental workflow.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C═N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin-Anh and Chelation-Control Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Stereoselectivity: A Comparative Guide to Chelation Control in the Reaction of Allylmagnesium Bromide with α-Alkoxy Ketones
For researchers, scientists, and professionals in drug development, achieving precise stereochemical control is a cornerstone of modern organic synthesis. The nucleophilic addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction, where the stereochemical outcome is often dictated by subtle electronic and steric effects. This guide provides a comparative analysis of chelation versus non-chelation control in the reaction of allylmagnesium bromide with α-alkoxy ketones, offering experimental data, detailed protocols, and mechanistic insights to inform synthetic strategy.
The reaction of Grignard reagents with α-alkoxy ketones has historically been a textbook example of chelation-controlled stereoselectivity. The widely accepted Cram-chelate model predicts that the magnesium ion coordinates to both the carbonyl oxygen and the α-alkoxy group, forming a rigid five-membered ring. This conformation directs the incoming nucleophile to attack from the less sterically hindered face, leading to a high degree of diastereoselectivity. However, a notable exception to this rule arises with the use of this compound, which often exhibits poor stereocontrol in traditional ethereal solvents.[1][2][3][4]
This departure from the expected outcome is attributed to the high reactivity of allylmagnesium reagents. The rate of nucleophilic addition can be competitive with the rate of chelate formation, meaning the reaction does not exclusively proceed through the organized, chelated transition state.[5] This guide delves into the factors governing this selectivity and presents a revised model for achieving high diastereoselectivity in these challenging reactions.
Comparative Performance: The Decisive Role of the Solvent
The choice of solvent has been identified as a critical parameter in steering the stereochemical outcome of the addition of this compound to α-alkoxy ketones. While ethereal solvents like tetrahydrofuran (B95107) (THF) typically lead to low diastereoselectivity, non-coordinating solvents such as dichloromethane (B109758) (CH₂Cl₂) can dramatically enhance the formation of the chelation-controlled product.[1][3][4]
A study by Woerpel and colleagues provides compelling quantitative data that highlights this solvent-dependent dichotomy. Their work demonstrates that while other Grignard reagents, such as n-propylmagnesium chloride, provide high chelation-controlled selectivity in THF, this compound is largely unselective.[5] However, by switching the solvent to CH₂Cl₂, high diastereoselectivity for the chelation-controlled product is restored for the allyl addition.[5]
This observation has led to a revised chelation-control model. In non-coordinating solvents, it is proposed that the chelated form of the α-alkoxy ketone is the predominant species in solution prior to the addition of the Grignard reagent. Therefore, even without a significant rate acceleration for the chelated pathway, the reaction proceeds with high selectivity simply because the more reactive species is the chelated complex.[1][3][4]
The following table summarizes the diastereoselectivity for the addition of various Grignard reagents to an α-alkoxy ketone in both THF and CH₂Cl₂.
| Entry | Grignard Reagent | Solvent | Product Ratio (Chelate:Non-chelate) |
| 1 | n-Propylmagnesium chloride | THF | >95:5 |
| 2 | This compound | THF | 55:45 |
| 3 | n-Propylmagnesium chloride | CH₂Cl₂ | >95:5 |
| 4 | This compound | CH₂Cl₂ | 90:10 |
Data adapted from Read, J. A.; Yang, Y.; Woerpel, K. A. Org. Lett. 2017, 19 (13), 3346–3349.[5]
Experimental Protocols
The following are generalized protocols for the preparation of this compound and its subsequent reaction with an α-alkoxy ketone, highlighting the conditions for achieving both chelation and non-chelation control.
Protocol 1: Preparation of this compound in Diethyl Ether
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Allyl bromide
-
Anhydrous diethyl ether
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings (1.2 equivalents) and a small crystal of iodine are added to the flask.
-
The flask is gently heated until the purple color of the iodine disappears, indicating the activation of the magnesium surface.
-
A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting grey solution is then ready for use.
Protocol 2: Reaction of this compound with an α-Alkoxy Ketone
A) Non-Chelation Control Conditions (in THF):
-
A solution of the α-alkoxy ketone (1.0 equivalent) in anhydrous THF is prepared in a separate flame-dried flask under an inert atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
The freshly prepared this compound solution (1.2 equivalents in diethyl ether) is added dropwise to the ketone solution.
-
The reaction is stirred at -78 °C for 1-2 hours or until completion is indicated by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the diastereomeric alcohol products.
B) Chelation Control Conditions (in CH₂Cl₂):
-
A solution of the α-alkoxy ketone (1.0 equivalent) in anhydrous CH₂Cl₂ is prepared in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to -78 °C.
-
The freshly prepared this compound solution (1.2 equivalents in diethyl ether) is added dropwise.
-
The reaction is stirred at -78 °C for 2-4 hours.
-
The workup and purification procedure is identical to that described for the non-chelation control conditions.
Mechanistic Pathways Visualized
The stereochemical outcome of the nucleophilic addition to α-alkoxy ketones can be rationalized by considering the competing Felkin-Anh and Cram-chelate models.
Caption: Competing pathways for nucleophilic addition.
The following diagram illustrates the proposed logic for the solvent-dependent stereoselectivity of the reaction of this compound with α-alkoxy ketones.
Caption: Solvent influence on stereoselectivity.
This guide underscores the nuanced reactivity of this compound and provides a practical framework for controlling the stereochemical outcome of its addition to α-alkoxy ketones. By understanding the interplay of reagent reactivity and solvent effects, researchers can strategically design synthetic routes to access desired diastereomers with high fidelity.
References
comparing the efficacy of different allylating agents for homoallylic alcohol synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of homoallylic alcohols is a cornerstone of modern organic chemistry, providing versatile building blocks for the construction of complex molecules, including many pharmaceuticals and natural products. The choice of allylating agent is a critical parameter that dictates the efficiency, stereoselectivity, and substrate scope of the carbonyl allylation reaction. This guide provides an objective comparison of the efficacy of different classes of allylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
At a Glance: Comparison of Common Allylating Agents
The following table summarizes the key performance indicators for a selection of widely used allylating agents. The data presented is a representative compilation from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific substrate and reaction conditions.
| Allylating Agent Class | Typical Reagent(s) | Typical Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Key Features & Considerations |
| Allylboronates | Allylboronic esters (e.g., pinacol (B44631) ester) | 74-96[1] | Good to Excellent (5:1 to >20:1)[1] | Up to >99 (with chiral catalysts/auxiliaries) | High stability, predictable stereoselectivity, often catalyzed by chiral Brønsted or Lewis acids.[2][3] |
| Allylsilanes | Allyltrimethylsilane, Allyltrichlorosilane | 84-95 | Variable (predominantly syn)[4] | Up to 96 (with chiral Lewis acids)[4] | Stable and easy to handle; reaction is typically promoted by a Lewis acid.[4] |
| Allylstannanes | Allyltributyltin | ~92 (solvent-free)[5] | Moderate to Good | Up to >95 (with chiral catalysts) | Highly reactive but toxic; can be used under mild, even aqueous, conditions.[5][6] |
| Allyl Halides (Barbier-type) | Allyl bromide, Allyl chloride | Good to Excellent (up to 89.4)[7] | Generally low unless chelation-controlled | N/A (without chiral additives) | One-pot reaction with a metal (e.g., Zn, In, Sm); tolerant to various functional groups and can be performed in water.[8][9] |
| Allylic Alcohols | Cinnamyl alcohol, etc. | Good to Excellent | Good to Excellent | Up to >99 (with dual catalysis) | Atom-economical and environmentally friendly; often requires activation by a transition metal catalyst. |
Reaction Mechanisms and Stereochemical Control
The stereochemical outcome of the allylation of carbonyl compounds is often predictable based on the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The substituents on both the allylating agent and the carbonyl compound adopt pseudo-equatorial positions to minimize steric interactions, thus dictating the diastereoselectivity of the product.
General Reaction Pathway
The following diagram illustrates the generalized mechanism for the Lewis acid-catalyzed allylation of an aldehyde.
Caption: General mechanism of Lewis acid-catalyzed carbonyl allylation.
Experimental Protocols
Representative Procedure for Allylation using Allylboronates
The following protocol is a representative example for the synthesis of a homoallylic alcohol using an α-boryl-substituted allylboronate reagent.[1]
Materials:
-
Aldehyde (1.0 equiv)
-
α-Boryl-substituted allylboronate (1.2 equiv)
-
Anhydrous solvent (e.g., Toluene or CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aldehyde and the anhydrous solvent.
-
Add the α-boryl-substituted allylboronate to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
Representative Procedure for Barbier-Type Allylation
This protocol outlines a general procedure for a zinc-mediated Barbier-type allylation in an aqueous medium.[7]
Materials:
-
Aldehyde (1.0 equiv)
-
Allyl bromide (2.0 equiv)
-
Zinc powder (2.0 equiv)
-
Solvent (e.g., Tetrahydrofuran/Water mixture)
Procedure:
-
To a round-bottom flask, add the aldehyde, allyl bromide, and the THF/water solvent mixture.
-
Add the zinc powder to the stirred solution at room temperature.
-
Continue stirring vigorously until the aldehyde is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., Diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the homoallylic alcohol.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of homoallylic alcohols.
Caption: A typical experimental workflow for homoallylic alcohol synthesis.
Conclusion
The selection of an appropriate allylating agent is a critical decision in the synthesis of homoallylic alcohols. Allylboronates and allylsilanes offer high levels of stereocontrol and are compatible with a wide range of functional groups, making them ideal for complex molecule synthesis. Allylstannanes, while highly reactive, pose toxicity concerns. Barbier-type reactions provide a convenient and often greener alternative, particularly for large-scale applications where functional group tolerance is paramount. The continued development of catalytic systems, especially those utilizing allylic alcohols directly, promises more atom-economical and environmentally benign approaches in the future. Researchers should carefully consider the desired stereochemical outcome, substrate scope, and practical aspects such as reagent stability and toxicity when choosing an allylating agent.
References
- 1. Stereo- and Enantioselective Syntheses of 1,2-Oxaborinan-3-enes and δ-Boryl-Substituted Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05646A [pubs.rsc.org]
- 8. researchtrends.net [researchtrends.net]
- 9. Barbier reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of Allylmagnesium Bromide and Allylmagnesium Chloride
For researchers and professionals in synthetic and medicinal chemistry, the choice of a Grignard reagent is pivotal for the success of a synthetic route. Allylmagnesium halides are particularly valued for their ability to introduce an allyl group, a versatile synthetic handle. While often used interchangeably, allylmagnesium bromide and allylmagnesium chloride exhibit distinct differences in their reactivity, selectivity, and handling characteristics. This guide provides an objective comparison of these two reagents, supported by literature data, to aid in the selection of the optimal reagent for a given chemical transformation.
Core Reactivity and Mechanistic Differences
The reactivity of Grignard reagents is intrinsically linked to the complex solution-state equilibria, primarily the Schlenk equilibrium. This equilibrium governs the distribution of species in solution between the parent Grignard reagent (RMgX), the dialkylmagnesium species (R₂Mg), and the magnesium dihalide (MgX₂).
The Schlenk Equilibrium: A Fundamental Divergence
The position of the Schlenk equilibrium is highly dependent on the nature of the organic group (R), the halide (X), and the solvent.[1] For allylmagnesium halides, the equilibrium can be represented as:
2 AllylMgX ⇌ (Allyl)₂Mg + MgX₂
A key difference between the bromide and the chloride lies in the position of this equilibrium. The disproportionation to the dialkylmagnesium compound is more pronounced for alkylmagnesium chlorides than for the corresponding bromides.[2] This seemingly subtle difference has profound implications for the reactivity and stereoselectivity of these reagents, as the different magnesium species exhibit varied nucleophilicity and steric hindrance.
Figure 1. The Schlenk Equilibrium for Allylmagnesium Halides.
Performance Comparison: Reactivity and Stereoselectivity
Allylmagnesium halides are renowned for their exceptionally high reactivity, which often surpasses that of other Grignard reagents.[1] This heightened reactivity allows them to participate in reactions with less reactive electrophiles, such as amides, and with sterically hindered ketones that are unreactive towards other organometallics.[1] Reactions with unhindered carbonyls can even approach the diffusion-controlled limit.[1]
However, this high reactivity often comes at the cost of selectivity, particularly stereoselectivity. This is a critical point of differentiation between the bromide and chloride variants.
Stereoselectivity in Carbonyl Additions
In reactions with chiral α-alkoxy ketones, many Grignard reagents provide high levels of diastereoselectivity, governed by chelation of the magnesium atom to both the carbonyl oxygen and the α-alkoxy group. Allylmagnesium halides, in contrast, often deviate from this behavior.
-
This compound frequently exhibits low to no diastereoselectivity in such reactions.[1] This is attributed to the fact that the chelated intermediate is not significantly more reactive than the non-chelated one, a key requirement for high selectivity under the Curtin-Hammett principle.[1]
-
Allylmagnesium chloride , in some instances, not only shows low selectivity but can also lead to the formation of the opposite diastereomer to that predicted by the chelation-control model.[1] The product observed is often the one that would be predicted by the Felkin-Anh model of non-chelation-controlled addition.[1]
This divergence in stereochemical outcome is likely a consequence of the different solution compositions dictated by the Schlenk equilibrium and the nature of the active nucleophile.
Quantitative Data Summary
| Parameter | This compound | Allylmagnesium Chloride | Reference(s) |
| Physical Form | Typically a 1.0 M solution in diethyl ether | Typically a 2.0 M solution in THF | [3] |
| Solubility | Very soluble in diethyl ether | Slightly soluble in diethyl ether, soluble in THF | [3] |
| Preparation Yield | Can be prepared in slightly higher yield than the chloride | Generally high, but can be slightly lower than the bromide | [3] |
| Stereoselectivity | Generally low with chiral α-alkoxy ketones (non-selective) | Can give opposite stereoisomer to chelation control | [1] |
Experimental Protocols
Detailed methodologies for the preparation and reaction of these reagents are crucial for reproducibility and for understanding the nuances of their reactivity.
Preparation of Allylmagnesium Halides
The general procedure for the synthesis of allylmagnesium halides involves the reaction of the corresponding allyl halide with magnesium turnings in an ethereal solvent.
Experimental Workflow: Grignard Reagent Preparation and Reaction
Figure 2. General workflow for the preparation and use of allylmagnesium halides.
Protocol for the Preparation of this compound
This protocol is adapted from established literature procedures.[4]
-
A dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar) is charged with magnesium turnings (1.2 equivalents) and anhydrous diethyl ether.
-
A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of magnesium. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
The resulting grey solution is then cannulated away from the excess magnesium and can be titrated to determine its molarity before use.
Protocol for the Preparation of Allylmagnesium Chloride
This protocol is based on literature descriptions.[5][6]
-
A dry, three-necked flask, equipped as described above, is charged with magnesium turnings (1.2 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).
-
A solution of allyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the stirred magnesium suspension. The reaction can be initiated with a small crystal of iodine if necessary.
-
The reaction temperature is typically maintained between 0-15°C to minimize side reactions.[5]
-
After the addition is complete, the mixture is stirred for an additional hour.
-
The resulting solution is then ready for use after determination of its concentration.
Conclusion
The choice between this compound and allylmagnesium chloride is not arbitrary and should be guided by the specific requirements of the chemical transformation.
-
This compound is often favored for its ease of preparation in high yield and its excellent solubility in diethyl ether, a common and easily removable solvent.[3] However, its utility may be limited in stereoselective applications where chelation control is desired, due to its tendency for low diastereoselectivity.[1]
-
Allylmagnesium chloride , while slightly more challenging to handle due to its lower solubility in ether, offers a different reactivity profile that can be advantageous. Its propensity to favor non-chelation-controlled pathways can be exploited in syntheses where the Felkin-Anh product is the desired outcome.[1] Its use in THF is also common.
Ultimately, the optimal reagent depends on the substrate, the desired stereochemical outcome, and the practical considerations of the synthetic process. For reactions where high reactivity is the primary concern and stereoselectivity is not critical, either reagent may be suitable. However, in the context of complex molecule synthesis where precise stereochemical control is paramount, the distinct behaviors of the bromide and chloride must be carefully considered, and preliminary small-scale experiments are recommended to determine the optimal reagent and conditions.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Page loading... [guidechem.com]
- 6. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
The Allylation Agent Showdown: A Cost-Effectiveness Analysis of Allylmagnesium Bromide and its Competitors
For researchers and professionals in drug development and organic synthesis, the choice of an allylating agent is a critical decision that impacts not only the success of a reaction but also the overall cost and safety of the process. This guide provides a comprehensive comparison of four common allylating agents: allylmagnesium bromide, allyltrimethylsilane (B147118), allyltributyltin, and allylboronic acid pinacol (B44631) ester, with a focus on their cost-effectiveness, performance, and safety profiles.
At a Glance: Comparing the Contenders
To facilitate a rapid and objective comparison, the following table summarizes the key quantitative data for each of the four allylating agents. The presented data is a synthesis of information from various suppliers and published experimental results.
| Feature | This compound | Allyltrimethylsilane | Allyltributyltin | Allylboronic Acid Pinacol Ester |
| Approximate Cost (USD/mol) | ~$800 | ~$250 | ~$750 | ~$2,000 |
| Reactivity | High | Moderate | Moderate to High | Moderate |
| Selectivity | Generally low | Good | Good | Excellent (especially enantioselective) |
| Typical Reaction Yield | Variable (often moderate to good) | Good to excellent | Good to excellent | Good to excellent |
| Functional Group Tolerance | Low | Moderate | Good | High |
| Safety Concerns | Pyrophoric, highly reactive with water and air | Flammable, moisture sensitive | Toxic, air and moisture sensitive | Moisture sensitive |
| Byproducts | Magnesium salts | Trimethylsilanol | Tributyltin derivatives (toxic) | Boronic acid/boronate esters |
Performance Under the Microscope: Experimental Data
The true measure of an allylating agent's utility lies in its performance in the laboratory. Below are representative experimental protocols for the allylation of a common substrate, benzaldehyde (B42025), using each of the four reagents.
Experimental Protocol 1: Allylation of Benzaldehyde using this compound (Grignard Reaction)
Objective: To synthesize 1-phenyl-3-buten-1-ol.
Procedure:
-
A solution of this compound (1.0 M in diethyl ether, 1.2 equivalents) is added dropwise to a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Expected Yield: 70-85%
Experimental Protocol 2: Allylation of Benzaldehyde using Allyltrimethylsilane (Hosomi-Sakurai Reaction)
Objective: To synthesize 1-phenyl-3-buten-1-ol.
Procedure:
-
To a solution of benzaldehyde (1.0 equivalent) in anhydrous dichloromethane (B109758) at -78 °C under an inert atmosphere is added a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄, 1.1 equivalents).
-
Allyltrimethylsilane (1.2 equivalents) is then added dropwise to the mixture.
-
The reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is warmed to room temperature, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by flash chromatography yields the desired product.
Expected Yield: 85-95%[1]
Experimental Protocol 3: Allylation of Benzaldehyde using Allyltributyltin
Objective: To synthesize 1-phenyl-3-buten-1-ol.
Procedure:
-
A solution of benzaldehyde (1.0 equivalent) and allyltributyltin (1.2 equivalents) in a suitable solvent like dichloromethane is cooled to -78 °C.
-
A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is added dropwise.
-
The reaction is stirred at -78 °C for 1-3 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
After warming to room temperature, the mixture is extracted with dichloromethane.
-
The combined organic extracts are washed with brine, dried, and concentrated.
-
Purification by flash chromatography is performed to isolate the product. It is crucial to also separate the toxic tributyltin byproducts.
Expected Yield: 80-90%
Experimental Protocol 4: Enantioselective Allylation of Benzaldehyde using Allylboronic Acid Pinacol Ester
Objective: To synthesize enantiomerically enriched 1-phenyl-3-buten-1-ol.
Procedure:
-
In a flame-dried flask under an inert atmosphere, a chiral catalyst, such as (R)-BINOL (10 mol%), is dissolved in an anhydrous solvent like toluene.
-
Allylboronic acid pinacol ester (1.5 equivalents) is added, followed by the aldehyde (1.0 equivalent) at -78 °C.
-
The reaction mixture is stirred at -78 °C for 24-48 hours.
-
The reaction is quenched with water.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification by flash chromatography affords the enantioenriched homoallylic alcohol.
Expected Yield: 80-95%, with high enantioselectivity (e.g., >90% ee).[2]
A Case Study in Drug Development: The Synthesis of (-)-Tetrahydrolipstatin (Orlistat)
The practical application of these reagents is best illustrated in the context of complex molecule synthesis. The anti-obesity drug (-)-tetrahydrolipstatin (also known as Orlistat) features a key chiral secondary alcohol that can be constructed via an allylation reaction. The choice of allylating agent here directly influences the stereochemical outcome and overall efficiency of the synthesis.[3][4][5]
Caption: Synthetic routes to a key intermediate of (-)-tetrahydrolipstatin.
This workflow illustrates that while all four agents can, in principle, perform the allylation, only the organotin and organoboron reagents are typically employed when stereocontrol is paramount, as is the case in the synthesis of many pharmaceuticals. The Keck enantioselective allylation, which often utilizes allyltributyltin, is a documented method for preparing a key intermediate in the synthesis of (-)-tetrahydrolipstatin.[3]
Safety and Handling: A Comparative Overview
The handling of organometallic reagents requires stringent safety protocols. The following diagram outlines the general workflow for handling these air- and moisture-sensitive reagents.
Caption: General workflow for handling air- and moisture-sensitive allylating agents.
While this general workflow applies to all, the specific hazards differ:
| Reagent | Key Hazards | Specific Handling and Disposal Notes |
| This compound | Pyrophoric, reacts violently with water, corrosive. | Must be handled under a strict inert atmosphere. Quenching must be done slowly and at low temperatures. |
| Allyltrimethylsilane | Flammable liquid and vapor. | Less reactive with water and air than Grignard reagents but should still be handled under an inert atmosphere. |
| Allyltributyltin | Toxic (especially organotin byproducts), harmful if swallowed or in contact with skin.[6] | All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Tin-containing waste must be segregated and disposed of as hazardous waste. |
| Allylboronic Acid Pinacol Ester | Moisture sensitive. | While generally less hazardous than the others, it will decompose in the presence of moisture, affecting stoichiometry and yield. |
Conclusion: Selecting the Right Tool for the Job
The choice of an allylating agent is a nuanced decision that requires a careful balancing of cost, desired reactivity and selectivity, and safety considerations.
-
This compound remains a cost-effective option for simple allylations where functional group tolerance and stereoselectivity are not primary concerns. Its high reactivity can be advantageous, but its pyrophoric nature demands expert handling.
-
Allyltrimethylsilane offers a good balance of reactivity, stability, and cost. It is a workhorse for many standard allylation reactions, particularly the Hosomi-Sakurai reaction, and is safer to handle than Grignard reagents.
-
Allyltributyltin shines in applications requiring high chemoselectivity and is a key player in stereoselective reactions like the Keck allylation. However, its high cost and the toxicity of its tin byproducts are significant drawbacks that necessitate careful planning for both the reaction and waste disposal.
-
Allylboronic acid pinacol ester is the reagent of choice for high enantioselectivity. While it is the most expensive option, its excellent functional group tolerance and the development of catalytic enantioselective methods can make it the most effective choice for the synthesis of complex, high-value molecules like pharmaceuticals.
Ultimately, the most "cost-effective" agent is not necessarily the cheapest per mole, but the one that provides the desired product in the highest yield and purity with the fewest safety and environmental complications. For routine, non-stereoselective allylations, allyltrimethylsilane often presents the most attractive overall profile. For complex, stereoselective syntheses, the higher upfront cost of allylboronates can be justified by their superior performance and the value of the final product.
References
- 1. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A stereoselective synthesis of (—)-tetrahydrolipstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of Tetrahydrolipstatin, its derivatives, and evaluation of their ability to potentiate multiple antibiotic classes against Mycobacterium species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of tetrahydrolipstatin and stereoisomers via a highly regio- and diastereoselective carbonylation of epoxyhomoallylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
A Researcher's Guide to Diastereoselectivity in Allylmagnesium Bromide Reactions
For researchers, scientists, and professionals in drug development, mastering stereocontrol is paramount. The addition of allylmagnesium bromide to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction, yet its diastereoselectivity can be notoriously difficult to predict and control. This guide provides an objective comparison of the factors influencing the stereochemical outcome of these reactions, supported by experimental data and detailed protocols, to aid in the rational design of synthetic strategies.
The Challenge of High Reactivity
This compound is distinguished from many other Grignard reagents by its exceptionally high reactivity. Additions to unhindered aldehydes and ketones can occur at rates approaching the diffusion limit.[1][2] This rapid reaction rate is a double-edged sword; while it allows for reactions with highly hindered or typically unreactive substrates, it also presents a significant challenge to achieving high diastereoselectivity.[1]
The foundational stereochemical models used to predict the outcomes of nucleophilic additions to carbonyls, such as the Felkin-Anh and Cram chelation models, often fail when applied to this compound.[1][3] These models typically assume a reversible initial complexation of the organometallic reagent to the carbonyl group, allowing for thermodynamic equilibration to a favored transition state. However, with the rapid, often irreversible, reactions of this compound, the stereochemistry is determined by kinetic control under conditions that do not fit the prerequisites of these models.[2][4]
Comparing Stereocontrol Strategies
Achieving high diastereoselectivity in this compound reactions hinges on understanding and manipulating the interplay between the substrate, solvent, and reaction conditions.
Chelation vs. Non-Chelation Control
The addition of organometallic reagents to α-alkoxy ketones is a classic benchmark for evaluating stereocontrol. For typical Grignard reagents, the presence of a chelating group (like an ether or protected alcohol) at the α-position often leads to high diastereoselectivity for the syn product via a rigid, five-membered chelated intermediate (Cram-chelate model).[5][6]
However, this compound often defies this expectation in standard ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), yielding low diastereoselectivity.[7][8] This is attributed to the fact that the rate of nucleophilic addition is competitive with or faster than the rate of chelation.[1]
A significant breakthrough in controlling this reaction is the use of non-coordinating solvents, such as dichloromethane (B109758) (CH₂Cl₂). In these solvents, the chelated ground-state complex is more stable and predominant, leading to a dramatic increase in syn selectivity, even though the reaction itself is not necessarily accelerated by chelation.[7][8]
Table 1: Solvent Effect on Diastereoselectivity of this compound Addition to an α-Alkoxy Ketone
| Entry | Reagent | Substrate | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | MeMgBr | α-benzyloxypropiophenone | Et₂O | -78 | 95:5 |
| 2 | AllylMgBr | α-benzyloxypropiophenone | Et₂O | -78 | 50:50 |
| 3 | AllylMgBr | α-benzyloxypropiophenone | CH₂Cl₂ | -78 | 95:5 |
Data compiled from representative literature.[7][8]
Substrate-Imposed Stereocontrol
When chelation is not a factor, the inherent steric and electronic properties of the substrate become the primary determinants of stereoselectivity. According to the Felkin-Anh model, the nucleophile attacks the carbonyl carbon from the least hindered face, approaching anti-periplanar to the largest substituent on the adjacent chiral center.[6] While this compound often gives poor selectivity with substrates that rely on subtle energetic differences between transition states, high diastereoselectivity can be achieved if the substrate possesses a strong conformational bias that effectively blocks one face of the carbonyl.[2][4] For instance, addition to a highly hindered ketone can proceed with excellent selectivity to give a single stereoisomer.[2]
The Zimmerman-Traxler Model for Aldehyde Additions
For reactions involving substituted allylmetal reagents and aldehydes, the Zimmerman-Traxler model provides a powerful predictive framework.[9][10] This model postulates a chair-like six-membered transition state involving the metal atom, the carbonyl oxygen, the carbonyl carbon, and the three carbons of the allyl system.[11][12] The stereochemical outcome—either syn or anti—is dictated by the geometry of the allylmetal reagent (E or Z) and the preference of the aldehyde's substituent to occupy a pseudo-equatorial position to minimize 1,3-diaxial interactions.[9]
-
Z-allylmetal reagents generally lead to the syn diastereomer .
-
E-allylmetal reagents generally lead to the anti diastereomer .
This model is particularly reliable for allylmetal reagents where the metal-oxygen bond is short and the transition state is compact, such as with boron enolates, but it serves as a useful rationalization tool for Grignard reactions as well.[9][12]
Experimental Protocols
Preparation of this compound in Diethyl Ether
This procedure describes the preparation of an ethereal solution of this compound.[13]
Materials:
-
Magnesium turnings (large excess, e.g., 3.75 g-atom)
-
Dry diethyl ether (Et₂O)
-
Allyl bromide (1.50 mol), freshly distilled
-
Iodine crystal (optional, as initiator)
Procedure:
-
Set up a dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Charge the flask with magnesium turnings and a portion of the dry diethyl ether (e.g., 150 mL).
-
Prepare a solution of allyl bromide in the remaining dry diethyl ether (e.g., 1.5 L).
-
Add a small amount of the allyl bromide solution to the stirred magnesium suspension. If the reaction does not start, a single crystal of iodine can be added, or the flask can be gently warmed.
-
Once the reaction has initiated (indicated by bubbling and gentle reflux), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. The slow addition is crucial to minimize the formation of the Wurtz-coupling byproduct, 1,5-hexadiene.[13]
-
After the addition is complete, continue stirring the mixture for an additional hour to ensure complete reaction.
-
The resulting grey-black solution of this compound can be cannulated to another flask for immediate use or titrated and stored under an inert atmosphere.
General Protocol for Diastereoselective Addition to a Ketone
This protocol is a general procedure for the addition of a Grignard reagent to a ketone at low temperature.[14]
Materials:
-
Ketone (1.0 equiv)
-
Dry solvent (e.g., Diethyl Ether or CH₂Cl₂)
-
This compound solution (1.1 - 1.5 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Dissolve the ketone in the chosen dry solvent in a flame-dried, round-bottomed flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution dropwise to the stirred ketone solution.
-
Monitor the reaction by thin-layer chromatography (TLC). Stir the reaction at -78 °C for 1-3 hours or until the starting material is consumed.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the diastereomeric ratio of the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, or GC analysis.[2]
Visualization of Stereochemical Models
The following diagrams illustrate the key concepts governing the diastereoselectivity of nucleophilic additions to carbonyls.
Conclusion
The diastereoselectivity of this compound additions to carbonyl compounds is a complex phenomenon that deviates significantly from the behavior of less reactive organometallics. The high reactivity of the reagent often undermines traditional stereochemical models like Felkin-Anh and Cram-chelation in standard ethereal solvents. However, for drug development professionals and synthetic chemists, a rational approach to achieving high diastereoselectivity is possible. Key strategies include leveraging non-coordinating solvents to enforce chelation control with suitable substrates and designing substrates with pronounced steric bias to direct the nucleophilic attack. For aldehyde substrates, the Zimmerman-Traxler model remains an invaluable tool for predicting and rationalizing the formation of syn and anti products. By understanding these controlling factors, researchers can better harness the synthetic power of this versatile reagent.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Preparation of Ketones from Grignard Reagents and Acetic Anhydride [erowid.org]
Safety Operating Guide
Safe Disposal of Allylmagnesium Bromide: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
This document provides detailed procedures for the safe handling and disposal of allylmagnesium bromide, a highly reactive Grignard reagent. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance. This compound is classified as a highly flammable, corrosive, and water-reactive substance, which may ignite spontaneously in air.[1][2][3][4][5] Proper disposal requires a carefully controlled quenching process to neutralize its reactivity before it can be managed as hazardous waste.
I. Pre-Disposal Safety and Preparation
Before initiating the disposal process, a thorough risk assessment must be conducted.[1] It is mandatory to perform these procedures in a certified chemical fume hood, clear of all unnecessary equipment and chemicals.[2][6] A second person familiar with Grignard reactions should be present in the laboratory.[2]
Required Personal Protective Equipment (PPE):
-
Flame-resistant lab coat[2]
-
Chemical-resistant gloves (confirm compatibility with this compound and the solvents used)[6]
Essential Equipment and Materials:
-
Appropriate reaction flask for quenching
-
Dropping funnel for controlled addition of quenching agents[7]
-
Ice water bath
-
Stirring apparatus (e.g., magnetic stir plate and stir bar)
-
Inert gas supply (Nitrogen or Argon)[1]
-
Designated hazardous waste container[8]
II. Quenching Protocol for this compound
The primary method for neutralizing residual this compound is through a controlled quenching process. This involves the slow, dropwise addition of a quenching agent to the Grignard reagent.[9] The reaction is highly exothermic and can be vigorous.[1]
Recommended Quenching Agents:
The choice of quenching agent depends on the quantity of this compound to be disposed of. A multi-step process using progressively more reactive agents is the safest approach for larger quantities.
| Quenching Agent | Application | Key Considerations |
| Isopropanol (B130326) | Initial quenching of larger quantities of unreacted Grignard reagent. | Less reactive than methanol (B129727) or water, allowing for more controlled quenching. |
| Methanol | Used after initial quenching with a less reactive alcohol. | More reactive than isopropanol, ensuring more complete neutralization before the addition of water. |
| Water | Final quenching step. | Reacts violently with Grignard reagents; must be added very slowly and with extreme caution.[9] There may be an induction period before the reaction becomes highly exothermic.[1][9] |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | A milder alternative to water for quenching. | Less exothermic reaction compared to water, often used for sensitive substrates.[1] |
| 10% Sulfuric Acid | Used after initial quenching with water to dissolve magnesium salts. | Must be a dilute solution; strong acids can react violently with residual magnesium and cause dangerous side reactions.[7][9] |
Step-by-Step Quenching Procedure:
-
Dilution: Significantly dilute the this compound solution with an unreactive, high-boiling solvent such as heptane (B126788) or toluene. Avoid low-boiling solvents like ether or pentane.
-
Cooling: Place the reaction flask containing the diluted Grignard reagent in an ice water bath to manage the exothermic reaction.
-
Inert Atmosphere: Maintain an inert atmosphere (Nitrogen or Argon) over the solution throughout the quenching process.[1]
-
Initial Quenching (for larger quantities): Slowly add isopropanol dropwise to the cooled and stirred solution.
-
Secondary Quenching (for larger quantities): Once the reaction with isopropanol subsides, slowly add methanol dropwise.
-
Final Quenching: After the reaction with methanol is complete, very slowly and dropwise add water.[9] Be prepared for a potential induction period followed by a vigorous reaction.[1][9] Continue adding water until the reaction ceases.
-
Acidification (Optional but Recommended): To dissolve the resulting magnesium salts, slowly add a 10% solution of sulfuric acid dropwise.[9]
-
Verification: Ensure the solution is cold, acidic, and no longer reacting before proceeding to waste collection.
III. Waste Management and Disposal
Once the this compound has been completely quenched and neutralized, the resulting waste must be handled as hazardous waste.
-
Waste Collection: Transfer the quenched solution to a designated and properly labeled hazardous waste container.[6][8] Do not mix with incompatible waste streams.[6]
-
Container Rinsing: Empty containers that held this compound must be rinsed three times with a compatible solvent (e.g., toluene).[6] The rinsate must also be treated as hazardous waste.[6]
-
Labeling and Storage: The waste container must be clearly labeled with its contents and associated hazards.[10] Store the container in a designated satellite accumulation area in accordance with institutional and regulatory guidelines.[11][12]
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8]
IV. Emergency Procedures
In the event of a spill or fire, immediate and appropriate action is crucial.
-
Spills: For small spills, cover the material with powdered lime (calcium oxide), dry sand, or another unreactive absorbent. Then, slowly and carefully quench the material with isopropanol. For large spills, evacuate the area and contact emergency services.
-
Fire: In case of fire, use a dry chemical, soda ash, or lime-based extinguisher.[13] DO NOT USE WATER. [13]
-
Personal Exposure: If skin contact occurs, brush off any loose particles and flush the affected area with copious amounts of water.[3] Seek immediate medical attention.
Process Visualization
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. research.uga.edu [research.uga.edu]
- 4. This compound | 1730-25-2 | TCI AMERICA [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. youtube.com [youtube.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. odu.edu [odu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Reactivity of Allylmagnesium Bromide: A Guide to Safe Handling and Disposal
For Immediate Use by Laboratory Professionals: This document provides critical safety and operational guidance for the use of Allylmagnesium bromide. Strict adherence to these protocols is essential for ensuring laboratory safety and experimental success. This compound, a potent Grignard reagent, is highly reactive, flammable, and corrosive, demanding meticulous handling and a thorough understanding of its hazards.
This compound is invaluable in organic synthesis for the formation of carbon-carbon bonds. However, its utility is matched by its significant risks, including spontaneous ignition on contact with air (pyrophoricity) and violent reactions with water and other protic solvents.[1] The following procedures are designed to mitigate these risks and provide a clear framework for its safe use, from personal protection to emergency response and final disposal.
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered approach to personal protective equipment is mandatory when handling this compound. This includes protection for the eyes, face, body, and hands, as well as respiratory protection under certain conditions.
Eye and Face Protection:
-
Safety glasses with side shields are the minimum requirement.[1]
-
Chemical goggles or a face shield worn over safety glasses are required when there is a risk of splashing.[1][2]
Skin and Body Protection:
-
A flame-resistant lab coat is essential.[2] Cotton-based clothing should be worn underneath, as synthetic fabrics can melt and adhere to the skin in the event of a fire.[3]
-
Full-length pants and closed-toe shoes are mandatory.[3]
-
An emergency safety shower and eyewash station must be immediately accessible.
Hand Protection: The selection of appropriate gloves is critical due to the reagent's reactivity and the solvents in which it is typically dissolved (e.g., diethyl ether, tetrahydrofuran). Nitrile gloves are commonly recommended for incidental contact, but their resistance to the ethereal solvents is limited. For extended work or potential for significant contact, more robust glove options should be considered. Double gloving is a recommended practice.[4][5]
| Glove Material | Recommended Use | Breakthrough Time (vs. Diethyl Ether) | Thickness Recommendation |
| Nitrile | Incidental contact, splash protection. Must be changed immediately upon contamination.[4][6] | < 1 minute to ~15 minutes (variable) | > 5 mil (0.127 mm) |
| Butyl Rubber | Extended contact, handling larger quantities. Offers good resistance to ketones, esters, and some ethers.[7] | Good to Excellent | > 8 mil (0.203 mm) |
| Nomex®/Flame-Resistant | Recommended as an outer glove, especially when handling larger quantities or during pyrophoric transfers.[2] | N/A (Flame resistance) | N/A |
Note: Breakthrough times are highly dependent on the specific glove manufacturer, model, and thickness, as well as the concentration of the chemical and the duration of exposure. Always consult the manufacturer's specific chemical resistance data.
Respiratory Protection:
-
Work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
If exposure limits are exceeded or there is a system failure, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[8][9] Positive-pressure supplied-air respirators may be necessary for high-concentration exposures.[8]
Operational Plan: Safe Handling Protocol
Safe handling of this compound requires a dry, inert atmosphere and the exclusion of all ignition sources.
Experimental Workflow:
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
